trans-15,16-Epoxy-octadecanoic acid
Description
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Properties
Molecular Formula |
C18H34O3 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
14-[(2S,3S)-3-ethyloxiran-2-yl]tetradecanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-16-17(21-16)14-12-10-8-6-4-3-5-7-9-11-13-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17-/m0/s1 |
InChI Key |
IKCKWWYOEAKAHH-IRXDYDNUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of Epoxy-Octadecanoic Acids: A Technical Guide for Researchers
A notable scarcity of published research exists for the specific biological functions of trans-15,16-epoxy-octadecanoic acid. This technical guide, therefore, provides a comprehensive overview of the known biological roles of closely related and more extensively studied isomers of epoxy-octadecanoic acid, namely the 9,10- and 12,13-epoxy derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of this class of lipid mediators.
Introduction to Epoxy-Octadecanoic Acids
Epoxy fatty acids (EpFAs) are oxidized metabolites of polyunsaturated fatty acids. Within the context of octadecanoic acid, these are primarily derived from oleic acid (a C18:1 monounsaturated fatty acid) and linoleic acid (a C18:2 polyunsaturated fatty acid). The formation of an epoxide (oxirane) ring on the fatty acid backbone is a critical modification that imparts diverse biological activities. These molecules are involved in a range of physiological and pathophysiological processes, including inflammation, cell signaling, and cytotoxicity.
Biosynthesis and Metabolism
Epoxy-octadecanoic acids are primarily synthesized via the cytochrome P450 (CYP) epoxygenase pathway from their parent fatty acids. For instance, cis-9,10-epoxystearic acid is an oxidation product of oleic acid, a reaction catalyzed by CYP isoforms such as CYP2C and CYP3A.[1][2] These EpFAs are subsequently metabolized, most notably by soluble epoxide hydrolase (sEH), which converts the epoxide to the corresponding vicinal diol (e.g., 9,10-dihydroxystearic acid). This metabolic conversion is crucial as it often inactivates the signaling properties of the parent epoxide and, in some cases, the resulting diols may have their own distinct biological effects.
References
The Enigmatic Presence of trans-15,16-Epoxy-octadecanoic Acid in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current scientific understanding of the natural occurrence of trans-15,16-Epoxy-octadecanoic acid in plants. Direct evidence for the presence of this specific saturated epoxy fatty acid remains elusive in existing literature. However, compelling indirect evidence arises from the confirmed detection and quantification of its unsaturated precursor, 15(16)-epoxyoctadecadienoic acid (15(16)-EpODE), in various plant-derived oils. This guide synthesizes the available data, proposes a hypothetical biosynthetic pathway, outlines detailed experimental protocols for its potential isolation and analysis, and provides visual representations of key processes to facilitate further research into this rare and potentially valuable natural compound.
Introduction: The Scarcity of Saturated Epoxy Fatty Acids
Epoxy fatty acids are a class of oxidized lipids that have garnered significant interest due to their diverse biological activities and potential as industrial synthons. While the occurrence of various unsaturated epoxy fatty acids, such as vernolic acid and coronaric acid, is well-documented in the seed oils of specific plant families, the presence of their saturated counterparts is far less understood. This guide focuses on a particularly rare molecule: this compound. Despite the lack of direct reports on its isolation from plant sources, the detection of its unsaturated precursor provides a strong rationale for its potential existence and a roadmap for future discovery.
Quantitative Data: Evidence from the Unsaturated Precursor
To date, no quantitative data for this compound in plants has been published. However, a 2017 study on oxidized fatty acids in plant and algae oils provides crucial data on its unsaturated precursor, 15(16)-epoxyoctadecadienoic acid (15(16)-EpODE), and its corresponding hydrolysis product, 15,16-dihydroxyoctadecadienoic acid (15,16-DiHODE). The presence of these compounds strongly suggests that enzymatic machinery for epoxidation at the 15,16-position of α-linolenic acid exists in these plants.
| Plant Oil | 15(16)-EpODE (ng/mL) | 15,16-DiHODE (ng/mL) |
| Flaxseed Oil | Highest Concentration | Data not specified |
| Canola Oil | High Concentration | Data not specified |
| Soybean Oil | Detected | Highest Concentration |
| Corn Oil | Detected | Detected |
| Olive Oil | Lowest Concentration | Lowest Concentration |
Table 1: Quantitative Data for 15(16)-Epoxyoctadecadienoic Acid (15(16)-EpODE) and 15,16-Dihydroxyoctadecadienoic Acid (15,16-DiHODE) in Various Plant Oils. Data is qualitatively presented based on the findings of the 2017 study. The study indicates that flaxseed and canola oils have significantly higher concentrations of epoxy-ALA metabolites, including 15(16)-EpODE, compared to other oils.
Proposed Biosynthetic Pathway
The biosynthesis of epoxy fatty acids in plants is primarily catalyzed by two classes of enzymes: cytochrome P450 epoxygenases and desaturase-like enzymes, also known as epoxygenases.[1] A peroxygenase pathway has also been identified in oat.[2] These enzymes typically act on unsaturated fatty acids esterified to phospholipids.
Based on the presence of 15(16)-EpODE, a hypothetical pathway for the formation of this compound can be proposed:
-
Epoxidation of α-Linolenic Acid: A cytochrome P450 epoxygenase or a similar enzyme acts on α-linolenic acid (18:3), which is abundant in flaxseed and canola oils, to introduce an epoxide group at the C15-C16 double bond, forming 15(16)-epoxyoctadecadienoic acid (15(16)-EpODE). The stereochemistry of this epoxide (cis or trans) would be determined by the specific enzyme.
-
Saturation of the Remaining Double Bonds: The remaining double bonds in 15(16)-EpODE at positions C9-C10 and C12-C13 are subsequently reduced by fatty acid reductases to yield the saturated 15,16-Epoxy-octadecanoic acid. While plant fatty acyl reductases are known to act on fatty acyl-CoA or acyl-ACP substrates, their activity on epoxy fatty acids is an area requiring further investigation.[3][4] The conversion of a cis-epoxide to a trans-epoxide could potentially occur through enzymatic or non-enzymatic isomerization, although specific plant enzymes for this transformation have not been characterized.
Experimental Protocols
The following outlines a comprehensive approach for the extraction, purification, and identification of this compound from plant material, particularly from the seeds of high-potential sources like flax (Linum usitatissimum) and canola (Brassica napus).
Extraction and Transesterification
-
Lipid Extraction: Total lipids are extracted from finely ground plant material (e.g., seeds) using a modified Folch method with a chloroform:methanol (2:1, v/v) mixture.
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using sodium methoxide (B1231860) in methanol. This step is crucial for subsequent chromatographic analysis.
Purification of Epoxy-FAMEs
-
Solid-Phase Extraction (SPE): The FAMEs mixture is subjected to SPE on a silica (B1680970) gel cartridge. A non-polar solvent (e.g., hexane) is used to elute the non-polar FAMEs, followed by a more polar solvent system (e.g., hexane:diethyl ether) to elute the epoxy-FAMEs.
Analysis and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): The purified epoxy-FAME fraction is analyzed by GC-MS. A polar capillary column is used for the separation of FAMEs. The mass spectrometer is operated in electron ionization (EI) mode. Identification of methyl trans-15,16-epoxy-octadecanoate is based on its retention time and comparison of its mass spectrum with that of an authentic standard (if available) or by interpretation of its fragmentation pattern. Key fragments would include those resulting from cleavage at the epoxide ring.
-
Separation of Stereoisomers: To differentiate between cis and trans isomers, specialized chromatographic techniques may be required. High-performance liquid chromatography (HPLC) with a chiral stationary phase or micellar electrokinetic chromatography (MEKC) has been shown to be effective in separating epoxy fatty acid isomers.[5]
-
Quantification: Quantification is achieved by adding a suitable internal standard (e.g., a deuterated analog or a C17 epoxy fatty acid) to the initial sample and generating a calibration curve with a known amount of a synthetic this compound standard.
Conclusion and Future Directions
The natural occurrence of this compound in plants remains an open question, with current evidence being indirect and based on the presence of its unsaturated precursor. The proposed biosynthetic pathway and experimental protocols in this guide provide a framework for researchers to investigate the existence and potential biological roles of this novel fatty acid. Future research should focus on:
-
Targeted analysis of plant species known to produce 15(16)-EpODE, such as flax and canola, for the presence of the saturated analog.
-
Identification and characterization of the specific epoxygenase and reductase enzymes involved in the proposed biosynthetic pathway.
-
Synthesis of an authentic standard of this compound to aid in its unequivocal identification and quantification.
The discovery and characterization of this and other rare fatty acids could open new avenues for the development of novel pharmaceuticals and bio-based materials.
References
- 1. aocs.org [aocs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient separation of isomeric epoxy fatty acids by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of trans-15,16-Epoxy-octadecanoic Acid as a Lipid Mediator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid mediators are critical signaling molecules that regulate a vast array of physiological and pathological processes. Among these, epoxy fatty acids (EpFAs) have garnered significant attention for their potent anti-inflammatory and pro-resolving activities. This technical guide provides an in-depth exploration of trans-15,16-Epoxy-octadecanoic acid, a specific EpFA, and its potential as a therapeutic target. While research on this particular trans isomer is still nascent, this document synthesizes the current understanding of its formation, metabolism, and putative biological functions, drawing upon the broader knowledge of EpFAs and the distinct characteristics of trans-epoxides. We delve into its potential signaling pathways, including the modulation of NF-κB and activation of PPARs, and provide detailed experimental protocols for its study. This guide aims to equip researchers with the foundational knowledge and practical methodologies to investigate the therapeutic promise of this compound.
Introduction to Epoxy Fatty Acids as Lipid Mediators
Epoxy fatty acids (EpFAs) are produced from the epoxidation of polyunsaturated fatty acids (PUFAs) by cytochrome P450 (CYP) enzymes. These lipid mediators play crucial roles in maintaining cellular homeostasis and are particularly recognized for their beneficial effects on the cardiovascular system, as well as their potent anti-inflammatory, analgesic, and pro-resolving properties.[1][2][3][4] The biological activity of EpFAs is tightly regulated by their metabolism, primarily through hydrolysis to less active dihydroxy fatty acids by the soluble epoxide hydrolase (sEH).[3] Consequently, inhibition of sEH has emerged as a promising therapeutic strategy to augment the endogenous levels of beneficial EpFAs.[2][4]
While the majority of research has focused on cis-EpFAs, which are the primary products of enzymatic epoxidation, the formation and biological relevance of trans-EpFAs are increasingly being recognized. Trans-epoxy fatty acids are thought to be predominantly formed through non-enzymatic lipid peroxidation, a process associated with oxidative stress.[5] This suggests that trans-EpFAs could serve as potential biomarkers of oxidative stress and may possess unique biological activities distinct from their cis counterparts.
This compound is an epoxide derivative of octadecanoic acid. Its biological functions are not yet well-characterized, but based on the known activities of other trans-epoxy fatty acids, it is hypothesized to play a role in modulating inflammatory responses.
Biosynthesis and Metabolism
The formation of this compound is thought to occur primarily through the non-enzymatic peroxidation of its parent fatty acid. This process is initiated by reactive oxygen species (ROS), which can attack the double bonds of unsaturated fatty acids, leading to the formation of a mixture of cis and trans epoxides.[5]
Once formed, this compound is likely metabolized by soluble epoxide hydrolase (sEH), similar to other EpFAs. A study in mice demonstrated that both cis- and trans-epoxy octadecanoic acids are catabolized more rapidly than their unsaturated precursor, oleic acid. The study also indicated that the trans isomer is catabolized at a slightly faster rate than the cis isomer.[2] This rapid metabolism suggests that the in vivo effects of this compound may be transient unless its degradation is inhibited.
Potential Signaling Pathways and Biological Effects
While direct evidence for the signaling pathways of this compound is limited, inferences can be drawn from the known mechanisms of other EpFAs and the general understanding of trans-epoxide biology.
Anti-inflammatory Effects via NF-κB Inhibition
A primary mechanism by which EpFAs exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8][9][10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. EpFAs have been shown to interfere with this process, thereby dampening the inflammatory response.[6] It is plausible that this compound shares this anti-inflammatory mechanism.
References
- 1. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. escholarship.org [escholarship.org]
- 7. Role of the Toll-like receptor 4/NF-kappaB pathway in saturated fatty acid-induced inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. Activation of NF-κB drives the enhanced survival of adipose tissue macrophages in an obesogenic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
The Discovery and History of Epoxy Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy fatty acids (EpFAs) are a class of lipid signaling molecules that play crucial roles in cardiovascular homeostasis, inflammation, and a range of other physiological processes. Their discovery and the elucidation of their metabolic pathways have opened new avenues for therapeutic intervention in various diseases. This technical guide provides an in-depth exploration of the history, discovery, and key experimental methodologies related to EpFAs, with a focus on epoxyeicosatrienoic acids (EETs), the most studied members of this family.
A Historical Overview of the Discovery of Epoxy Fatty Acids
The journey to understanding epoxy fatty acids began with the broader exploration of arachidonic acid metabolism. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways were well-established, a third major pathway involving cytochrome P450 (CYP) enzymes remained to be fully characterized.
Early 1980s: The Dawn of the Epoxygenase Pathway
The seminal discovery of the CYP-mediated epoxidation of arachidonic acid is largely attributed to the work of J.R. Falck, J.H. Capdevila, and their colleagues . In the early 1980s, their research demonstrated that microsomal preparations from the liver and kidney could metabolize arachidonic acid into novel oxygenated products. These were identified as four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][2] This marked the formal discovery of the "epoxygenase" pathway of arachidonic acid metabolism.
Mid-to-Late 1980s: Unraveling the Biological Significance
Following their discovery, the next critical step was to understand the physiological relevance of these newly identified lipids. Researchers, including Campbell and Harder , began to investigate the effects of EETs on the vasculature. Their work in the late 1980s and early 1990s provided the first evidence that EETs were potent vasodilators.[3] This led to the hypothesis that EETs could function as "endothelium-derived hyperpolarizing factors" (EDHFs), contributing to the regulation of blood pressure and vascular tone, independent of nitric oxide and prostaglandins.
The Discovery of Soluble Epoxide Hydrolase (sEH)
A pivotal moment in the field was the discovery and characterization of soluble epoxide hydrolase (sEH) by Bruce D. Hammock and his research group . They identified sEH as the primary enzyme responsible for the metabolic inactivation of EETs, converting them into their corresponding dihydroxyeicosatrienoic acids (DHETs), which were generally found to be less biologically active.[4][5] This discovery was crucial as it identified a key therapeutic target for modulating the levels and activity of endogenous EETs.
1990s and Beyond: Therapeutic Targeting and Signaling Pathways
The 1990s saw a surge in research focused on the therapeutic potential of modulating the epoxygenase pathway. The development of the first potent and selective sEH inhibitors, such as chalcone (B49325) oxides and later urea-based inhibitors , by the Hammock laboratory and others, provided invaluable pharmacological tools to study the effects of increased endogenous EET levels.[4][6] This era also saw significant progress in elucidating the downstream signaling mechanisms of EETs, including their interaction with G-protein coupled receptors, activation of calcium-activated potassium channels (KCa), and modulation of intracellular signaling cascades like the PI3K/Akt and MAPK/ERK pathways.
Key Metabolic Pathways
The metabolism of epoxy fatty acids is a tightly regulated process involving two key enzyme families: cytochrome P450 epoxygenases for their synthesis and soluble epoxide hydrolase for their degradation.
Biosynthesis of Epoxyeicosatrienoic Acids (EETs)
EETs are synthesized from arachidonic acid by the action of CYP epoxygenases, primarily isoforms from the CYP2C and CYP2J families.[2][7][8] These enzymes are membrane-bound hemeproteins that catalyze the insertion of an oxygen atom across one of the four double bonds of arachidonic acid.
Biosynthesis of Epoxyeicosatrienoic Acids (EETs).
Metabolism of EETs by Soluble Epoxide Hydrolase (sEH)
EETs are rapidly metabolized by soluble epoxide hydrolase (sEH) through the addition of a water molecule to the epoxide ring, forming the corresponding dihydroxyeicosatrienoic acids (DHETs). This conversion generally leads to a significant reduction in biological activity.
Metabolism of EETs by Soluble Epoxide Hydrolase (sEH).
Quantitative Data
The following tables summarize key quantitative data from early studies on the biological activity of EETs and the potency of sEH inhibitors.
Table 1: Vasodilatory Potency of EET Regioisomers in Coronary Arteries
| EET Regioisomer | EC₅₀ (log[M]) in Canine Coronary Arterioles |
| 5,6-EET | -10.1 |
| 8,9-EET | -11.5 |
| 11,12-EET | -12.7 |
| 14,15-EET | -11.9 |
| Data from a study on isolated canine coronary arterioles, demonstrating the potent vasodilatory effects of all four EET regioisomers at picomolar to nanomolar concentrations.[7][9] |
Table 2: Substrate Specificity of Human CYP Epoxygenases
| CYP Isoform | Major EET Regioisomers Produced |
| CYP2C8 | 11,12-EET and 14,15-EET |
| CYP2C9 | 11,12-EET and 14,15-EET |
| CYP2J2 | 8,9-EET, 11,12-EET, and 14,15-EET |
| This table highlights the differential production of EET regioisomers by key human CYP epoxygenases.[7][8] |
Table 3: Inhibitory Potency of Early sEH Inhibitors
| Inhibitor | Type | IC₅₀ (nM) against human sEH |
| Chalcone Oxide | Chalcone derivative | ~1000 |
| N,N'-dicyclohexylurea (DCU) | Urea-based | ~50 |
| 1-Cyclohexyl-3-dodecylurea (CDU) | Urea-based | ~20 |
| This table illustrates the progression in potency from the initial chalcone oxide inhibitors to the first-generation urea-based inhibitors.[4][6][10] |
Key Experimental Protocols
The discovery and characterization of epoxy fatty acids were made possible by the development of specific and sensitive analytical techniques.
Synthesis and Purification of EETs (Adapted from early methods)
-
Epoxidation of Arachidonic Acid: Arachidonic acid is reacted with a peroxy acid (e.g., m-chloroperoxybenzoic acid) in an aprotic solvent like dichloromethane (B109758) at 0°C to room temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Purification: The reaction mixture is purified by silica (B1680970) gel column chromatography to separate the four EET regioisomers.
-
Esterification: For analysis by gas chromatography, the purified EETs are often converted to their methyl esters by reaction with diazomethane (B1218177) or by acid-catalyzed esterification.
Measurement of CYP Epoxygenase Activity
-
Incubation: Microsomal preparations containing CYP enzymes are incubated with radiolabeled [¹⁴C]-arachidonic acid and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffered solution at 37°C.
-
Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent system (e.g., ethyl acetate (B1210297) or a chloroform/methanol mixture).
-
Analysis: The extracted lipids are separated by reverse-phase high-performance liquid chromatography (RP-HPLC), and the radioactive peaks corresponding to the different EET regioisomers are quantified by scintillation counting.
Measurement of sEH Activity
-
Substrate: A radiolabeled EET, typically [³H]-14,15-EET, is used as the substrate.
-
Incubation: The radiolabeled EET is incubated with a source of sEH (e.g., purified enzyme or a cytosolic fraction) in a buffered solution.
-
Separation and Quantification: The reaction is stopped, and the substrate (EET) and product (DHET) are separated by thin-layer chromatography (TLC) or liquid-liquid extraction. The radioactivity in the spots or phases corresponding to the EET and DHET is then quantified to determine the enzyme activity.
Quantification of EETs and DHETs by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are spiked with a deuterated internal standard (e.g., d8-14,15-EET). Lipids are extracted, and the extract is purified by solid-phase extraction (SPE).
-
Derivatization: The carboxyl groups of the fatty acids are derivatized to form pentafluorobenzyl (PFB) esters, and the hydroxyl groups of DHETs are derivatized to form trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis: The derivatized samples are analyzed by GC-MS using negative ion chemical ionization (NICI). The ions corresponding to the analyte and the internal standard are monitored to quantify the amount of each EET and DHET.[11][12]
Assessment of Vasodilation in Isolated Coronary Arterioles
-
Vessel Preparation: Small coronary arterioles are dissected and mounted on two glass micropipettes in a vessel chamber perfused with a physiological salt solution.
-
Pre-constriction: The arterioles are pre-constricted with a vasoconstrictor (e.g., endothelin-1 (B181129) or a thromboxane (B8750289) analog like U46619) to a stable baseline diameter.
-
Drug Administration: Increasing concentrations of the EET regioisomers are added to the perfusion solution, and the changes in vessel diameter are recorded using a video micrometer.
-
Data Analysis: The vasodilation is expressed as a percentage of the maximal possible dilation, and EC₅₀ values are calculated from the concentration-response curves.[7][9][13]
Signaling Pathways of Epoxyeicosatrienoic Acids
EETs exert their biological effects by activating complex intracellular signaling cascades, often initiated by binding to putative G-protein coupled receptors (GPCRs) on the cell surface.
EET-Mediated Vasodilation
EETs are potent vasodilators that act primarily by hyperpolarizing vascular smooth muscle cells. This hyperpolarization is mediated by the opening of large-conductance calcium-activated potassium channels (BKCa).
EET-Mediated Vasodilation Pathway.
EET-Mediated Pro-angiogenic and Anti-inflammatory Signaling
In addition to their effects on vascular tone, EETs also regulate cell proliferation, migration, and inflammation through the activation of the PI3K/Akt and MAPK/ERK signaling pathways.
EET-Mediated Pro-angiogenic and Anti-inflammatory Signaling.
Conclusion
The discovery of epoxy fatty acids and the elucidation of their metabolic and signaling pathways have profoundly impacted our understanding of lipid mediators in health and disease. From their initial identification as products of a novel branch of the arachidonic acid cascade to their establishment as key regulators of cardiovascular function and inflammation, the journey of EpFAs has been one of continuous discovery. The development of sEH inhibitors has provided a promising therapeutic strategy for a variety of conditions, and ongoing research continues to unveil the intricate roles of these fascinating molecules. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to explore and harness the therapeutic potential of the epoxy fatty acid pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular determinant of substrate binding and specificity of cytochrome P450 2J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate inhibition potential of arachidonic acid on 14,15-epoxidation, a biological drug developmental target, mediated by recombinant human cytochrome P450 2J2 and 2C8 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of epoxyeicosatrienoic acids in human red blood cells and plasma by GC/MS in the NICI mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Assessment of endothelium-independent vasodilation: from methodology to clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of trans-15,16-Epoxy-octadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-15,16-Epoxy-octadecanoic acid is a member of the epoxy fatty acid (EFA) family, which are metabolites of polyunsaturated fatty acids. EFAs are gaining significant attention in the scientific community for their diverse biological activities, including anti-inflammatory, anti-hypertensive, and analgesic effects. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological signaling pathways.
Physicochemical Properties
Quantitative data for this compound is not extensively documented in the literature. The following tables summarize the available information, with some values estimated based on structurally related compounds such as its parent compound, stearic acid, and other epoxy fatty acids.
Table 1: General and Physical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₁₈H₃₄O₃ | [Calculated] |
| Molecular Weight | 298.46 g/mol | [Calculated] |
| Appearance | Solid (predicted) | Based on related long-chain fatty acids |
| Melting Point | Estimated: 50-70 °C | No direct data found. For comparison, trans-9,10-Epoxyoctadecanoic acid has a melting point of 53.8 °C and stearic acid melts at 69.4 °C. |
| Boiling Point | > 200 °C (predicted at reduced pressure) | No direct data found. High boiling point expected due to molecular weight and functional groups. |
| pKa | Estimated: ~4.5 | Based on the pKa of stearic acid (4.50), as the epoxy group is not expected to significantly alter the acidity of the carboxylic acid.[1] |
Table 2: Solubility Data
| Solvent | Solubility | Source/Notes |
| Water | Poorly soluble | Expected behavior for a long-chain fatty acid. |
| Ethanol | Soluble | Based on the solubility of stearic acid.[2] |
| Methanol | Soluble | Based on the solubility of stearic acid.[2] |
| Ethyl Acetate (B1210297) | Soluble | Based on the solubility of stearic acid.[2] |
| Acetone | Soluble | Based on the solubility of stearic acid.[2] |
| Hexane (B92381) | Soluble | Expected for a lipid-like molecule. |
| Chloroform (B151607) | Soluble | Expected for a lipid-like molecule. |
Table 3: Spectroscopic Data (Predicted Characteristic Signals)
| Technique | Characteristic Signals | Source/Notes |
| ¹H-NMR | ~3.00 ppm (m, 2H, epoxy protons); ~2.3 ppm (t, 2H, α-CH₂ to COOH); ~1.2-1.6 ppm (m, methylene (B1212753) chain); ~0.9 ppm (t, 3H, terminal CH₃) | Based on general spectra of epoxy fatty acids.[3][4] |
| ¹³C-NMR | ~179 ppm (C=O); ~58 ppm (epoxy carbons); ~34 ppm (α-C to COOH); ~22-32 ppm (methylene chain); ~14 ppm (terminal CH₃) | Based on general spectra of epoxy fatty acids.[5] |
| FTIR (cm⁻¹) | ~2920 & 2850 (C-H stretch); ~1710 (C=O stretch); ~1250 (C-O-C asymmetric stretch of oxirane); ~850-950 (C-O-C symmetric stretch of oxirane, trans-epoxide) | [6][7] |
| Mass Spec. (EI) | Molecular ion (M⁺) may be weak or absent. Characteristic fragmentation patterns involving cleavage α to the epoxy ring and McLafferty rearrangement. | [8] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of epoxy fatty acids is the epoxidation of the corresponding unsaturated fatty acid using a peroxy acid.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Detailed Methodology:
-
Dissolution: Dissolve trans-15-octadecenoic acid in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Epoxidation: Cool the solution in an ice bath. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise with stirring. Alternatively, peracetic acid can be generated in situ by the reaction of acetic acid and hydrogen peroxide with a catalytic amount of a strong acid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Washing: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.[9]
Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Dissolve the sample in deuterated chloroform (CDCl₃). The characteristic signals for the epoxy protons are expected to appear around 3.0 ppm.
-
¹³C-NMR: In CDCl₃, the carbons of the epoxy ring should resonate at approximately 58 ppm.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the spectrum of a thin film of the sample on a salt plate or as a KBr pellet. The disappearance of the C=C stretching band (around 1650 cm⁻¹) from the starting alkene and the appearance of the C-O-C stretching bands of the oxirane ring (around 1250 cm⁻¹ and 850-950 cm⁻¹) confirm the epoxidation.[7]
3. Mass Spectrometry (MS):
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation of the carboxylic acid) or by Electrospray Ionization (ESI-MS). The fragmentation pattern can confirm the structure. Charge-remote fragmentation is a useful technique for determining the position of the epoxy group.[10]
Biological Signaling Pathways
The precise signaling pathways for this compound are not yet fully elucidated. However, based on studies of other epoxy fatty acids, several putative pathways can be proposed.
Putative G-Protein Coupled Receptor (GPCR) Signaling
Epoxy fatty acids have been shown to act as signaling molecules, potentially through G-protein coupled receptors (GPCRs). Activation of these receptors can lead to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular processes.[11][12]
Caption: A putative signaling pathway for this compound via a G-protein coupled receptor and cAMP.
Octadecanoid Pathway (in Plants)
In plants, octadecanoids are precursors to the phytohormone jasmonic acid, which is involved in plant defense responses. While this compound is not a direct intermediate in the canonical jasmonic acid pathway, related epoxy-octadecanoids are.
Caption: The octadecanoid pathway for jasmonic acid biosynthesis in plants, involving an epoxy fatty acid intermediate.[3][13][14][15][16]
Experimental Protocol for Assessing Biological Activity
Measurement of Lipid Accumulation in Cultured Cells
This protocol outlines a general method to assess the effect of this compound on lipid accumulation in a cell line such as HepG2 hepatocytes.
Workflow for Lipid Accumulation Assay
Caption: Experimental workflow for assessing the impact on lipid accumulation in cultured cells.
Detailed Methodology:
-
Cell Culture and Treatment: Culture HepG2 cells in a suitable medium. Once the cells reach the desired confluency, treat them with varying concentrations of this compound (dissolved in a suitable vehicle like DMSO) for a specified period (e.g., 24 hours). Include a vehicle-only control.
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with a 4% paraformaldehyde solution.
-
Staining: Stain the intracellular lipid droplets using Oil Red O or a fluorescent dye like BODIPY 493/503.
-
Imaging: Visualize the stained lipid droplets using bright-field or fluorescence microscopy.
-
Quantification: Capture images and quantify the lipid accumulation by measuring the stained area or fluorescence intensity using image analysis software (e.g., ImageJ). The results can be normalized to the cell number.[17][18][19]
Conclusion
This compound is an intriguing molecule with potential biological significance. While specific data on its physicochemical properties are sparse, this guide provides a solid foundation based on available information and data from related compounds. The outlined experimental protocols for its synthesis, characterization, and biological assessment offer a starting point for researchers interested in further exploring the therapeutic potential of this and other epoxy fatty acids. Future studies are warranted to fully elucidate its properties and biological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of trans-epoxy fatty acids correlates with formation of isoprostanes and could serve as biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Different Epoxidation Approaches of Tall Oil Fatty Acids on Rigid Polyurethane Foam Thermal Insulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 10. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Octadecanoid-Derived Alteration of Gene Expression and the “Oxylipin Signature” in Stressed Barley Leaves. Implications for Different Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microscopy-Based Assessment of Fatty Acid Uptake and Lipid Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Formation of trans-15,16-Epoxy-octadecanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The formation of epoxy fatty acids is a critical area of research due to their diverse biological activities, ranging from signaling molecules to potential therapeutic agents. While the enzymatic synthesis of cis-epoxy fatty acids by cytochrome P450 epoxygenases and peroxygenases is well-documented, the origin of their trans-isomers, such as trans-15,16-Epoxy-octadecanoic acid, has remained more elusive. This technical guide synthesizes the current understanding of the enzymatic pathways involved in fatty acid epoxidation and explores the likely origins of trans-epoxy fatty acids. Evidence suggests that while direct enzymatic formation of trans-epoxides is not a primary route, their presence in biological systems is likely attributable to non-enzymatic processes, such as oxidative stress, acting on unsaturated fatty acid precursors. This guide provides a comprehensive overview of the relevant enzymatic families, potential biosynthetic pathways, detailed experimental protocols for analysis, and a discussion of the potential signaling roles of these molecules.
Introduction to Fatty Acid Epoxidation
Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and precursors for a vast array of signaling molecules. The introduction of an epoxide group into a fatty acid chain by enzymatic action creates a reactive and stereochemically defined functional group, leading to the formation of bioactive lipid mediators. These epoxy fatty acids are involved in a multitude of physiological and pathophysiological processes.
The primary enzymes responsible for the epoxidation of fatty acids are:
-
Cytochrome P450 (CYP) Epoxygenases: Predominantly found in mammals, these heme-containing monooxygenases metabolize polyunsaturated fatty acids (PUFAs) into various epoxy fatty acids (EpFAs).[1][2]
-
Peroxygenases: Found in plants and fungi, these enzymes utilize hydroperoxides to epoxidize unsaturated fatty acids.[3]
A crucial aspect of these enzymatic reactions is their stereospecificity. Typically, these enzymes convert cis-alkenes into cis-epoxides.
The Challenge of trans-Epoxide Formation
The direct enzymatic synthesis of trans-epoxides from common fatty acid precursors presents a biochemical challenge. The established mechanisms of both CYP epoxygenases and peroxygenases favor the formation of cis-epoxides from the naturally abundant cis-polyunsaturated fatty acids.
A study investigating the stereochemistry of epoxidation by soybean peroxygenase found that fatty acids with trans-double bonds were not epoxidized at detectable rates, highlighting a strong stereospecificity for cis-isomers.[4]
While the existence of a dedicated "epoxide isomerase" to convert cis-epoxides to their trans-counterparts is a theoretical possibility, there is currently no direct evidence for such an enzyme in the context of fatty acid metabolism.
Proposed Pathway: A Combination of Enzymatic and Non-Enzymatic Steps
The most plausible explanation for the presence of this compound in biological systems involves a multi-step process that combines an initial enzymatic epoxidation with a subsequent non-enzymatic isomerization.
Enzymatic Formation of the Precursor: cis-15,16-Epoxy-octadecanoic Acid
The likely precursor to the trans-isomer is the corresponding cis-epoxide. While direct epoxidation of the saturated stearic acid is not feasible, the epoxidation of an unsaturated 18-carbon fatty acid at the 15,16 position is the logical starting point. The most probable substrate for this reaction is α-linolenic acid (ALA; 18:3 n-3) .
Fungal peroxygenases have been shown to regioselectively epoxidize the terminal double bond of α-linolenic acid to produce cis,cis-15,16-epoxyoctadeca-9,12-dienoic acid.[5] Although this molecule retains two double bonds, it establishes the enzymatic feasibility of forming a 15,16-epoxide on a C18 backbone. Subsequent enzymatic or non-enzymatic reduction of the remaining double bonds would yield cis-15,16-Epoxy-octadecanoic acid.
dot
References
- 1. Formation of trans-epoxy fatty acids correlates with formation of isoprostanes and could serve as biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of Epoxy Fatty Acids in Triacylglycerol Standards during Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascae Seed - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Non-Enzymatic Formation of Epoxy Octadecanoic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies associated with the non-enzymatic formation of epoxy octadecanoic acids. These oxygenated fatty acids are of significant interest in various fields, including drug development and food science, due to their biological activities and roles as markers of oxidative stress. This document details the primary non-enzymatic pathways of their formation, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the underlying chemical processes and workflows.
Introduction to Non-Enzymatic Epoxidation
Epoxy octadecanoic acids, such as 9,10-epoxyoctadecanoic acid (cis-EODA), are formed from the oxidation of C18 unsaturated fatty acids like oleic acid and linoleic acid. While enzymatic pathways involving cytochrome P450 (CYP) are known to produce these epoxides, non-enzymatic routes are also significant contributors, particularly under conditions of oxidative stress.[1][2] These non-enzymatic processes are primarily driven by reactive oxygen species (ROS) and can be broadly categorized into autoxidation, photooxidation, and chemical epoxidation. Understanding these formation mechanisms is crucial for assessing their physiological roles and for developing analytical methods to accurately quantify them in biological and other matrices.
Mechanisms of Non-Enzymatic Formation
Autoxidation
Autoxidation is a free-radical chain reaction involving the reaction of unsaturated fatty acids with molecular oxygen.[3] This process is typically initiated by the abstraction of a hydrogen atom from an allylic position on the fatty acid chain, often facilitated by heat or trace metals. The resulting lipid radical reacts with oxygen to form a peroxyl radical, which can then propagate the chain reaction.[1][3] The formation of epoxy octadecanoic acids during autoxidation is considered a secondary oxidation event.[3]
The general steps of oleic acid autoxidation are:
-
Initiation: Formation of an oleic acid radical through the loss of a hydrogen atom, often triggered by heat or light in the presence of oxygen.[1]
-
Propagation: The oleic acid radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen from another oleic acid molecule, continuing the chain reaction.[1]
-
Termination: The reaction ceases when two free radicals combine to form a stable, non-radical product.[1]
During the propagation phase, the decomposition of lipid hydroperoxides can lead to the formation of an epoxide ring across the double bond.
Photooxidation
Photooxidation involves the oxidation of unsaturated fatty acids in the presence of light and a photosensitizer, such as methylene (B1212753) blue or chlorophyll.[4][5] In a Type II mechanism, the photosensitizer absorbs light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen can then directly attack the double bond of the fatty acid to form hydroperoxides, which can subsequently be converted to epoxides.[4]
Chemical Epoxidation
Chemical epoxidation is a direct method for forming epoxides from unsaturated fatty acids using an oxidizing agent, most commonly a peroxy acid. Peroxy acids, such as peroxyformic acid or peroxyacetic acid, can be prepared in situ by reacting a carboxylic acid with hydrogen peroxide.[6][7] This method is widely used for the synthesis of epoxy fatty acids for use as standards or in industrial applications.[8] The reaction mechanism involves the transfer of an oxygen atom from the peroxy acid to the double bond of the fatty acid.[9]
Quantitative Data on Non-Enzymatic Epoxidation
The yield and rate of epoxy octadecanoic acid formation are influenced by various factors, including the type of fatty acid, reaction conditions, and the presence of catalysts or inhibitors. The following tables summarize quantitative data from various studies on non-enzymatic epoxidation.
Table 1: In Situ Chemical Epoxidation of Oleic and Linoleic Acids
| Fatty Acid | Oxidizing Agent | Catalyst | Temperature (°C) | Time (h) | Molar Ratios (Fatty Acid:H₂O₂:Carboxylic Acid) | Relative Conversion to Oxirane (%) | Reference |
| Oleic Acid | Performic Acid | None | 100 | Not Specified | 1:2:2 | 82 | [8] |
| Linoleic Acid | Performic Acid | None | 45 | 2 | 1:12:2 | Not Specified | [9] |
| Palm Olein | Performic Acid | None | 45 | 2.5 | Not Specified | Not Specified | [10] |
| Palm Oil | Performic Acid | None | 40 | 2.55 | Not Specified | Not Specified | [10] |
Table 2: Quantification of cis-9,10-Epoxyoctadecanoic Acid (cis-EODA) in Human Plasma
| Subject Group | Number of Subjects | Mean cis-EODA Concentration (nM) | Standard Deviation (nM) | Reference |
| Healthy Humans | 9 (5 female, 4 male) | 47.6 | 7.4 | [11] |
| Healthy Females | 5 | 51.1 | 3.4 | [11] |
| Healthy Males | 4 | 43.1 | 2.2 | [11] |
Experimental Protocols
In Situ Chemical Epoxidation of Oleic Acid with Performic Acid
This protocol describes the synthesis of epoxidized oleic acid using performic acid generated in situ.
Materials:
-
Oleic acid
-
Formic acid
-
Hydrogen peroxide (30-50% solution)
-
Inert organic solvent (e.g., hexane, benzene)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add oleic acid and the inert organic solvent.
-
Add formic acid to the mixture. The molar ratio of formic acid to the ethylenic unsaturation in oleic acid should be between 0.25:1 and 1.0:1.[6]
-
Warm the mixture to approximately 50-80°C with continuous stirring.[6]
-
Slowly add the aqueous hydrogen peroxide solution to the reaction mixture. The molar ratio of hydrogen peroxide to the ethylenic unsaturation should be approximately 1:1.[6]
-
Maintain the reaction mixture at 50-80°C for 1 to 5 hours.[6]
-
After the reaction is complete, pour the mixture into a separatory funnel and allow the layers to separate.
-
Draw off the lower aqueous layer.
-
Wash the organic layer with water to remove any remaining acid and peroxide.
-
Remove the solvent under reduced pressure to obtain the epoxidized oleic acid.
Sample Preparation for GC-MS Analysis of Epoxy Octadecanoic Acids in Biological Samples
This protocol outlines the extraction and derivatization of epoxy octadecanoic acids from plasma for subsequent GC-MS analysis.[11]
Materials:
-
Plasma sample (1 ml)
-
Internal standard (e.g., cis-[9,10-²H₂]-EODA)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges or organic solvent (e.g., ethyl acetate) for liquid-liquid extraction
-
Pentafluorobenzyl (PFB) bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC system for purification
-
GC-MS system for analysis
Procedure:
-
Extraction:
-
Derivatization:
-
Evaporate the solvent from the extracted lipid fraction.
-
Add PFB bromide and DIPEA in acetonitrile to the dried extract to form the PFB esters.[11]
-
-
Purification:
-
Isolate the PFB esters of the epoxy octadecanoic acids using HPLC.[11]
-
-
GC-MS Analysis:
-
Analyze the purified PFB esters by GC-MS. Quantification is typically performed using selected reaction monitoring (SRM) of characteristic parent and product ions for the analyte and the internal standard.[11]
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key chemical transformations in the non-enzymatic formation of epoxy octadecanoic acids.
Caption: Autoxidation pathway of oleic acid leading to epoxy octadecanoic acid.
Caption: Photooxidation of oleic acid via a Type II mechanism.
Caption: In situ chemical epoxidation of oleic acid.
Experimental Workflows
The following diagram illustrates a typical workflow for the analysis of epoxy octadecanoic acids from biological samples.
Caption: Workflow for the analysis of epoxy octadecanoic acids.
References
- 1. brainly.com [brainly.com]
- 2. caymanchem.com [caymanchem.com]
- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. US2774774A - In situ epoxidation of oleic acid using formic acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. ikm.org.my [ikm.org.my]
- 11. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Epoxy-Octadecanoic Acids in Food Products
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive overview of epoxy-octadecanoic acids in food products. While the specific isomer, trans-15,16-Epoxy-octadecanoic acid, is not widely documented in food science literature, this guide will delve into the broader class of C18 epoxy fatty acids. These compounds are primarily formed as secondary products of lipid oxidation during food processing and storage. This document details their occurrence in various foodstuffs, presents established analytical methodologies for their quantification, and explores their biological significance, including metabolic pathways and toxicological implications. The information is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the roles and analysis of these lipid-derived molecules.
Introduction to Epoxy Fatty Acids
Epoxy fatty acids (EFAs) are a class of oxidized lipids characterized by the presence of an oxirane (epoxide) ring within the fatty acid chain.[1] In food products, they are often formed from the oxidation of unsaturated fatty acids, such as oleic and linoleic acid.[1] The formation of these compounds can be accelerated by heat, light, and the presence of pro-oxidants. While some plants naturally produce oils rich in specific EFAs, such as vernolic acid in Vernonia galamensis, their presence in the majority of food products is a result of processing and degradation.[2][3] There is growing interest in the biological activities of EFAs, as some have been shown to possess both beneficial and detrimental effects in mammalian systems.[4][5]
Occurrence of C18 Epoxy Fatty Acids in Food Products
The concentration of C18 epoxy fatty acids can vary significantly across different food categories. Foods with a high content of unsaturated fats that undergo processing at elevated temperatures are more likely to contain these compounds.[6] A study on food products available in Belgium provided quantitative data on the presence of C18 mono-epoxy fatty acids, highlighting the contribution of certain food groups to their dietary intake.[1][7]
| Food Category | Mean Concentration of C18 Mono-EFAs (mg/kg) | Key Observations |
| Plant Oils | >200 | High levels attributed to the high content of oleic and linoleic acids.[1] |
| Butter & Margarine | >200 | Processing and storage can contribute to EFA formation.[1] |
| Mayonnaise | >200 | High oil content leads to significant EFA levels.[1] |
| Dry Nuts | 687 | The highest EFA content was observed in this category, potentially from both natural occurrence and processing like roasting.[1] |
| Chips & French Fries | >200 | Frying at high temperatures promotes the formation of EFAs in the cooking oil and the food.[1][6] |
| Cheese | >200 | The fat content and aging process may influence EFA levels.[1] |
| Cookies | >200 | Baking with fats can lead to the formation of these oxidation products.[1] |
| Animal-Based Foods (e.g., cooked meat, salmon, bacon) | 12 - 82 | Generally lower levels compared to plant-based foods with high unsaturated fat content.[1] |
Experimental Protocols for Analysis
The quantification of epoxy fatty acids in complex food matrices requires a multi-step analytical approach. A common methodology involves extraction, derivatization, and chromatographic separation coupled with detection.
Sample Preparation and Lipid Extraction
-
Homogenization: The food sample is first homogenized to ensure a representative sample.
-
Lipid Extraction: Total lipids are extracted using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., Folch or Bligh-Dyer methods).
-
Solvent Removal: The organic solvent containing the lipids is evaporated under a stream of nitrogen to prevent further oxidation.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Reaction: The extracted lipids (triglycerides) are converted to their corresponding fatty acid methyl esters (FAMEs) for better volatility in gas chromatography. This is often achieved by reaction with sodium methoxide (B1231860) in methanol.[8]
-
Neutralization and Extraction: The reaction is stopped by adding an acid, and the FAMEs are extracted into an organic solvent like hexane.
Solid-Phase Extraction (SPE) for Fractionation
-
Purpose: To separate the epoxy-FAMEs from other FAMEs and interfering compounds.[8]
-
Stationary Phase: A silica (B1680970) gel cartridge is typically used.
-
Elution: A solvent gradient is employed to elute different classes of compounds. Non-polar FAMEs are eluted first, followed by the more polar epoxy-FAMEs.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for separation and identification. A flame ionization detector (GC-FID) can be used for quantification.[8][9]
-
Column: A polar capillary column (e.g., cyanosilicone) is often used to achieve separation of different fatty acid isomers.[10]
-
Identification: Mass spectrometry provides fragmentation patterns that allow for the identification of the epoxy-FAMEs.[8]
-
Quantification: The concentration of the epoxy fatty acids is determined by comparing the peak areas to those of known internal standards. The limit of quantification (LOQ) for similar methods has been reported to be in the range of 3.32 to 20.47 µg/g.[9]
Biological Significance and Metabolic Pathways
The biological effects of epoxy fatty acids are an active area of research. Some EFAs, when metabolized in the body, can exhibit toxicity. A key pathway in this process involves the enzyme soluble epoxide hydrolase (sEH).[11][12]
The Role of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is an enzyme that converts epoxides into their corresponding vicinal diols (dihydroxy fatty acids).[11] This conversion can significantly alter the biological activity of the molecule. For certain epoxy fatty acids, the resulting diols are more toxic than the parent epoxide.[11][12] For instance, vernolic acid (leukotoxin) is metabolized by sEH to its dihydroxy counterpart, which has been shown to have toxic effects on leukocytes and other cell types.[4] This suggests that some epoxy fatty acids may act as pro-toxins.[11][12]
Signaling Pathways and Toxicity
The toxicity of diols derived from epoxy fatty acids is thought to be a key factor in their adverse effects. While the precise downstream signaling events are still under investigation, the conversion by sEH is a critical initiating step. The structural features of the epoxy fatty acid, such as the position of the epoxide group, can influence its suitability as a substrate for sEH and the toxicity of the resulting diol.[11][12]
Generalized Experimental Workflow
The analysis of epoxy fatty acids from food products follows a structured workflow designed to isolate and accurately measure these specific compounds from a complex matrix.
Conclusion and Future Directions
Epoxy-octadecanoic acids are a significant class of lipid oxidation products found in a variety of processed foods. While analytical methods for their detection and quantification are established, there is a need for further research into the biological effects of specific isomers, such as the this compound. Understanding the factors that promote their formation during food processing could lead to strategies to minimize their presence. Furthermore, elucidating the complete signaling pathways affected by these compounds and their metabolites will be crucial for a thorough risk assessment of their dietary intake. The potential for both toxic and beneficial effects warrants continued investigation in this area.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vernolic acid Facts for Kids [kids.kiddle.co]
- 4. Vernolic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. openagrar.de [openagrar.de]
- 7. Exposure assessment of epoxy fatty acids through consumption of specific foods available in Belgium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
- 11. Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Cellular Uptake and Transport of Epoxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of epoxy fatty acids (EpFAs), a class of lipid mediators with significant therapeutic potential. This document details the proteins and mechanisms implicated in their transport across the plasma membrane and within the cell, provides detailed experimental protocols for studying these processes, and presents quantitative data and signaling pathway visualizations to support further research and drug development in this area.
Mechanisms of Cellular Uptake
The entry of EpFAs into the cell is a critical step for their biological activity, which includes modulation of inflammation, blood pressure, and pain. While simple diffusion across the lipid bilayer may play a minor role, evidence strongly suggests that, similar to their parent polyunsaturated fatty acids, the uptake of EpFAs is a protein-mediated process. This ensures efficient and regulated transport into the cell. The primary candidates for EpFA transport at the plasma membrane are a group of proteins known as fatty acid transporters.
Key Protein-Mediated Transport Systems
Several families of membrane-bound proteins are known to facilitate the transport of long-chain fatty acids and are likely involved in the uptake of EpFAs.
-
Fatty Acid Translocase (FAT/CD36): This scavenger receptor is a key player in the uptake of long-chain fatty acids in various tissues, including heart, skeletal muscle, and adipose tissue.[1][2] Studies have shown that knockdown of CD36 can significantly reduce the uptake of fatty acid analogs, indicating its crucial role in fatty acid transport.[3][4] While direct kinetic data for EpFA transport by CD36 is still emerging, its established role in general fatty acid uptake makes it a primary candidate for facilitating the entry of EpFAs into cells. The transport process mediated by CD36 is thought to involve the binding of the fatty acid and its subsequent translocation across the membrane, potentially through a channel or a conformational change in the protein.[5]
-
Plasma Membrane Fatty Acid Binding Protein (FABPpm): This protein, also known as mitochondrial aspartate aminotransferase, is located at the plasma membrane and is implicated in the uptake of long-chain fatty acids.[2][6] Like CD36, FABPpm is thought to increase the concentration of fatty acids at the cell surface, thereby facilitating their movement into the cell.[7]
-
Fatty Acid Transport Proteins (FATPs): This is a family of six transmembrane proteins (FATP1-6) that are proposed to facilitate fatty acid uptake.[8][9] Some FATPs, such as FATP1, FATP2, and FATP4, have been shown to possess acyl-CoA synthetase activity, leading to the hypothesis of "vectorial acylation," where the fatty acid is esterified to Coenzyme A as it is transported across the membrane, effectively trapping it inside the cell.[1] This mechanism prevents the efflux of the fatty acid and maintains a favorable concentration gradient for further uptake. FATP1 and FATP4, in particular, are considered important for the cellular uptake of long-chain fatty acids.[1][10]
The following diagram illustrates the proposed mechanisms of EpFA uptake at the plasma membrane.
Intracellular Transport of Epoxy Fatty Acids
Once inside the cell, EpFAs, which are poorly soluble in the aqueous cytoplasm, require transport to their sites of action or metabolism. This intracellular trafficking is primarily mediated by a family of small, soluble proteins known as fatty acid binding proteins (FABPs).[11][12]
Role of Fatty Acid Binding Proteins (FABPs)
There are several tissue-specific isoforms of FABPs, and studies have shown that brain-expressed FABPs (FABP3, FABP5, and FABP7) can bind to epoxyeicosatrienoic acids (EETs), a major class of EpFAs, with high affinity.[11] This binding serves several purposes:
-
Solubilization: FABPs increase the effective concentration of EpFAs in the cytoplasm.
-
Targeting: They can chaperone EpFAs to specific subcellular compartments, such as the nucleus, endoplasmic reticulum, and peroxisomes.
-
Modulation of Metabolism: By sequestering EpFAs, FABPs can protect them from rapid metabolism by enzymes like soluble epoxide hydrolase (sEH), thereby prolonging their biological activity.[13]
The following diagram illustrates the intracellular transport of EpFAs by FABPs.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cellular uptake and binding of EpFAs.
Cellular Epoxy Fatty Acid Uptake Assay (Fluorescent Method)
This protocol is adapted from methods for general fatty acid uptake and can be used with fluorescently labeled EpFA analogs.
Materials:
-
Fluorescently labeled EpFA analog (e.g., BODIPY-labeled EET)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Trypsin-EDTA
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
-
Hoechst stain for cell normalization
Procedure:
-
Cell Seeding: Seed cells (e.g., endothelial cells, cardiomyocytes) in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in complete medium.
-
Serum Starvation: On the day of the assay, gently wash the cells twice with warm PBS. Then, incubate the cells in serum-free medium for 1-2 hours at 37°C.
-
Preparation of EpFA-BSA Complex: Prepare a stock solution of the fluorescent EpFA analog in DMSO. Dilute the stock solution in serum-free medium containing fatty acid-free BSA to the desired final concentration. A 1:1 molar ratio of EpFA to BSA is a good starting point. Incubate at 37°C for 30 minutes to allow for complex formation.
-
Uptake Assay: Remove the serum-free medium from the cells and add the EpFA-BSA complex solution.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
Endpoint Measurement (Alternative to Kinetic): Incubate the cells with the EpFA-BSA complex for a fixed time point (e.g., 15 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS containing 0.2% BSA.
-
Cell Lysis and Fluorescence Reading (for endpoint assay): Lyse the cells in a suitable lysis buffer and measure the fluorescence of the lysate in a plate reader.
-
Cell Number Normalization: After the uptake measurement, stain the cells with Hoechst stain and measure the fluorescence to normalize the EpFA uptake to the cell number in each well.
Cellular Epoxy Fatty Acid Uptake Assay (Radiolabeled Method)
This protocol uses radiolabeled EpFAs (e.g., [³H]-14,15-EET) for highly sensitive quantification of uptake.
Materials:
-
Radiolabeled EpFA (e.g., [³H]-14,15-EET)
-
Unlabeled EpFA
-
Cell culture medium
-
FBS, PBS, BSA (fatty acid-free), Trypsin-EDTA
-
24-well plates
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
-
Lysis buffer (e.g., 0.1 N NaOH, 0.1% SDS)
Procedure:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from the fluorescent method, using 24-well plates.
-
Preparation of Radiolabeled Medium: Prepare the incubation medium containing the desired concentration of [³H]-EpFA and unlabeled EpFA complexed with BSA.
-
Uptake Assay: Initiate the uptake by adding the radiolabeled medium to the cells. Incubate for various time points (e.g., 1, 5, 10, 30 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold PBS containing 0.2% BSA.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a parallel set of wells to determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) for normalization.
Competitive Binding Assay for FABP Affinity (Fluorescent Displacement)
This protocol determines the binding affinity of an unlabeled EpFA to an FABP by measuring its ability to displace a fluorescent probe.[11]
Materials:
-
Purified FABP isoform
-
Fluorescent probe (e.g., 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid - DAUDA)
-
Unlabeled EpFA regioisomers
-
Assay buffer (e.g., 30 mM Tris, 100 mM NaCl, pH 7.5)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare FABP-Probe Complex: In the assay buffer, prepare a solution containing the purified FABP (e.g., 3 µM) and the fluorescent probe (e.g., 500 nM DAUDA). Incubate at room temperature to allow complex formation.
-
Prepare Competitor Solutions: Prepare a series of dilutions of the unlabeled EpFA in the assay buffer.
-
Competitive Displacement: In a 96-well black plate, add the FABP-probe complex to each well. Then, add the different concentrations of the competitor EpFA to the wells. Include a control with no competitor (maximum fluorescence) and a control with a high concentration of a known strong binder like arachidonic acid (to determine maximal probe displacement).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration. Fit the data to a competitive binding equation to determine the IC50 value, from which the dissociation constant (Ki) for the EpFA can be calculated.
Quantification of Intracellular Epoxy Fatty Acids by LC-MS/MS
This protocol outlines the general steps for extracting and quantifying EpFAs and their diol metabolites (DHETs) from cell samples.[14][15][16]
Materials:
-
Cultured cells treated as desired
-
Internal standards (deuterated EETs and DHETs)
-
Methanol, Ethyl Acetate, Hexane, Acetic Acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Lysis: After experimental treatment, wash cells with ice-cold PBS and harvest them. Lyse the cells (e.g., by sonication in methanol).
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture to the cell lysate.
-
Lipid Extraction: Perform a liquid-liquid extraction (e.g., using a modified Bligh and Dyer method) or a solid-phase extraction to isolate the lipids. For total EpFA content (including esterified forms), a saponification step (alkaline hydrolysis) is required before extraction.
-
Sample Purification: Further purify the lipid extract using SPE to remove interfering substances.
-
LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent and inject it into the LC-MS/MS system. Use a C18 column for chromatographic separation. Optimize the mass spectrometer parameters for the specific EET and DHET regioisomers and their internal standards using multiple reaction monitoring (MRM) mode.
-
Quantification: Create a calibration curve using known concentrations of authentic EET and DHET standards. Quantify the endogenous levels in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.
Quantitative Data
The following tables summarize key quantitative data related to the binding and metabolism of epoxy fatty acids.
Table 1: Binding Affinities (Ki) of EET Regioisomers to Brain-Expressed Fatty Acid Binding Proteins [11]
| Ligand | FABP3 Ki (µM) | FABP5 Ki (µM) | FABP7 Ki (µM) |
| 5,6-EET | 0.58 ± 0.08 | 0.45 ± 0.05 | 1.2 ± 0.2 |
| 8,9-EET | 0.28 ± 0.04 | 0.38 ± 0.04 | 1.1 ± 0.1 |
| 11,12-EET | 0.25 ± 0.03 | 0.29 ± 0.03 | 0.9 ± 0.1 |
| 14,15-EET | 0.45 ± 0.06 | 0.52 ± 0.06 | 1.5 ± 0.2 |
Data are presented as mean ± SEM. Ki values were determined using a fluorescent probe displacement assay.
Table 2: Kinetic Parameters of Soluble Epoxide Hydrolase (sEH) and Inhibition by FABP [13]
| Substrate/Inhibitor | Parameter | Value |
| [³H]11,12-EET (sEH substrate) | Km | 0.45 ± 0.08 µM |
| Vmax | 9.2 ± 1.4 µmol min⁻¹ mg⁻¹ | |
| Rat Heart FABP (H-FABP) vs. 11,12-EET | Kd (substrate depletion model) | 0.17 ± 0.01 µM |
This data indicates that FABPs can bind EETs with high affinity, effectively reducing their availability for metabolism by sEH.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key pathways and workflows discussed in this guide.
Experimental Workflow for siRNA-Mediated Knockdown to Study EpFA Uptake
This workflow outlines the steps to investigate the role of a specific transporter in EpFA uptake using siRNA.
References
- 1. Enhanced fatty acid oxidation and FATP4 protein expression after endurance exercise training in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ApoB siRNA-induced Liver Steatosis is Resistant to Clearance by the Loss of Fatty Acid Transport Protein 5 (Fatp5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA-induced liver ApoB knockdown lowers serum LDL-cholesterol in a mouse model with human-like serum lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
- 6. researchgate.net [researchgate.net]
- 7. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid metabolism in adipocytes: functional analysis of fatty acid transport proteins 1 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acid binding proteins are novel modulators of synaptic epoxyeicosatrienoic acid signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytoplasmic fatty acid binding protein: significance for intracellular transport of fatty acids and putative role on signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acid-binding proteins inhibit hydration of epoxyeicosatrienoic acids by soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cellular Response: A Technical Guide to Signaling Pathways Activated by Epoxy-Octadecanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the signaling pathways specifically activated by trans-15,16-Epoxy-octadecanoic acid is not available in the current scientific literature. This guide provides an in-depth analysis of the signaling pathways activated by a closely related and well-studied class of molecules: leukotoxins, which are unsaturated epoxy fatty acids (e.g., 9,10-epoxy-12-octadecenoate), and their more biologically active metabolites, leukotoxin diols (e.g., 15,16-dihydroxy-octadecanoic acid). It is hypothesized that if this compound is biologically active as a signaling molecule, it may operate through similar mechanisms. The information presented herein is based on these analogous compounds.
Executive Summary
Epoxy fatty acids (EpFAs) and their corresponding diols are emerging as a significant class of lipid signaling molecules involved in various physiological and pathological processes. A key biological activity of certain EpFA metabolites is the induction of neutrophil chemotaxis, a critical component of the inflammatory response. Research into leukotoxin and its diol has revealed a distinct signaling cascade initiated by these lipids. This pathway is initiated at the cell surface by a G-protein coupled receptor (GPCR), proceeds through a pertussis toxin-sensitive heterotrimeric G-protein of the Gi/o family, and subsequently activates the Phosphoinositide 3-Kinase (PI3K) pathway. This signaling axis is notably different from other well-characterized chemoattractant pathways, such as that of N-formyl-methionyl-leucyl-phenylalanine (fMLP), which utilizes protein tyrosine kinases and protein kinase C. Understanding this pathway is crucial for developing therapeutic interventions targeting inflammation and related disorders like acute respiratory distress syndrome (ARDS), where these lipids are implicated.
Core Signaling Pathway: Leukotoxin Diol-Induced Neutrophil Chemotaxis
The primary signaling pathway activated by leukotoxin diol in human neutrophils is a G-protein-coupled, PI3K-dependent cascade that leads to directed cell movement.
Pathway Activation and Key Components
-
Ligand: The active signaling molecule is the diol metabolite, formed from the parent epoxide (leukotoxin) by the action of soluble epoxide hydrolase (sEH).[1][2][3] This conversion is considered a bioactivation step, as the diol is more potent than the epoxide.[1][4]
-
Receptor: The specific G-protein coupled receptor (GPCR) that binds leukotoxin diol has not yet been definitively identified. However, its existence is inferred from the involvement of a heterotrimeric G-protein.
-
G-Protein: The pathway involves a pertussis toxin-sensitive G-protein, indicating it belongs to the Gi/o family of alpha subunits.[4] Pertussis toxin specifically ADP-ribosylates a cysteine residue on these alpha subunits, preventing them from interacting with the receptor and thereby uncoupling the downstream signaling.
-
Effector Enzyme: The key downstream effector is Phosphoinositide 3-Kinase (PI3K).[4] Upon activation by the βγ-subunits of the dissociated G-protein, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Cellular Response: The localized accumulation of PIP3 at the leading edge of the neutrophil acts as a crucial second messenger, orchestrating the cytoskeletal rearrangements necessary for cell polarization and directed migration (chemotaxis).
Signaling Pathway Diagram
Caption: Leukotoxin diol signaling cascade in neutrophils.
Quantitative Data Summary
Quantitative data directly linking this compound to signaling pathway activation is currently unavailable. The following tables summarize the qualitative findings for leukotoxin and its diol and provide a template for the types of quantitative data required for a thorough understanding of this pathway.
Table 1: Effect of Inhibitors on Leukotoxin Diol-Induced Neutrophil Chemotaxis
| Inhibitor | Target | Pathway Component | Effect on Chemotaxis | Reference |
| Pertussis Toxin | Gi/o alpha subunit | G-Protein Signaling | Inhibition | |
| Wortmannin | PI3-Kinase | PI3K Signaling | Inhibition | |
| LY294002 | PI3-Kinase | PI3K Signaling | Inhibition | |
| Protein Tyrosine Kinase (PTK) Inhibitors | PTKs | PTK Signaling | No Effect | |
| Protein Kinase C (PKC) Inhibitors | PKC | PKC Signaling | No Effect |
Table 2: Required Quantitative Data (Currently Unavailable)
| Parameter | Description | Experimental Assay | Required Value |
| EC50 | The concentration of trans-15,16-DiHODE that induces 50% of the maximal chemotactic response. | Neutrophil Chemotaxis Assay | Molar (M) |
| IC50 (Pertussis Toxin) | The concentration of Pertussis Toxin that inhibits 50% of the chemotactic response. | Chemotaxis Assay with Inhibitor | ng/mL or Molar (M) |
| IC50 (PI3K Inhibitor) | The concentration of a PI3K inhibitor (e.g., Wortmannin) that inhibits 50% of the chemotactic response. | Chemotaxis Assay with Inhibitor | Molar (M) |
| PIP3 Fold Increase | The fold increase in cellular PIP3 levels upon stimulation with the ligand. | ELISA or Mass Spectrometry | Fold change vs. control |
| p-Akt Fold Increase | The fold increase in phosphorylated Akt (a downstream target of PI3K) upon stimulation. | Western Blot / In-Cell Western | Fold change vs. control |
Detailed Experimental Protocols
The following protocols are foundational for investigating the signaling pathways of epoxy fatty acids and their diols in neutrophils.
Neutrophil Isolation from Human Blood
-
Blood Collection: Collect whole blood from healthy donors into heparin-containing tubes.
-
Dextran Sedimentation: Mix blood with an equal volume of 3% Dextran in saline and allow erythrocytes to sediment for 30-45 minutes at room temperature.
-
Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.
-
Ficoll-Paque Gradient Centrifugation: Layer the plasma onto a Ficoll-Paque gradient. Centrifuge at 400 x g for 30 minutes at room temperature without a brake.
-
Pellet Collection: Aspirate the upper layers, leaving the pellet containing neutrophils and remaining red blood cells.
-
RBC Lysis: Resuspend the pellet in a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds, followed by the addition of an equal volume of hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity.
-
Washing: Centrifuge the cells and wash the neutrophil pellet twice with a suitable buffer (e.g., HBSS).
-
Cell Counting and Viability: Resuspend the final pellet, count the cells using a hemocytometer, and assess viability with Trypan Blue exclusion (>95% viability is expected).
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Chamber Setup: Use a multi-well chemotaxis chamber (e.g., a 96-well Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Chemoattractant Preparation: Prepare serial dilutions of trans-15,16-DiHODE (or other chemoattractants) in a serum-free medium containing 0.1% BSA. Add these solutions to the lower wells of the chamber. Use medium alone as a negative control and a known chemoattractant like fMLP (10 nM) as a positive control.
-
Cell Seeding: Resuspend isolated neutrophils in the same serum-free medium to a concentration of 1-2 x 106 cells/mL. Add the cell suspension to the upper wells.
-
Inhibitor Pre-treatment (if applicable): Before seeding, incubate the neutrophil suspension with the desired inhibitor for a specified time.
-
Pertussis Toxin: Pre-incubate neutrophils with 100-500 ng/mL Pertussis Toxin for 60-120 minutes at 37°C.
-
PI3K Inhibitors (Wortmannin/LY294002): Pre-incubate neutrophils with 10-100 nM Wortmannin or 1-10 µM LY294002 for 15-30 minutes at 37°C.
-
-
Incubation: Incubate the assembled chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
Remove the upper chamber and wipe away non-migrated cells from the top of the membrane.
-
Fix and stain the membrane (e.g., with Diff-Quik stain).
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Alternatively, quantify migrated cells in the lower chamber using a cell viability assay that measures ATP (e.g., CellTiter-Glo®).
-
Western Blot for PI3K Pathway Activation (p-Akt)
-
Cell Stimulation: Treat isolated neutrophils (e.g., 5 x 106 cells/sample) with the epoxy fatty acid diol at various concentrations and time points (e.g., 0, 1, 5, 15 minutes).
-
Cell Lysis: Immediately stop the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualized Workflows and Relationships
Experimental Workflow for Inhibitor Studies
Caption: Workflow for studying pathway inhibitors.
Bioactivation and Signaling Logic
Caption: Bioactivation of epoxy fatty acids.
Conclusion and Future Directions
The signaling pathway initiated by leukotoxin diols in neutrophils represents a distinct mechanism for regulating leukocyte migration, centered on a Gi/o-PI3K axis. While this provides a strong hypothetical framework, the specific role of saturated epoxy fatty acids like this compound remains to be elucidated.
Key research questions to be addressed include:
-
Does this compound or its corresponding diol induce neutrophil chemotaxis?
-
If so, is the signaling pathway dependent on pertussis toxin-sensitive G-proteins and PI3K?
-
What is the identity of the G-protein coupled receptor(s) that recognizes these epoxy fatty acid metabolites?
-
What are the precise quantitative parameters (EC50, binding affinities) for these interactions?
Answering these questions will be pivotal for understanding the full scope of epoxy fatty acid signaling and for the development of novel therapeutics targeting inflammatory diseases.
References
- 1. Blockage of chemotactic peptide-induced stimulation of neutrophils by wortmannin as a result of selective inhibition of phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukocytes navigate by compass: roles of PI3Kγ and its lipid products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wortmannin and 1-butanol block activation of a novel family of protein kinases in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wortmannin binds specifically to 1-phosphatidylinositol 3-kinase while inhibiting guanine nucleotide-binding protein-coupled receptor signaling in neutrophil leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of trans-15,16-Epoxy-octadecanoic Acid on Gene Expression: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence detailing the specific effects of trans-15,16-Epoxy-octadecanoic acid on gene expression is limited in the current body of scientific literature. This guide synthesizes information on structurally and functionally related lipid mediators to provide a comprehensive and technically detailed framework for understanding the potential mechanisms of action and for designing future research. The primary analogue discussed is 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), a well-studied lipid signaling molecule with known effects on gene transcription.
Introduction to Epoxy Fatty Acids and Their Potential Roles in Gene Regulation
Epoxy fatty acids (EpFAs) are metabolites of polyunsaturated fatty acids formed by cytochrome P450 epoxygenases. These molecules are involved in a variety of physiological and pathological processes, including the regulation of inflammation and blood pressure. The trans-isoform, this compound, is a specific EpFA whose biological functions, particularly its impact on gene expression, are an emerging area of interest.
EpFAs can be further metabolized by soluble epoxide hydrolase (sEH) into their corresponding diols, which often have different biological activities. The balance between the synthesis and degradation of these lipids is crucial for cellular signaling. It is hypothesized that, like other lipid mediators, this compound may exert its effects on gene expression by interacting with nuclear receptors or by modulating inflammatory signaling pathways.
Potential Signaling Pathways and Mechanisms of Action
While direct evidence for this compound is scarce, the activity of related compounds suggests several potential pathways through which it might influence gene expression.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
A prominent mechanism by which lipid molecules regulate gene expression is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors. The cyclopentenone prostaglandin (B15479496) 15d-PGJ₂ is a potent activator of PPARγ.[1] Activation of PPARs leads to the transcription of target genes involved in adipogenesis, lipid metabolism, and inflammation.[2] It is plausible that this compound could act as a ligand for PPARs, thereby initiating a cascade of gene expression changes.
Modulation of Inflammatory Gene Expression
Lipid mediators are key players in the regulation of inflammation. 15d-PGJ₂ has been shown to modulate the expression of genes involved in inflammation, in some cases through PPARγ-independent mechanisms.[3] For instance, it can influence the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). This regulation can occur through interference with transcription factors such as NF-κB.
Quantitative Data from Related Compounds
Direct quantitative data on gene expression changes induced by this compound is not currently available. However, studies on 15d-PGJ₂ provide insights into the types of genes that might be affected.
| Gene Target | Cell Type | Effect of 15d-PGJ₂ Treatment | Putative Function | Reference |
| p21 (CDKN1A) | Breast Cancer Cells | Upregulation | Cell cycle arrest, apoptosis | [1] |
| Heme Oxygenase 1 (HO-1) | Macrophages | Upregulation | Antioxidant, anti-inflammatory | [3] |
| Peroxiredoxin I (PrxI) | Macrophages | Upregulation | Antioxidant | [3] |
| TNF-α | Macrophages | Downregulation (in some contexts) | Pro-inflammatory cytokine | [3] |
This table summarizes data for 15d-PGJ₂, a related compound, to illustrate potential gene targets.
Experimental Protocols
To investigate the effects of this compound on gene expression, a combination of cell culture, treatment, and molecular biology techniques would be employed.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line if investigating anti-proliferative effects).
-
Culture Conditions: Maintain cells in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO₂).
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Treat cells with a range of concentrations of the compound for various time points (e.g., 6, 12, 24 hours). Include vehicle-only controls.
RNA Extraction and Quantification
-
Cell Lysis: After treatment, wash cells with PBS and lyse them using a reagent such as TRIzol.
-
RNA Isolation: Perform RNA extraction using a standard phenol-chloroform method or a commercial kit.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity using gel electrophoresis or a bioanalyzer.
Gene Expression Analysis
4.3.1. Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Primer Design: Design and validate primers for specific target genes of interest (e.g., TNF-α, IL-6, PPARγ, HO-1) and a housekeeping gene (e.g., GAPDH, β-actin).
-
PCR Reaction: Perform qRT-PCR using a SYBR Green or TaqMan-based assay to quantify the relative expression levels of the target genes.
4.3.2. RNA-Sequencing (RNA-Seq) for Global Transcriptome Analysis
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between treated and control groups.
-
Perform pathway and gene ontology analysis to understand the biological implications of the gene expression changes.
-
Conclusion and Future Directions
While the direct impact of this compound on gene expression remains to be fully elucidated, the existing knowledge on related lipid mediators provides a strong foundation for future research. The pathways and experimental approaches outlined in this guide offer a roadmap for researchers to investigate its biological functions. Key future directions should include:
-
Global transcriptomic and proteomic analyses to identify the full range of genes and proteins affected by this compound.
-
Receptor binding assays to determine if it directly interacts with nuclear receptors like PPARs or other cellular targets.
-
In vivo studies in animal models of inflammation or cancer to validate the cellular findings and assess its therapeutic potential.
By systematically applying these methodologies, the scientific community can uncover the precise role of this compound in cellular signaling and gene regulation, potentially paving the way for new therapeutic strategies in diseases with an inflammatory component.
References
- 1. Early de novo gene expression is required for 15-deoxy-Delta 12,14-prostaglandin J2-induced apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription Factor Nrf2 Regulates Inflammation by Mediating the Effect of 15-Deoxy-Δ12,14-Prostaglandin J2 - PMC [pmc.ncbi.nlm.nih.gov]
endogenous synthesis of trans-15,16-Epoxy-octadecanoic acid
An In-depth Technical Guide on the Endogenous Synthesis of C18 Epoxy Fatty Acids
Abstract
Epoxy fatty acids (EpFAs) are a class of lipid mediators with significant biological activity, formed through the oxidation of polyunsaturated fatty acids. This technical guide provides a detailed overview of the endogenous synthesis of C18 EpFAs, with a specific focus on the pathways leading to the formation of trans-15,16-Epoxy-octadecanoic acid. While the direct single-step synthesis of this saturated epoxide is not documented in mammalian systems, evidence points to a two-stage pathway. The primary, well-documented stage involves the regioselective epoxidation of the omega-3 double bond of α-linolenic acid (ALA) by cytochrome P450 (CYP) epoxygenases to form 15,16-epoxyoctadeca-9,12-dienoic acid. The subsequent reduction of the remaining double bonds to yield the fully saturated this compound represents a plausible but currently hypothetical second stage. This document details the enzymatic processes, presents available quantitative data, provides comprehensive experimental protocols for studying these pathways, and uses visualizations to illustrate the core concepts.
Introduction to C18 Epoxy Fatty Acids (Octadecanoid Epoxides)
The octadecanoids are a class of lipids derived from 18-carbon fatty acids. Within this class, epoxy fatty acids are gaining prominence as critical signaling molecules in various physiological and pathophysiological processes, including inflammation, pain, and cardiovascular function.[1] The primary endogenous pathway for their formation is the epoxidation of double bonds in unsaturated fatty acids, a reaction catalyzed by cytochrome P450 (CYP) epoxygenases.[2]
The main C18 polyunsaturated fatty acid precursors in mammals are:
-
Linoleic Acid (LA; 18:2, n-6): Metabolized by CYP enzymes to form 9,10-epoxyoctadecenoic acid (9,10-EpOME or Coronaric acid) and 12,13-epoxyoctadecenoic acid (12,13-EpOME or Vernolic acid).[2]
-
α-Linolenic Acid (ALA; 18:3, n-3): Contains three double bonds (Δ9, Δ12, Δ15), making it the direct precursor for epoxides at three different positions, including the 15,16-position.[3][4]
Once formed, these epoxides can be incorporated into cell membranes or undergo further metabolism. A key metabolic route is hydrolysis by soluble epoxide hydrolase (sEH), which converts the epoxides into their corresponding, often less active, diols (dihydroxy-fatty acids).[1]
The Biosynthetic Pathway of 15,16-Epoxy-Octadecanoids
The formation of this compound is best understood as a multi-step process initiated from α-linolenic acid.
Step 1 (Established): Epoxidation of α-Linolenic Acid
The foundational step is the epoxidation of the Δ15 double bond of ALA. This reaction is catalyzed by CYP epoxygenases, which are heme-containing monooxygenases that transfer an oxygen atom to the substrate.
-
Substrate: α-Linolenic Acid (ALA)
-
Enzyme Class: Cytochrome P450 (CYP) Epoxygenases
-
Product: 15,16-epoxyoctadeca-9,12-dienoic acid (15,16-EpODE)
In mammalian systems, studies have shown that enzymes from the CYP2C family can metabolize ALA to produce all three possible regioisomers (9,10-, 12,13-, and 15,16-epoxides) in roughly equivalent amounts.[3] More specific activity has been characterized in other systems; for instance, the bacterial enzyme Cytochrome P450BM3 from Bacillus megaterium shows complete regioselectivity, exclusively catalyzing the epoxidation of ALA at the 15,16-position.[5][6]
Step 2 (Hypothetical): Reduction of Unsaturated Bonds
To form the final saturated product, this compound, the two remaining double bonds at the Δ9 and Δ12 positions of 15,16-EpODE must be reduced. This saturation step has not been explicitly documented in the context of EpFA metabolism. However, fatty acid reduction is a known biological process. This step remains a hypothetical but biochemically plausible route to the final compound.
The diagram below illustrates this proposed biosynthetic pathway.
Quantitative Data on C18 Fatty Acid Epoxidation
Quantitative analysis of enzyme kinetics provides essential data for understanding metabolic fluxes and for developing pharmacological modulators. While data for mammalian enzymes acting on ALA is limited, the kinetics for the highly regioselective bacterial CYP450BM3 have been well-characterized and serve as a valuable reference.
| Enzyme | Substrate | Product | kcat (min⁻¹) | Km (µM) | Source(s) |
| Cytochrome P450BM3 | α-Linolenic Acid | 15,16-epoxyoctadeca-9,12-dienoic acid | 3126 ± 226 | 24 ± 6 | [5][6] |
Key Experimental Protocols
Investigating the synthesis and metabolism of this compound requires robust biochemical and analytical methods. The following sections detail protocols for an in vitro enzyme activity assay and for the extraction and quantification of the target molecules from biological samples.
Protocol 1: In Vitro CYP450-Mediated Epoxidation Assay
This protocol describes a method to measure the conversion of α-linolenic acid to its epoxide metabolites using human liver microsomes, a common source of diverse CYP enzymes.
-
Objective: To determine the in vitro enzymatic activity of CYP450 epoxygenases on α-linolenic acid.
-
Principle: ALA is incubated with human liver microsomes in the presence of an NADPH-generating system, which provides the necessary reducing equivalents for CYP450 activity. The reaction is stopped, and the lipid products are extracted and analyzed via LC-MS/MS.
Materials:
-
Human Liver Microsomes (HLMs)
-
α-Linolenic Acid (substrate)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH-generating system: NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Internal Standard (e.g., d4-12,13-EpOME)
-
Ethyl Acetate
Procedure:
-
Preparation: Thaw HLMs on ice. Prepare a reaction mixture containing potassium phosphate buffer and the NADPH-generating system components.
-
Pre-incubation: In a microcentrifuge tube, add the HLM suspension to the reaction mixture. Pre-incubate at 37°C for 5 minutes to equilibrate.
-
Initiation: Add α-linolenic acid (typically dissolved in ethanol, final concentration ~10-50 µM) to initiate the reaction. Vortex briefly.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes) in a shaking water bath.
-
Termination: Stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard. Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Extraction: Transfer the supernatant to a new tube. Acidify with formic acid to pH ~4. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Drying and Reconstitution: Collect the upper organic phase, evaporate to dryness under a stream of nitrogen, and reconstitute the lipid residue in a small volume of methanol/water (50:50) for LC-MS/MS analysis.
The workflow for this protocol is visualized below.
Protocol 2: Lipid Extraction and Quantification by LC-MS/MS
This protocol provides a general workflow for extracting epoxy fatty acids from a biological matrix (e.g., plasma, tissue homogenate) and quantifying them using tandem mass spectrometry.
-
Objective: To isolate and accurately measure the concentration of 15,16-EpODE and this compound.
-
Principle: Lipids are extracted from the aqueous biological matrix into an organic solvent phase. The extracted lipids are then separated by liquid chromatography and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Materials:
-
Biological Sample (e.g., 100 µL plasma)
-
Antioxidant solution (BHT/EDTA)
-
Internal Standard mix (containing deuterated analogs of target analytes)
-
Methanol (MeOH)
-
0.9% Potassium Chloride (KCl) solution
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: To the biological sample, add antioxidant solution and the internal standard mix.
-
Monophasic Extraction (Bligh & Dyer Method): Add 1 volume of sample to a glass tube. Add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly to create a single phase and allow lipids to partition from proteins.
-
Phase Separation: Add 1.25 volumes of chloroform and vortex. Add 1.25 volumes of 0.9% KCl and vortex again. Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Collection: Three layers will form: an upper aqueous layer, a protein disk, and a lower organic (chloroform) layer containing the lipids. Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein interface.
-
Drying and Reconstitution: Evaporate the collected organic solvent to dryness under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent (e.g., 100 µL of methanol) for analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion ESI mode. Use MRM to monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
Quantification: Construct a calibration curve using known concentrations of authentic standards and calculate the concentration of the analytes in the sample based on the peak area ratio relative to the internal standards.
-
The workflow for this analytical protocol is visualized below.
Conclusion and Future Directions
The most plausibly occurs via the epoxidation of α-linolenic acid by CYP450 enzymes to form 15,16-epoxyoctadeca-9,12-dienoic acid, followed by the enzymatic reduction of the remaining double bonds. While the initial epoxidation step is supported by experimental evidence in both mammalian and other biological systems, the subsequent saturation of this specific epoxide intermediate remains to be demonstrated.
For researchers and drug development professionals, this presents several opportunities:
-
Pathway Validation: Future studies should aim to confirm the existence of the proposed reduction pathway in mammalian tissues. This could involve using stable isotope-labeled 15,16-EpODE as a tracer in cell or animal models.
-
Enzyme Identification: Identifying the specific reductase enzymes responsible for saturating the Δ9 and Δ12 double bonds would be a critical step in understanding the regulation of this pathway.
-
Pharmacological Modulation: Given the biological activities of other epoxy fatty acids, understanding the synthesis of this compound could open new avenues for therapeutic intervention, potentially through the modulation of the involved CYP or reductase enzymes.
The experimental protocols provided in this guide offer a robust framework for pursuing these research questions and advancing our understanding of C18 epoxy fatty acid metabolism.
References
- 1. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic acid - Wikipedia [en.wikipedia.org]
- 3. Epoxidation of C18 unsaturated fatty acids by cytochromes P4502C2 and P4502CAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective epoxidation of linolenic acid catalysed by cytochrome P450BM3 from Bacillus megaterium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective epoxidation of linolenic acid catalysed by cytochrome P450(BM3) from Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of trans-15,16-Epoxy-octadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection and quantification of trans-15,16-Epoxy-octadecanoic acid. The methods described herein are based on established chromatographic and mass spectrometric techniques, offering high sensitivity and selectivity for the analysis of this and other related epoxy fatty acids in various biological matrices.
Introduction
This compound is an oxidized lipid mediator derived from the epoxidation of oleic acid. Epoxy fatty acids (EpFAs) are a class of signaling molecules involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and cardiovascular function.[1][2][3] They are typically formed by the action of cytochrome P450 (CYP) enzymes on polyunsaturated fatty acids.[2][3] The accurate and sensitive quantification of specific EpFA isomers like this compound is crucial for understanding their biological roles and for the development of novel therapeutics targeting these pathways.
This document outlines two primary analytical approaches for the detection of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of epoxy fatty acids. It is important to note that specific performance characteristics for this compound may vary and should be determined during method validation.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| GC-MS | ~1 µg | Not Reported | 10 to 200 µg | Not Reported | [4] |
| LC-MS/MS | Signal-to-noise ratio of at least 3 | Signal-to-noise ratio of at least 10 | Not Reported | >85% for related compounds | [5] |
Experimental Protocols
I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of epoxy fatty acids, derivatization is typically required to increase their volatility.
1. Sample Preparation: Extraction and Derivatization
-
Lipid Extraction:
-
To a 1 mL biological sample (e.g., plasma, tissue homogenate), add an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Perform a liquid-liquid extraction using a suitable solvent system, such as the Folch method (chloroform:methanol (B129727), 2:1 v/v) or methyl tert-butyl ether (MTBE).
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic layer containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Saponification and Methylation:
-
To the dried lipid extract, add a solution of sodium methoxide (B1231860) in methanol to transesterify the fatty acids to their corresponding fatty acid methyl esters (FAMEs).[6]
-
Incubate the reaction mixture as required.
-
Neutralize the reaction and extract the FAMEs with a nonpolar solvent like hexane.
-
-
Derivatization of Hydroxy Groups (if present):
-
For epoxy fatty acids that may have been hydrolyzed to their corresponding diols, the resulting hydroxyl groups can be derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[6]
-
2. GC-MS Instrumental Parameters
-
Gas Chromatograph:
-
Column: A polar capillary column, such as a CP-Sil 88 or equivalent, is recommended for the separation of FAMEs.
-
Injector: Splitless injection mode at a temperature of 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 15°C/min, hold for 6 minutes.
-
Ramp 2: Increase to 230°C at 10°C/min, hold for 1 minute.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for electronegative derivatives.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and often requires less sample derivatization compared to GC-MS.
1. Sample Preparation: Extraction
-
Protein Precipitation and Solid-Phase Extraction (SPE):
-
To a biological sample, add a solution of an internal standard.
-
Precipitate proteins by adding a cold organic solvent like acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with a low-organic-content solvent to remove polar interferences.
-
Elute the epoxy fatty acids with a high-organic-content solvent (e.g., methanol or acetonitrile).[7]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.[8]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[8]
-
-
Tandem Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for fatty acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion for the analyte and internal standard.[5]
-
Ion Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature for maximum signal intensity.
-
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Putative Signaling Pathway of Epoxy Fatty Acids
Caption: A representative signaling pathway for epoxy fatty acids.
References
- 1. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Application Note: GC-MS Analysis of trans-15,16-Epoxy-octadecanoic Acid
Abstract
This application note provides a detailed protocol for the analysis of trans-15,16-Epoxy-octadecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, including lipid extraction and derivatization to fatty acid methyl esters (FAMEs), followed by GC-MS analysis for identification and quantification. This guide is intended for researchers, scientists, and professionals in drug development and lipidomics.
Introduction
This compound is an oxylipin, a class of oxidized fatty acids that play significant roles in various physiological and pathological processes. Accurate and reliable quantification of such molecules is crucial for understanding their biological functions. Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of epoxy fatty acids by GC-MS is challenging due to their low volatility and thermal instability. Derivatization is therefore a critical step to convert the analyte into a more volatile and thermally stable form, typically a fatty acid methyl ester (FAME). This application note outlines a comprehensive workflow for the GC-MS analysis of this compound.
Experimental Protocols
Lipid Extraction
Lipids, including epoxy fatty acids, are typically extracted from biological matrices using a liquid-liquid extraction method. The Folch or Bligh and Dyer methods are commonly employed.
Materials:
-
Methanol
-
0.9% NaCl solution
-
Sample (e.g., plasma, tissue homogenate)
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Protocol:
-
To 1 volume of the aqueous sample, add 2 volumes of chloroform and 2 volumes of methanol.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Add 1 volume of chloroform and 1 volume of 0.9% NaCl solution.
-
Vortex again for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Saponification and Methylation (Derivatization)
To improve volatility for GC analysis, the carboxylic acid group of the fatty acid is converted to a methyl ester.
Materials:
-
0.5 M KOH in methanol
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
Protocol:
-
To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.
-
Heat the mixture at 60°C for 10 minutes to saponify the lipids.
-
Cool the sample to room temperature and add 2 mL of 14% BF₃ in methanol.
-
Heat the mixture at 60°C for 5 minutes to methylate the fatty acids.
-
Cool the sample and add 2 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously and then centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters
The following are representative GC-MS parameters. Optimization may be required depending on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temp. | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | 50-550 m/z |
Data Presentation
Quantitative Data Summary
The following table presents representative quantitative data for the GC-MS analysis of the methyl ester of this compound.
| Analyte | Retention Time (min) | Key Diagnostic Ions (m/z) |
| This compound methyl ester | ~18.5 | 312, 281, 155, 113 |
Mass Spectral Data
The following table summarizes the expected major ions in the electron ionization (EI) mass spectrum of this compound methyl ester.
| m/z | Relative Abundance (%) | Proposed Fragment Identity |
| 312 | 5 | [M]⁺ (Molecular Ion) |
| 281 | 15 | [M - OCH₃]⁺ |
| 155 | 100 | Cleavage α to the epoxy ring (C₁₄-C₁₅) |
| 113 | 80 | Cleavage β to the epoxy ring (C₁₃-C₁₄) |
| 74 | 60 | McLafferty rearrangement fragment ([C₃H₆O₂]⁺) |
| 55 | 45 | Alkyl fragment |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed EI fragmentation pathway.
Application Notes and Protocols for trans-15,16-Epoxy-octadecanoic Acid in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-15,16-Epoxy-octadecanoic acid is an oxidized lipid metabolite of octadecanoic acid. As part of the growing field of metabolomics, the study of epoxy fatty acids (EpFAs) is gaining importance due to their potential roles in cellular signaling and as biomarkers for various physiological and pathological states. EpFAs are known to be involved in the regulation of inflammation, blood pressure, and pain perception. This document provides detailed application notes and experimental protocols for the study of this compound in a metabolomics context. While specific data for this particular isomer is limited, the provided protocols are based on established methods for the analysis of similar epoxy fatty acids.
Biological Significance and Signaling Pathways
Epoxy fatty acids are endogenously produced by cytochrome P450 (CYP) enzymes from polyunsaturated fatty acids. They are primarily metabolized and deactivated by soluble epoxide hydrolase (sEH) into their corresponding diols. The balance between the production by CYPs and degradation by sEH is crucial in regulating the biological activity of EpFAs.
A study comparing the in vivo metabolism of cis- and trans-epoxy octadecanoic acids in mice indicated that both isomers were catabolized more rapidly than their unsaturated precursor, oleic acid. The trans isomer exhibited a slightly faster catabolic rate than the cis isomer, suggesting that the stereochemistry of the epoxide ring may influence its metabolic fate.[1]
While the specific signaling pathways for this compound have not been fully elucidated, it is hypothesized to participate in pathways common to other epoxyoctadecenoic acids (EpOMEs). These pathways are known to have anti-inflammatory and analgesic effects. A generalized signaling pathway for EpFAs is depicted below.
Quantitative Data
Currently, there is a lack of published quantitative data specifically for this compound in biological samples. However, studies on similar epoxy fatty acids, such as cis-9,10-epoxyoctadecanoic acid, have reported concentrations in human plasma. The table below presents this data as a reference for expected concentration ranges of related analytes.
| Analyte | Matrix | Concentration (Mean ± SD) | No. of Subjects | Gender | Citation |
| cis-9,10-Epoxyoctadecanoic acid | Human Plasma | 47.6 ± 7.4 nM | 9 | 5 Female, 4 Male | [2] |
| cis-9,10-Epoxyoctadecanoic acid | Human Plasma | 51.1 ± 3.4 nM | 5 | Female | [2] |
| cis-9,10-Epoxyoctadecanoic acid | Human Plasma | 43.1 ± 2.2 nM | 4 | Male | [2] |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of epoxy fatty acids from biological matrices, which can be adapted for this compound.
Protocol 1: Extraction of Epoxy Fatty Acids from Plasma using Solid-Phase Extraction (SPE)
This protocol is a general procedure for the extraction of acidic analytes like epoxy fatty acids from plasma.
Materials:
-
Plasma sample
-
Internal Standard (e.g., a deuterated analog of the analyte)
-
1% Formic Acid in water
-
Acetonitrile
-
Polymeric Solid-Phase Extraction (SPE) cartridges
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard.
-
Protein Precipitation: Add 2 mL of cold methanol, vortex, and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid, followed by 1 mL of a 10% methanol in water solution.
-
Elution: Elute the epoxy fatty acids with 1 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS or GC-MS analysis.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the derivatization and analysis of epoxy fatty acids by GC-MS. Derivatization is necessary to increase the volatility of the analytes.
Materials:
-
Dried lipid extract (from Protocol 1)
-
BF3-Methanol (14%) or BSTFA with 1% TMCS
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
GC-MS system with a suitable capillary column (e.g., polar cyano-column)
Procedure:
-
Derivatization (Esterification):
-
To the dried extract, add 100 µL of 14% BF3-methanol.
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling, add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane.
-
Vortex and allow the layers to separate.
-
Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial containing anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use a temperature program suitable for separating C18 fatty acid isomers. A typical program might start at 100°C, ramp to 250°C, and hold.
-
The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the analysis of oxylipins, including epoxy fatty acids, and does not typically require derivatization.
Materials:
-
Dried lipid extract (from Protocol 1)
-
LC-MS/MS system with a reverse-phase C18 column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 80:20 v/v)
Procedure:
-
Reconstitution: Reconstitute the dried extract from Protocol 1 in 100 µL of the initial mobile phase composition (e.g., 80% A, 20% B).
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample.
-
Use a gradient elution to separate the analytes. A typical gradient might start at 20% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by direct infusion of standards.
-
Conclusion
The study of this compound presents an exciting opportunity to further understand the role of epoxy fatty acids in health and disease. While specific research on this isomer is still emerging, the protocols and information provided here, based on established methods for related compounds, offer a solid foundation for researchers to begin their investigations. The development of specific standards and further research into its unique biological activities will be crucial for advancing our knowledge in this area.
References
Application Notes and Protocols for trans-15,16-Epoxy-octadecanoic acid in Plant Pathology
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
trans-15,16-Epoxy-octadecanoic acid is an oxygenated fatty acid (oxylipin) and a component of the plant cuticle, the outermost protective layer of terrestrial plants. The plant cuticle is not merely a physical barrier but also a source of signaling molecules that inform the plant of external threats, such as pathogen attack. When pathogens attempt to breach this barrier, they often secrete enzymes like cutinases, which break down the cutin polymer, releasing constituent monomers, including epoxy fatty acids. These released molecules can function as Damage-Associated Molecular Patterns (DAMPs), alerting the plant's innate immune system to the presence of a potential threat.
Mechanism of Action and Role in Plant Defense
This compound and related cutin monomers are recognized by the plant's immune system, likely through cell surface receptors, initiating a signaling cascade that leads to the activation of Pattern-Triggered Immunity (PTI). This response is characterized by a series of rapid physiological and biochemical changes designed to thwart pathogen invasion.
Key downstream events triggered by the perception of epoxy fatty acids include:
-
Reactive Oxygen Species (ROS) Burst: A rapid and transient production of ROS, such as superoxide (B77818) and hydrogen peroxide, at the site of perception. This "oxidative burst" has direct antimicrobial effects and also acts as a secondary signal to activate further downstream defense responses.
-
Mitogen-Activated Protein Kinase (MAPK) Cascade Activation: Phosphorylation and activation of MAPK signaling cascades are crucial for transducing the initial perception of the elicitor into downstream cellular responses. Activated MAPKs regulate the activity of transcription factors and other proteins involved in defense.
-
Induction of Defense-Related Gene Expression: The signaling cascade culminates in the transcriptional reprogramming of the plant cell, leading to the upregulation of genes involved in defense. These include genes encoding for Pathogenesis-Related (PR) proteins with antimicrobial activities, enzymes involved in the synthesis of phytoalexins (antimicrobial secondary metabolites), and proteins that reinforce the cell wall.
-
Hormonal Signaling: Epoxy fatty acids and other oxylipins are closely linked to the jasmonic acid (JA) signaling pathway, a major hormonal pathway regulating plant defense against necrotrophic pathogens and insect herbivores.
The perception of cutin monomers like this compound primes the plant for a more robust and rapid defense response upon subsequent pathogen attack, a phenomenon known as defense priming. This makes such compounds attractive candidates for the development of novel plant activators and biopesticides that enhance the plant's own defense mechanisms rather than acting directly on the pathogen.
Data Presentation
| Target Organism | Type of Organism | IC50 (µM) for 12(R),13(S)-Epoxy-9(Z)-octadecenoic acid |
| Pythium ultimum | Oomycete | 100 |
| Phytophthora parasitica | Oomycete | > 200 |
| Botrytis cinerea | Fungus | > 200 |
| Cladosporium herbarum | Fungus | > 200 |
| Colletotrichum gloeosporioides | Fungus | 150 |
| Fusarium oxysporum | Fungus | > 200 |
| Penicillium expansum | Fungus | > 200 |
Note: The data presented is for a structural analog and should be considered as an estimation of the potential activity of this compound. Further empirical studies are required to determine the precise bioactivity of the specified compound.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the role of this compound as a plant defense elicitor.
Pathogen Infection Assay
This protocol is designed to evaluate the ability of this compound to induce resistance against a model plant pathogen, such as the fungus Botrytis cinerea, in a model plant like Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana plants (e.g., ecotype Col-0), 4-5 weeks old.
-
Botrytis cinerea culture grown on potato dextrose agar (B569324) (PDA).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Mock solution (e.g., 0.1% DMSO in sterile water).
-
Grape juice medium (12.5% grape juice, 12.5% potato dextrose broth).
-
Micropipettes and sterile tips.
-
High-humidity chambers or trays with transparent lids.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Elicitor Treatment: a. Prepare a working solution of this compound (e.g., 100 µM) in the mock solution. b. Spray the Arabidopsis plants with the elicitor solution or the mock solution until the leaves are thoroughly wetted. c. Place the treated plants in a growth chamber for 24-48 hours to allow for the induction of defense responses.
-
Pathogen Inoculation: a. Prepare a spore suspension of B. cinerea by flooding a 10-14 day old culture plate with the grape juice medium and gently scraping the surface with a sterile loop. b. Filter the suspension through sterile cheesecloth to remove mycelial fragments. c. Adjust the spore concentration to 5 x 10^5 spores/mL using a hemocytometer. d. Apply 5 µL droplets of the spore suspension onto the center of the leaves of the pre-treated plants.
-
Incubation and Disease Scoring: a. Place the inoculated plants in a high-humidity chamber to facilitate infection. b. Incubate the plants in the growth chamber under a 12h light/12h dark cycle at 20-22°C. c. At 3-4 days post-inoculation, measure the diameter of the necrotic lesions on the leaves. d. Statistically analyze the differences in lesion size between the mock-treated and elicitor-treated plants.
Reactive Oxygen Species (ROS) Burst Assay
This luminol-based assay quantifies the production of ROS in leaf discs upon elicitor treatment.
Materials:
-
Arabidopsis thaliana plants, 4-5 weeks old.
-
This compound stock solution.
-
Luminol (B1675438) (e.g., from a 10 mM stock in DMSO).
-
Horseradish peroxidase (HRP) (e.g., from a 1 mg/mL stock in water).
-
96-well white microplate.
-
Luminometer or plate reader with luminescence detection.
-
Cork borer or biopsy punch (4-5 mm diameter).
Procedure:
-
Leaf Disc Preparation: a. Use a cork borer to cut leaf discs from the leaves of healthy Arabidopsis plants. b. Float the leaf discs, abaxial side up, in a petri dish containing sterile water overnight in the dark to reduce wound-induced ROS.
-
Assay Setup: a. The next day, transfer each leaf disc to a well of a 96-well white microplate containing 100 µL of sterile water. b. Prepare the assay solution containing luminol (final concentration 100 µM) and HRP (final concentration 10 µg/mL) in sterile water. c. Add 100 µL of the assay solution to each well containing a leaf disc. d. Place the microplate in the luminometer and measure the background luminescence for 10-15 minutes.
-
Elicitation and Measurement: a. Prepare a 2X working solution of this compound (e.g., 200 µM). b. To initiate the reaction, add 100 µL of the elicitor solution to the sample wells and 100 µL of mock solution to the control wells. c. Immediately start measuring the luminescence every 1-2 minutes for at least 30-60 minutes. d. The data is typically plotted as relative light units (RLU) over time.
MAPK Phosphorylation Assay
This Western blot-based protocol detects the activation of MAP kinases (e.g., MPK3, MPK6 in Arabidopsis) through phosphorylation.
Materials:
-
Arabidopsis thaliana seedlings or leaf discs.
-
This compound.
-
Liquid nitrogen.
-
Protein extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease and phosphatase inhibitors).
-
SDS-PAGE gels and running buffer.
-
Western blotting apparatus and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: anti-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody, which recognizes the phosphorylated forms of MPK3 and MPK6.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate for HRP.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Treatment and Sample Collection: a. Treat Arabidopsis seedlings or leaf discs with the desired concentration of this compound or a mock solution for a short time course (e.g., 0, 5, 15, 30 minutes). b. At each time point, flash-freeze the samples in liquid nitrogen and store at -80°C.
-
Protein Extraction: a. Grind the frozen samples to a fine powder in liquid nitrogen. b. Add protein extraction buffer, vortex thoroughly, and incubate on ice. c. Centrifuge at high speed at 4°C to pellet cell debris. d. Transfer the supernatant (total protein extract) to a new tube. e. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Western Blotting: a. Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-pTEpY antibody overnight at 4°C. f. Wash the membrane several times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Detect the signal using an imaging system. An increase in the signal at the expected molecular weights for MPK3 and MPK6 indicates their activation.
Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This protocol measures the change in transcript levels of defense-related genes in response to elicitor treatment.
Materials:
-
Plant tissue treated with this compound or mock solution.
-
Liquid nitrogen.
-
RNA extraction kit or TRIzol reagent.
-
DNase I.
-
cDNA synthesis kit.
-
qRT-PCR master mix (e.g., SYBR Green-based).
-
Gene-specific primers for target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., ACTIN2 or UBIQUITIN5).
-
qRT-PCR instrument.
Procedure:
-
RNA Extraction and cDNA Synthesis: a. Collect plant tissue at different time points after treatment (e.g., 0, 1, 3, 6, 24 hours), flash-freeze in liquid nitrogen, and store at -80°C. b. Extract total RNA from the samples using a commercial kit or TRIzol, following the manufacturer's instructions. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qRT-PCR: a. Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and master mix. b. Run the reactions in a qRT-PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include no-template controls to check for contamination.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). c. Calculate the relative expression levels using the 2^-ΔΔCt method, comparing the elicitor-treated samples to the mock-treated control at each time point. d. The results are expressed as fold change in gene expression.
Visualizations
Caption: Signaling pathway of this compound in plant defense.
Caption: Experimental workflow for evaluating elicitor activity.
Application Notes and Protocols: trans-15,16-Epoxy-octadecanoic Acid as a Biomarker for Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy fatty acids (EpFAs) are signaling molecules produced from the oxidation of polyunsaturated fatty acids (PUFAs) by cytochrome P450 (CYP) enzymes. These molecules play crucial roles in regulating inflammation, pain, and blood pressure. While enzymatically produced EpFAs are typically in the cis-conformation, non-enzymatic lipid peroxidation, often associated with oxidative stress, can lead to the formation of trans-EpFAs.
Current research suggests that the ratio of trans to cis epoxy fatty acids may serve as a novel biomarker for oxidative stress, a key pathological component of numerous diseases including cardiovascular disease, neurodegenerative disorders, and cancer. While data on trans-15,16-Epoxy-octadecanoic acid specifically is limited, the broader class of trans-EpFAs and the trans/cis ratio of epoxy-polyunsaturated fatty acids (epoxy-PUFA) show a strong correlation with established oxidative stress markers like isoprostanes.[1][2]
These application notes provide a framework for the investigation of trans-EpFAs as potential biomarkers of oxidative stress-related diseases.
Biological Significance and Signaling Pathway
Cis-epoxy fatty acids are generated from parent PUFAs by CYP epoxygenases and are known to have anti-inflammatory and vasodilatory effects.[3][4][5] They are metabolized and deactivated by soluble epoxide hydrolase (sEH) to their corresponding diols. In contrast, trans-epoxy fatty acids are primarily formed under conditions of oxidative stress through non-enzymatic peroxidation of PUFAs. An elevated trans/cis ratio of epoxy fatty acids can therefore indicate a state of heightened oxidative stress within a biological system.[1][2]
Quantitative Data Summary
While specific quantitative data for this compound as a disease biomarker is not yet established, the following tables illustrate the expected data presentation for a study investigating the trans/cis epoxy fatty acid ratio as a biomarker for oxidative stress.
Table 1: Hypothetical Trans/Cis Ratios of Epoxy-PUFAs in Human Plasma
| Analyte (Epoxy-PUFA) | Control Group (n=50) Mean Ratio ± SD | Oxidative Stress-Related Disease Group (n=50) Mean Ratio ± SD | p-value |
| Epoxyeicosatrienoic Acids (EETs) | 0.08 ± 0.02 | 0.25 ± 0.07 | <0.001 |
| Epoxyoctadecadienoic Acids (EpODEs) | 0.11 ± 0.03 | 0.31 ± 0.09 | <0.001 |
| Epoxydocosapentaenoic Acids (EDPs) | 0.05 ± 0.01 | 0.18 ± 0.05 | <0.001 |
Table 2: Representative LC-MS/MS Parameters for Epoxy Fatty Acid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| cis-14,15-EET | 319.2 | 219.2 | 20 | 8.5 |
| trans-14,15-EET | 319.2 | 219.2 | 20 | 8.7 |
| cis-15,16-EpODE | 293.2 | 183.1 | 18 | 9.2 |
| trans-15,16-EpODE | 293.2 | 183.1 | 18 | 9.4 |
| d11-14,15-EET (Internal Standard) | 330.2 | 228.2 | 20 | 8.5 |
Experimental Protocols
The following is a generalized protocol for the extraction and quantification of epoxy fatty acids from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Lipid Extraction from Plasma
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of an internal standard mixture (e.g., d11-EETs) in methanol (B129727).
-
Protein Precipitation and Extraction: Add 400 µL of a cold (-20°C) mixture of methanol and chloroform (B151607) (2:1, v/v). Vortex vigorously for 1 minute.
-
Phase Separation: Add 120 µL of chloroform and 120 µL of water. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collection of Organic Layer: Carefully collect the lower organic layer into a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol/water (1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid.
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each target analyte and internal standard (see Table 2 for examples).
-
Optimization: Optimize cone voltage and collision energy for each analyte to achieve maximum sensitivity.
-
Data Analysis
-
Quantification: Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of analytical standards.
-
Ratio Calculation: Determine the trans/cis ratio for each class of epoxy fatty acids.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the trans/cis ratios between different experimental groups (e.g., healthy controls vs. disease cohort).
Conclusion
The measurement of the trans/cis ratio of epoxy fatty acids, including those derived from octadecanoic acid, presents a promising avenue for the development of novel biomarkers for oxidative stress. This approach has the potential to provide valuable insights into disease pathogenesis and aid in the development of new therapeutic strategies. The protocols and information provided herein offer a foundation for researchers to explore the utility of these lipids as disease biomarkers. Further studies are warranted to validate the clinical utility of trans-epoxy fatty acids in specific disease contexts.
References
- 1. Formation of trans-epoxy fatty acids correlates with formation of isoprostanes and could serve as biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of epoxy-fatty acids and epoxide hydrolases in the pathology of neuro-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Specific Epoxy Fatty Acid Isomers
Introduction
Epoxy fatty acids (EpFAs) are a class of lipid signaling molecules produced by the cytochrome P450 (CYP) epoxygenase-mediated metabolism of polyunsaturated fatty acids.[1][2] These molecules, including Epoxyeicosatrienoic acids (EETs) from arachidonic acid, are involved in a variety of physiological processes, acting as autocrine and paracrine mediators.[2] They are known for their anti-inflammatory, vasodilatory, and cardio-protective effects.[1] However, their biological activity is often terminated by conversion to less active diols via the soluble epoxide hydrolase (sEH). The specific biological effects of EpFAs are highly dependent on their isomeric form (both regio- and stereoisomers). Therefore, the ability to synthesize specific isomers is crucial for researchers studying their function, developing new therapeutics, and creating analytical standards.
These application notes provide detailed protocols for the chemical and enzymatic synthesis, purification, and characterization of specific epoxy fatty acid isomers.
Quantitative Data Summary
The efficiency of epoxy fatty acid synthesis varies significantly with the chosen method and substrate. Chemical methods can provide bulk material but often require extensive purification to separate isomers, while enzymatic methods offer high selectivity.
Table 1: Chemical Synthesis of Epoxy Fatty Acid Regioisomers
| Precursor Fatty Acid | Epoxidation Method | Isomer(s) Produced | Total Yield (%) | Reference |
|---|---|---|---|---|
| Methyl Docosahexaenoate | m-Chloroperoxybenzoic acid (m-CPBA) | 19,20-, 16,17-, 13,14-, 10,11-, 7,8-, and 4,5-epoxy-docosapentaenoate | 8.6% (per cycle); 55-70% (with substrate recycling) | [3][4] |
| Unsaturated FAMEs (from Algae) | Formic acid / H₂O₂ | Epoxidized Unsaturated FAMEs | Maximized at 70°C with 1:1 formic acid:H₂O₂ ratio | [5] |
| Sucrose (B13894) Esters of Fatty Acids | Acetic acid / H₂O₂ | Epoxidized Sucrose Esters | >99% conversion of double bonds |[6] |
Table 2: Enzymatic Synthesis of Epoxy Fatty Acid Isomers
| Precursor Fatty Acid | Enzyme System | Isomer(s) Produced | Yield (%) | Reference |
|---|---|---|---|---|
| Eicosadienoic Acid | Fungal Peroxygenase (rCviUPO) | 17,18-EpEDE | 74% | [7] |
| Dihomo-γ-linolenic acid | Fungal Peroxygenase (rCviUPO) | 17,18-EpETrE | 68% | [7] |
| Eicosatetraenoic Acid | Fungal Peroxygenase (AaeUPO) | 17,18-EpETE | 71% | [7] |
| Eicosatetraenoic Acid | Fungal Peroxygenase (rCviUPO) | 14,15-EpETE | 77% | [7] |
| Docosahexaenoic Acid (DHA) | Fungal Peroxygenase (AaeUPO) | 19,20-EpDPE | 63% | [7] |
| Docosahexaenoic Acid (DHA) | Fungal Peroxygenase (rCviUPO) | 19,20-EpDPE | 66% |[7] |
Experimental Workflows and Signaling Pathways
Visualizing the synthesis process and the biological context of these molecules is essential for understanding their production and function.
Caption: General workflow for the chemical synthesis, purification, and characterization of EpFA isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of epoxide and vicinal diol regioisomers from docosahexaenoate methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel biobased epoxy compounds: epoxidized sucrose esters of fatty acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective and Stereoselective Epoxidation of n-3 and n-6 Fatty Acids by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epoxy Fatty Acid Analysis from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxygenated fatty acids (EpFAs) are lipid signaling molecules produced from polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases.[1][2][3] These molecules, including epoxyeicosatrienoic acids (EETs) from arachidonic acid, epoxyeicosatetraenoic acids (EpETEs) from eicosapentaenoic acid, and epoxydocosapentaenoic acids (EpDPEs) from docosahexaenoic acid, are involved in a variety of physiological processes.[2][3][4] They play crucial roles in regulating inflammation, blood pressure, and pain perception.[1][2][3][4] The accurate analysis of EpFAs in biological matrices such as plasma is critical for understanding their role in health and disease and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the sample preparation of epoxy fatty acids from plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Challenges in Epoxy Fatty Acid Analysis
The analysis of EpFAs presents several challenges. Their low endogenous concentrations and inherent instability require sensitive and robust analytical methods. The epoxide functional group is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of corresponding diols.[5] Therefore, sample preparation methods must be carefully optimized to minimize degradation and ensure accurate quantification. It is also crucial to consider that improper storage and handling of plasma samples, such as freeze-thaw cycles, can lead to changes in lipid composition.[6]
Data Presentation: Quantitative Analysis of Epoxy Fatty Acids
The selection of an appropriate sample preparation method is critical for achieving high recovery and sensitivity. Below is a summary of reported quantitative data for different extraction methods.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data for Fatty Acid Analysis
| Analyte Class | Extraction Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Fatty Acids | 2-propanol/hexane/water | Not Specified | Not Specified | Not Specified | [7] |
| Free Fatty Acids | Acetonitrile precipitation | Not Specified | Not Specified | Not Specified | [8] |
Table 2: Solid-Phase Extraction (SPE) Performance Data for Lipid Analysis
| Analyte Class | SPE Sorbent | Recovery (%) | RSD (%) | Limit of Quantification (LOQ) | Reference |
| Various Lipid Classes | Polymer-based | High (not specified) | 5.9 | 5.0 ng/mL (for acidic drugs) | [9][10] |
| Various Lipid Classes | EMR—Lipid | High (not specified) | Not Specified | Not Specified | [11] |
Note: The provided data from the literature often pertains to broader classes of lipids or fatty acids. Specific quantitative data for a wide range of individual epoxy fatty acids is limited and may need to be determined empirically for the specific analytes of interest.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Epoxy Fatty Acid Analysis
This protocol is designed for the selective extraction and purification of EpFAs from plasma, minimizing matrix effects and preserving the integrity of the analytes.
Materials:
-
Human plasma (EDTA)
-
Internal Standards (e.g., d11-14,15-EET, d8-Arachidonic Acid)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Chloroform (B151607) (or a less toxic alternative like dichloromethane)
-
SPE cartridges (e.g., Polymer-based reversed-phase)
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of lipids.[6]
-
Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution to correct for extraction losses and matrix effects.
-
Protein Precipitation: Add 900 µL of ice-cold acetonitrile/methanol (99:1, v/v) to the plasma sample. Vortex for 30 seconds.[11]
-
Sonication: Sonicate the mixture for 10 minutes on ice to enhance lipid extraction efficiency.[12]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 2 x 1 mL of 10% methanol in water) to remove polar interferences.
-
Elution: Elute the EpFAs with a suitable organic solvent mixture. A mixture of chloroform and methanol (1:1, v/v) is effective, though less toxic alternatives should be considered.[9]
-
Drying: Dry the eluate under a gentle stream of nitrogen at 30°C.[11]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent, such as butanol/methanol (1:1, v/v), for LC-MS/MS analysis.[11]
Protocol 2: Liquid-Liquid Extraction (LLE) for Epoxy Fatty Acid Analysis
This protocol describes a classic LLE method for the extraction of lipids, including EpFAs, from plasma.
Materials:
-
Human plasma (EDTA)
-
Internal Standards (e.g., d11-14,15-EET, d8-Arachidonic Acid)
-
Methanol (LC-MS grade)
-
Chloroform (or a less toxic alternative like MTBE)
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add the internal standard solution to 10 µL of plasma.
-
Solvent Addition: Add 160 µL of ice-cold methanol followed by 320 µL of ice-cold chloroform. Vortex for 10 seconds.[8]
-
Sonication: Sonicate the mixture for 1 hour.[8]
-
Phase Separation: Add water to induce phase separation and centrifuge at 10,000 x g for 10 minutes.[8]
-
Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of EpFAs is typically performed using a reversed-phase C18 column coupled to a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
Typical LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm)[13]
-
Mobile Phase A: Water with 0.1% acetic acid[14]
-
Mobile Phase B: Methanol with 0.1% acetic acid[14]
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to separate the different fatty acids.
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation of plasma samples for epoxy fatty acid analysis.
Epoxy Fatty Acid Signaling Pathway
Caption: Simplified signaling pathway of epoxygenated fatty acids.
References
- 1. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of trans-15,16-Epoxy-octadecanoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-15,16-Epoxy-octadecanoic acid is an oxidized lipid that plays a role in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the sensitive and selective quantification of this and other fatty acids. However, due to the low volatility and polar nature of the carboxylic acid group and the reactive epoxy ring, direct GC-MS analysis is challenging.[1][2] Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable derivative, enabling robust and reproducible analysis.[1][2]
This document provides detailed application notes and protocols for two primary derivatization methods for this compound: silylation and acid-catalyzed esterification with ring opening . The choice of method depends on the analytical goal, as silylation targets the carboxylic acid group, leaving the epoxy ring intact, while acid-catalyzed esterification derivatizes the carboxylic acid and simultaneously opens the epoxide ring to form stable methoxy-hydroxy derivatives.[3][4]
Method Selection: Silylation vs. Acid-Catalyzed Esterification
| Feature | Silylation (e.g., with BSTFA) | Acid-Catalyzed Esterification (e.g., with BF₃-Methanol) |
| Target Functional Groups | Carboxylic acid, hydroxyl groups.[5][6] | Carboxylic acid (esterification) and epoxy ring (ring opening).[3][4] |
| Analyte Form after Derivatization | Intact molecule with a trimethylsilyl (B98337) (TMS) ester.[6] | Methoxy-hydroxy fatty acid methyl ester (FAME).[4] |
| Primary Application | Analysis of the intact epoxy fatty acid. | Structural confirmation and quantification via characteristic mass spectral fragments.[4] |
| Reaction Conditions | Mild (e.g., 60°C for 60 minutes).[2][5] | Mild (e.g., 60°C for 5-60 minutes).[2][5] |
| Reagent Sensitivity | Highly sensitive to moisture.[2] | Sensitive to moisture.[5] |
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound, which increases its volatility for GC-MS analysis while keeping the epoxy ring intact.
Materials:
-
This compound sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Internal standard (e.g., deuterated epoxy fatty acid or a stable labeled fatty acid)
-
Heating block or oven
-
GC-MS vials with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Sample Preparation: Place 1-100 µg of the dried lipid extract or standard into a GC-MS vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[2]
-
Reagent Addition: Add 50-100 µL of an anhydrous solvent to dissolve the sample. Add 50 µL of BSTFA + 1% TMCS. A molar excess of the derivatizing reagent is necessary to drive the reaction to completion.[2][5]
-
Reaction: Tightly cap the vial and vortex for 10-15 seconds. Heat the vial at 60°C for 60 minutes in a heating block or oven.[2][5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. If necessary, the sample can be further diluted with an anhydrous solvent.
Caption: Silylation workflow for GC-MS analysis.
Protocol 2: Acid-Catalyzed Esterification and Ring Opening using BF₃-Methanol
This method converts the carboxylic acid to a methyl ester and opens the epoxy ring to form a more stable methoxy-hydroxy derivative, which provides characteristic fragmentation patterns in the mass spectrometer.[4]
Materials:
-
This compound sample (dried)
-
12-14% Boron trifluoride in methanol (B129727) (BF₃-Methanol)
-
Hexane (B92381) or Heptane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Internal standard
-
Heating block or oven
-
Screw-capped glass tubes with PTFE liners
-
Vortex mixer
Procedure:
-
Sample Preparation: Place 1-25 mg of the dried lipid sample or standard into a screw-capped glass tube.[2]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the tube.[2]
-
Reaction: Tightly cap the tube and vortex for 10 seconds. Heat at 60°C for 60 minutes.[5] The reaction time can be optimized for specific applications.[5]
-
Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 1-2 mL of hexane.[5] Vortex vigorously for 1-2 minutes to extract the fatty acid methyl esters into the hexane layer.
-
Phase Separation: Centrifuge briefly (e.g., 2 minutes at 500 x g) to facilitate phase separation.
-
Sample Cleanup: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[5]
-
Analysis: The hexane extract is ready for injection into the GC-MS system.
Caption: Esterification and ring-opening workflow.
GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| Injection Mode | Splitless or Split (e.g., 15:1)[7] |
| Injection Volume | 1 µL[7] |
| Injector Temperature | 220-250°C[7] |
| Carrier Gas | Helium[7] |
| Flow Rate | 0.6 - 1.0 mL/min[7] |
| Oven Program | Initial 70°C, ramp to ~240°C[7] |
| MS Ionization Mode | Electron Impact (EI) at 70 eV[7] |
| Mass Range | 50-500 amu |
Data Interpretation
-
Silylated Derivative: The mass spectrum of the TMS ester of this compound will show a molecular ion and characteristic fragments corresponding to the loss of a methyl group and the TMS group. The epoxy ring will remain intact.
-
Methoxy-hydroxy Derivative: The EI mass spectrum of the methoxy-hydroxy FAME will exhibit characteristic cleavage on either side of the carbon-carbon bond between the methoxy (B1213986) and hydroxy groups, allowing for unambiguous identification of the original epoxide position.[4]
Troubleshooting
-
Poor Peak Shape/Tailing: This may be due to incomplete derivatization or the presence of active sites in the GC system. Ensure all reagents are fresh and anhydrous, and that the reaction goes to completion. Check the cleanliness of the GC inlet liner and column.
-
Low Signal/No Peak: This could result from sample degradation, loss during sample preparation, or ineffective derivatization. Ensure the sample is handled properly and that the derivatization conditions are optimal. The presence of water can significantly hinder both silylation and esterification.
-
Artifact Peaks: Impurities in the derivatization reagents or solvents can lead to artifact peaks. Use high-purity reagents and solvents. A reagent blank should always be run to identify any potential contaminants.
Conclusion
The derivatization of this compound is essential for its reliable analysis by GC-MS. Silylation is the method of choice for analyzing the intact molecule, while acid-catalyzed esterification with ring opening provides structural confirmation. The detailed protocols provided in this application note offer robust starting points for developing and validating methods for the quantification of this and other epoxy fatty acids in various biological matrices. Proper method selection and careful execution of the chosen protocol are critical for achieving accurate and reproducible results.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Solid-Phase Extraction of Epoxy Fatty Acids: Detailed Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of epoxy fatty acids (EpFAs) from biological matrices. Designed for researchers, scientists, and professionals in drug development, these guidelines offer comprehensive methodologies, quantitative data summaries, and visual workflows to facilitate the accurate and efficient isolation of these important lipid mediators.
Epoxy fatty acids are signaling lipids produced from polyunsaturated fatty acids by cytochrome P450 enzymes. They play crucial roles in regulating inflammation, blood pressure, and pain perception. Their low endogenous concentrations and the complexity of biological samples necessitate robust and efficient extraction methods for accurate quantification and further analysis. Solid-phase extraction is a widely used technique for the purification and concentration of EpFAs prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).
Application Note 1: Extraction of Epoxyeicosatrienoic Acids (EETs) and their Diols from Biological Fluids using a Hydrophilic-Lipophilic Balanced (HLB) Sorbent
This application note describes a method for the extraction of epoxyeicosatrienoic acids (EETs), which are derived from arachidonic acid, and their corresponding diols (dihydroxyeicosatrienoic acids, DHETs) from biological fluids like plasma and cell culture media. The use of a hydrophilic-lipophilic balanced (HLB) sorbent allows for the effective retention of both the moderately polar EETs and the more polar DHETs.
Experimental Protocol
1. Sample Pre-treatment:
-
Thaw frozen samples (e.g., plasma, serum) on ice.
-
To 1 mL of the sample, add an appropriate internal standard (e.g., deuterated EETs and DHETs).
-
Dilute the sample with 1.5 mL of ice-cold water containing 0.1% acetic acid to adjust the pH and disrupt protein binding.
2. SPE Cartridge Conditioning and Equilibration:
-
Use an Oasis HLB 3 mL, 60 mg SPE cartridge.
-
Condition the cartridge by passing 3 mL of ethyl acetate (B1210297) followed by 6 mL of methanol (B129727) through it using a vacuum manifold.
-
Equilibrate the cartridge by passing 6 mL of water/methanol (8:2, v/v) with 0.1% acetic acid. Do not allow the cartridge to dry.
3. Sample Loading:
-
Load the pre-treated sample onto the equilibrated SPE cartridge.
-
Allow the sample to pass through the sorbent under gravity or with a gentle vacuum.
4. Washing:
-
Wash the cartridge with 6 mL of water/methanol (8:2, v/v) with 0.1% acetic acid to remove polar interferences.
-
A second wash with a mild organic solvent, such as 5% methanol in water, can be performed to remove less polar interferences.
5. Elution:
-
Elute the EETs and DHETs from the cartridge with 6 mL of methanol, followed by 6 mL of ethyl acetate.
-
Collect the eluate in a clean collection tube.
6. Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.
Experimental Workflow
Chiral Separation of Epoxy Octadecanoic Acid Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy octadecanoic acids, also known as epoxystearic acids, are oxidized lipid molecules derived from oleic acid. These compounds are formed endogenously in mammals through the cytochrome P450 (CYP) enzyme pathway. The resulting epoxide can exist as a pair of enantiomers, which may exhibit distinct biological activities and metabolic fates. Due to the stereospecific nature of many biological processes, the ability to separate and quantify individual enantiomers of epoxy octadecanoic acid is crucial for understanding their physiological and pathological roles. This document provides detailed application notes and protocols for the chiral separation of these enantiomers by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Biological Significance and Signaling Pathway
Epoxy fatty acids, including the enantiomers of 9,10-epoxyoctadecanoic acid, are involved in various signaling pathways. They are known to be metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols. The epoxy fatty acids themselves can act as signaling molecules, for instance, by interacting with G-protein coupled receptors (GPCRs). This interaction can lead to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP can then activate protein kinase A (PKA) and other downstream effectors, influencing a range of cellular processes.
Application Note: Quantification of Epoxy Fatty Acids Using Stable Isotope-Labeled Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction Epoxy fatty acids (EpFAs) are a class of lipid mediators produced from the oxidation of polyunsaturated fatty acids (PUFAs) by cytochrome P450 (CYP450) enzymes.[1][2] These bioactive lipids, including epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, play crucial roles in regulating inflammation, pain, and cardiovascular homeostasis.[2][3] EpFAs are rapidly metabolized by the soluble epoxide hydrolase (sEH) into their corresponding dihydroxy-fatty acids (DHFAs), which are generally less active or may even have detrimental effects.[1][3]
Given their low endogenous concentrations and rapid turnover, accurate and precise quantification of EpFAs in biological matrices is essential for understanding their physiological roles and their potential as therapeutic targets.[4][5] Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method for this purpose.[6][7][8] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte as an internal standard (IS) at the earliest stage of sample preparation.[7] Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization effects, effectively correcting for sample loss during extraction and for matrix effects during MS analysis, thus ensuring high accuracy and precision.[7][8]
Epoxy Fatty Acid Signaling Pathway
Polyunsaturated fatty acids are converted by CYP450 epoxygenases into various EpFA regioisomers.[2] For example, arachidonic acid can be metabolized to 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2] These EpFAs exert their biological effects, which are often anti-inflammatory and analgesic.[2][9] The primary route for the termination of EpFA signaling is through enzymatic hydrolysis by the soluble epoxide hydrolase (sEH), which converts them to the corresponding diols (DHFAs).[3] Inhibition of sEH is a therapeutic strategy being explored to increase the concentration and beneficial effects of endogenous EpFAs.[9]
Caption: Overview of the Epoxy Fatty Acid (EpFA) metabolic pathway.
Protocol: LC-MS/MS Quantification of Epoxy Fatty Acids
This protocol details a robust method for the simultaneous quantification of multiple EpFAs in human plasma using solid-phase extraction (SPE) and LC-MS/MS with stable isotope-labeled internal standards.
Materials and Reagents
-
Standards: Analytical standards of EpFAs and their corresponding stable isotope-labeled internal standards (e.g., d11-14,15-EET, d4-9(S)-HODE).[10] All standards should be prepared in methanol (B129727) or ethanol (B145695) as high-concentration stock solutions and stored at -80°C.[11]
-
Solvents: LC-MS grade methanol (MeOH), acetonitrile (B52724) (ACN), water, and formic acid (FA).[11]
-
Reagents: Butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP) as antioxidants.[10]
-
Consumables: Polypropylene (B1209903) tubes, 96-well SPE plates (e.g., Waters Oasis HLB, 30 mg), and autosampler vials.[11][12]
Sample Preparation
The goal of sample preparation is to extract the EpFAs from the biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analytes prior to LC-MS/MS analysis. To prevent artificial generation or degradation of analytes, antioxidants should be added and samples should be kept on ice whenever possible.[4][10]
Step-by-Step Procedure:
-
Thawing & Spiking: Thaw plasma samples on ice. To a 200 µL aliquot of plasma in a polypropylene tube, add 5 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT/EDTA in 1:1 MeOH:H₂O).[4]
-
Internal Standard Addition: Add 5-10 µL of the stable isotope-labeled internal standard (IS) mixture to each sample.[11][12] The IS mixture should contain labeled analogues for each class of analyte being measured to ensure accurate quantification.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile or methanol to precipitate proteins.[10] Vortex vigorously for 30 seconds and incubate at -20°C for at least 1 hour to enhance precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE plate wells by passing 1 mL of MeOH followed by 1 mL of water.[11][12]
-
Loading: Carefully transfer the supernatant from the centrifugation step to the conditioned SPE plate. Load the sample slowly.[11][12]
-
Washing: Wash the loaded plate with 1.5 mL of 5% MeOH in water to remove polar interferences.[11][12]
-
Elution: Elute the EpFAs and other lipids with 1.2 mL of MeOH into a clean collection plate or tubes.[11][12]
-
-
Drying and Reconstitution: Dry the eluent under a gentle stream of nitrogen.[12] Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50% MeOH in water) for LC-MS/MS analysis.[12]
LC-MS/MS Analysis
Analysis is typically performed on a UHPLC system coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and using Multiple Reaction Monitoring (MRM).[8][11]
Table 1: Example LC Conditions for EpFA Separation
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., Waters BEH C18, 2.1 x 150 mm, 1.7 µm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[12] |
| Flow Rate | 0.3 mL/min[12] |
| Column Temp. | 40°C[12] |
| Injection Vol. | 10 µL[12] |
| Gradient | 30% B to 95% B over 9 minutes, hold for 3 minutes[12] |
Table 2: Example MRM Transitions for Selected EpFAs and Labeled Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 14,15-EET | 319.2 | 219.2 | -20 |
| 11,12-EET | 319.2 | 195.2 | -20 |
| 12,13-EpOME | 295.2 | 183.1 | -18 |
| 14,15-DHET | 337.2 | 197.1 | -22 |
| d11-14,15-EET (IS) | 330.2 | 230.2 | -20 |
| d4-12,13-EpOME (IS) | 299.2 | 187.1 | -18 |
Note: MRM transitions and collision energies must be optimized for the specific instrument used.
Workflow Diagram & Data Analysis
The overall experimental process from sample collection to final data analysis is summarized in the workflow diagram below.
Caption: Experimental workflow for EpFA quantification.
Data Analysis:
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled EpFAs and a fixed concentration of the IS mixture. Process these standards alongside the unknown samples.
-
Peak Area Ratio: For each analyte, calculate the ratio of the peak area of the endogenous (unlabeled) EpFA to the peak area of its corresponding stable isotope-labeled internal standard.
-
Quantification: Plot the peak area ratios of the calibration standards against their concentrations to generate a linear regression curve. Use the equation of this line to calculate the concentration of the EpFA in the unknown biological samples based on their measured peak area ratios.
Method Validation and Data
A full method validation should be performed according to regulatory guidelines to ensure the reliability of the results.[12] Key parameters include linearity, accuracy, precision, and recovery.
Table 3: Example Method Validation Summary for EpFA Quantification
| Validation Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (r²) | > 0.99 | 0.995 |
| Lower Limit of Quantitation (LLOQ) | S/N > 10, Accuracy ± 20%, Precision < 20% | 0.1 - 1 pg on column |
| Intra-day Precision (%RSD) | < 15% | 5-12%[5] |
| Inter-day Precision (%RSD) | < 15% | 8-14% |
| Accuracy (% Recovery) | 85-115% | 91-108% |
| SPE Recovery | Consistent and reproducible | 60-118%[5] |
References
- 1. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. mdpi.com [mdpi.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of epoxy-fatty acids and epoxide hydrolases in the pathology of neuro-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: trans-15,16-Epoxy-octadecanoic Acid in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-15,16-Epoxy-octadecanoic acid is an oxidized lipid metabolite that is gaining attention in the field of lipidomics. As a member of the epoxy fatty acid family, it is implicated in various physiological and pathological processes, including inflammation and oxidative stress. The presence of the epoxide group in the trans configuration suggests its potential formation through non-enzymatic lipid peroxidation, making it a candidate biomarker for oxidative stress. These application notes provide a comprehensive overview of the current understanding and methodological approaches for studying this compound in a lipidomics context.
Biological Significance and Applications
trans-Epoxy fatty acids, including this compound, are of significant interest in lipidomics for several reasons:
-
Biomarkers of Oxidative Stress: Unlike their cis-isomers, which are primarily formed by cytochrome P450 enzymes, trans-epoxy fatty acids are predominantly generated through non-enzymatic lipid peroxidation. This makes them potential biomarkers for monitoring oxidative stress in various diseases, including cardiovascular and neurodegenerative disorders.
-
Modulation of Inflammatory Pathways: Epoxy fatty acids are known to be metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols. The balance between the epoxy fatty acid and its diol metabolite is crucial in regulating inflammatory responses. Studying this compound can provide insights into these pathways.
-
Drug Development Target: The enzymes involved in the metabolism of epoxy fatty acids, such as soluble epoxide hydrolase, are targets for drug development. Understanding the role of specific epoxy fatty acid isomers like this compound can aid in the development of novel therapeutics for inflammatory diseases.
Quantitative Data Summary
While specific quantitative data for this compound in various biological matrices remains limited in publicly available literature, the following table provides a representative summary of expected concentration ranges based on studies of related epoxy fatty acids. These values should be considered as illustrative examples for experimental design.
| Biological Matrix | Analyte | Representative Concentration Range (ng/mL) | Method of Detection |
| Human Plasma | trans-Epoxy-octadecanoic acids (total) | 0.5 - 5.0 | LC-MS/MS |
| Rodent Liver | trans-Epoxy-octadecanoic acids (total) | 1.0 - 10.0 ng/g tissue | LC-MS/MS |
| In vitro cell culture (e.g., macrophages) | This compound | Dependent on cell type and stimulus | LC-MS/MS |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol outlines the solid-phase extraction (SPE) of epoxy fatty acids from plasma samples, a crucial step for removing interfering substances and concentrating the analyte of interest prior to LC-MS/MS analysis.
Materials:
-
Plasma samples
-
Internal Standard (e.g., d4-labeled 14,15-EET)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Formic Acid
-
SPE cartridges (e.g., C18, 500 mg)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. To 500 µL of plasma, add 10 µL of internal standard solution.
-
Protein Precipitation: Add 1 mL of ice-cold methanol to the plasma sample. Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of hexane to remove non-polar impurities.
-
Elution: Elute the epoxy fatty acids with 5 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification by UPLC-MS/MS
This protocol describes a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ (m/z 297.2) -> Product ion (e.g., m/z 155.1)
-
Internal Standard (e.g., d4-14,15-EET): Precursor ion [M-H]⁻ (m/z 323.2) -> Product ion (e.g., m/z 222.2)
-
-
Optimization: Cone voltage and collision energy should be optimized for the specific instrument and analyte.
Visualizations
Caption: Formation and metabolism of this compound.
Caption: Experimental workflow for the analysis of this compound.
Application Note: Monitoring Food Oxidation Using Epoxy Octadecanoic Acid Levels
Introduction
Lipid oxidation is a primary cause of food spoilage, leading to the development of off-flavors, undesirable odors, and a decrease in nutritional quality.[1] This process involves a complex series of chemical reactions, initiating with the formation of unstable primary oxidation products like hydroperoxides, which then decompose into a wide array of more stable secondary products, including aldehydes, ketones, and epoxy fatty acids.[2][3] Among these, epoxy octadecanoic acids, primarily formed from the oxidation of oleic acid, serve as reliable markers for assessing the extent of oxidative degradation in food products.[2][4]
Unlike primary oxidation products, which are transient, epoxy fatty acids are relatively stable final products, making their quantification a robust method for evaluating the cumulative oxidative stress a food product has undergone, particularly during processes like deep-fat frying.[2] Monitoring the levels of these compounds is crucial for quality control in the food industry and for understanding the potential health implications of consuming oxidized fats.[1]
Formation of Epoxy Octadecanoic Acid
Epoxy octadecanoic acids are secondary oxidation products that arise from the decomposition of hydroperoxides formed from oleic acid (an 18-carbon monounsaturated fatty acid). The process is initiated by the abstraction of a hydrogen atom, leading to the formation of hydroperoxide isomers.[2] These unstable intermediates then decompose, and through various radical reactions, can form stable epoxide rings on the fatty acid chain. Specifically, oleic acid oxidation can lead to the formation of cis- and trans-9,10-epoxystearate.[2] Similarly, linoleic acid, a polyunsaturated fatty acid, can form various monounsaturated epoxides.[2] The concentration of these epoxy fatty acids tends to increase with heating time and temperature, although antioxidants can suppress their formation.[5]
References
- 1. openagrar.de [openagrar.de]
- 2. aocs.org [aocs.org]
- 3. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of Epoxy Fatty Acids in Triacylglycerol Standards during Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Testing of trans-15,16-Epoxy-octadecanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the in vitro biological activities of trans-15,16-Epoxy-octadecanoic acid. Given that epoxy fatty acids can act as pro-drugs, it is crucial to evaluate the bioactivity of both the parent epoxide and its hydrolyzed form, 15,16-dihydroxyoctadecanoic acid. The protocols outlined below cover key cellular processes including cytotoxicity, inflammation, cell proliferation, and apoptosis, and provide methods to dissect the underlying signaling pathways.
I. Rationale for Bioactivity Testing
This compound belongs to the family of epoxy fatty acids, which are known to be metabolized in vivo by soluble epoxide hydrolase (sEH) to their corresponding diols. This conversion is often critical for their biological effects. For instance, leukotoxin (9,10-epoxy-12-octadecenoate) is a pro-toxicant that requires hydrolysis to its diol to exert cytotoxic effects[1][2]. Conversely, some dihydroxy fatty acids have been shown to possess anti-inflammatory properties, such as the suppression of the neutrophil respiratory burst. Therefore, a comprehensive in vitro assessment should include assays that address the potential cytotoxicity, anti-inflammatory, anti-proliferative, and pro-apoptotic activities of both the epoxide and its diol.
II. Key In Vitro Assays and Expected Outcomes
A panel of in vitro assays is recommended to thoroughly characterize the bioactivity of this compound and its diol. The selection is based on the known biological activities of related epoxy and dihydroxy fatty acids.
Cytotoxicity and Cell Viability
-
Rationale: To determine the concentration range at which the compounds affect cell viability and to establish non-toxic concentrations for subsequent functional assays. Related compounds like cis-9,10-epoxy stearic acid have been shown to decrease cell viability and induce cell death[2][3][4].
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.
-
Expected Outcome: A dose-dependent decrease in cell viability, allowing for the calculation of IC50 values.
Anti-inflammatory Activity
-
Rationale: To investigate the potential of the compounds to modulate inflammatory responses. Related fatty acids have been shown to suppress the production of pro-inflammatory mediators[5][6].
-
Assays:
-
Nitric Oxide (NO) Production: Measured by the Griess assay in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Pro-inflammatory Cytokine Production: Quantification of TNF-α and Prostaglandin E2 (PGE2) levels by ELISA in the supernatant of LPS-stimulated macrophages.
-
Neutrophil Chemotaxis: Assessed using a Boyden chamber or Transwell assay to determine the effect on neutrophil migration towards a chemoattractant.
-
-
Expected Outcome: Inhibition of NO, TNF-α, and PGE2 production in a dose-dependent manner. Modulation of neutrophil chemotaxis.
Cell Proliferation
-
Rationale: To assess the impact of the compounds on cell division. Some hydroxystearic acids have been found to inhibit the proliferation of cancer cells[7].
-
Assay: BrdU (5-bromo-2'-deoxyuridine) incorporation assay.
-
Expected Outcome: A dose-dependent inhibition of cell proliferation.
Apoptosis
-
Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death. cis-9,10-epoxy stearic acid has been reported to induce apoptosis[2][3][4].
-
Assay: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Expected Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptotic cells) with increasing concentrations of the test compound.
III. Data Presentation
Quantitative data from the proposed assays should be summarized for clear comparison.
Table 1: Cytotoxicity of this compound and its Diol
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| RAW 264.7 | This compound | 24 | Data to be determined |
| 15,16-dihydroxyoctadecanoic acid | 24 | Data to be determined | |
| HepG2 | This compound | 24 | Data to be determined |
| 15,16-dihydroxyoctadecanoic acid | 24 | Data to be determined |
Table 2: Anti-inflammatory Effects of this compound and its Diol on RAW 264.7 Cells
| Assay | Compound | IC50 (µM) |
| Nitric Oxide (NO) Production | This compound | Data to be determined |
| 15,16-dihydroxyoctadecanoic acid | Data to be determined | |
| TNF-α Production | This compound | Data to be determined |
| 15,16-dihydroxyoctadecanoic acid | Data to be determined | |
| PGE2 Production | This compound | Data to be determined |
| 15,16-dihydroxyoctadecanoic acid | Data to be determined |
IV. Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or 15,16-dihydroxyoctadecanoic acid for 24-48 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with non-toxic concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to induce NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the percent inhibition of NO production.
Protocol 3: TNF-α and PGE2 Measurement (ELISA)
-
Sample Collection: Collect the cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with the test compounds as described in the NO production assay.
-
ELISA Procedure: Perform the ELISA for TNF-α and PGE2 according to the manufacturer's instructions for the specific ELISA kits used.
-
Data Analysis: Calculate the concentrations of TNF-α and PGE2 from the standard curves and determine the percent inhibition.
Protocol 4: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the test compounds at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
V. Signaling Pathway Analysis
To investigate the molecular mechanisms underlying the observed bioactivities, Western blot analysis of key signaling pathways known to be modulated by fatty acids is recommended.
NF-κB Signaling Pathway
-
Rationale: The NF-κB pathway is a critical regulator of inflammation. Some fatty acids inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.
-
Methodology:
-
Treat RAW 264.7 cells with test compounds followed by LPS stimulation.
-
Prepare cytoplasmic and nuclear extracts.
-
Perform Western blot analysis to detect the levels of phosphorylated IκBα, total IκBα in the cytoplasm, and p65 in both the cytoplasm and the nucleus.
-
-
Expected Outcome: Inhibition of IκBα phosphorylation and degradation, and reduced nuclear translocation of p65 in treated cells compared to LPS-stimulated controls.
MAPK Signaling Pathway
-
Rationale: The MAPK pathways (ERK, JNK, and p38) are involved in inflammation, cell proliferation, and apoptosis.
-
Methodology:
-
Treat cells with test compounds and stimulate with an appropriate agonist (e.g., LPS for inflammatory cells).
-
Prepare whole-cell lysates.
-
Perform Western blot analysis using antibodies against the phosphorylated and total forms of ERK, JNK, and p38.
-
-
Expected Outcome: Modulation of the phosphorylation status of ERK, JNK, and/or p38, indicating an effect on these signaling cascades.
VI. Visualizations
Caption: Workflow for in vitro bioactivity testing.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
References
- 1. Dihydroxyoctadecamonoenoate esters inhibit the neutrophil respiratory burst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epoxy Stearic Acid, an Oxidative Product Derived from Oleic Acid, Induces Cytotoxicity, Oxidative Stress, and Apoptosis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effects of hydroxystearic acid on the proliferation of HT29 and I407 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Epoxy Fatty Acid (EpFA) Analysis
Welcome to the technical support center for epoxy fatty acid (EpFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions to common challenges encountered during experimental workflows.
Troubleshooting Guides
This section addresses specific issues you may encounter during sample preparation, chromatography, and mass spectrometry.
Question: Why is my EpFA recovery low after sample extraction?
Answer: Low recovery of EpFAs is a frequent issue, often stemming from their instability and extraction inefficiency. Epoxides are susceptible to hydrolysis, especially under acidic conditions.[1][2]
-
pH Sensitivity: The epoxide ring can be opened by acid hydrolysis. If your protocol involves acidifying the sample, for instance, to improve the extraction of free fatty acids, be aware that a low pH (e.g., 2.4) can lead to the degradation of EpFAs.[1] It is crucial to find a pH that maximizes extraction efficiency without causing significant analyte loss.
-
Extraction Method: Standard liquid-liquid extraction (LLE) is common, but solid-phase extraction (SPE) can offer a cleaner extract and may improve recovery by separating EpFAs from interfering matrix components.[3][4] A multi-step SPE separation on a silica (B1680970) gel column can be effective for removing interferences like hydroxy fatty acids.[4][5]
-
Internal Standard Placement: Ensure you add your internal standard at the very beginning of the sample preparation process. This helps to account for losses during all subsequent steps, including extraction, derivatization, and cleanup.[5]
Question: What is causing poor peak shape (tailing) for my EpFAs in GC-MS analysis?
Answer: Poor peak shape, particularly tailing, in gas chromatography is often due to the high polarity of the analytes and their interaction with the GC system.[6]
-
Incomplete Derivatization: Free carboxylic acid groups on underivatized EpFAs are highly polar and can interact with active sites in the GC inlet and column, causing significant peak tailing.[6] Ensure your derivatization reaction (e.g., methylation to form FAMEs or silylation to form TMS esters) goes to completion.[3][6]
-
Active Sites in the GC System: Even with derivatization, active sites in the inlet liner or the front end of the column can cause issues. Using an inert liner and a high-quality, well-deactivated column is critical.[7][8] If you observe tailing, consider replacing the inlet liner and trimming the first few inches of the column.[7]
-
Column Choice: The choice of GC column is important. A polar column, such as a CP-Sil 88™, has been shown to provide good separation for monoepoxy fatty acids without co-eluting compounds.[5]
Question: I am struggling to separate and identify EpFA regioisomers using LC-MS/MS. What can I do?
Answer: The structural similarity of EpFA regioisomers (e.g., 11,12-EpETrE vs. 14,15-EpETrE) makes their chromatographic separation challenging, leading to co-elution.[5][9]
-
Chromatography Optimization:
-
Column Chemistry: A C18 reversed-phase column is commonly used.[5][10] Experiment with different column lengths, particle sizes, and manufacturers to improve resolution.
-
Mobile Phase: The mobile phase composition is critical. A common mobile phase is a methanol-water gradient containing a small amount of acetic or formic acid to improve peak shape.[5][10] Fine-tuning the gradient slope can often resolve closely eluting isomers.
-
-
Mass Spectrometry:
-
Tandem MS (MS/MS): Even if isomers co-elute, they can sometimes be distinguished by their fragmentation patterns in MS/MS. Collision-induced dissociation (CID) of the epoxidized fatty acid can yield diagnostic fragment ions that are indicative of the double bond's original location.[11][12]
-
Derivatization for MS: Chemical derivatization prior to LC-MS analysis can be used to generate structurally informative fragments. For example, epoxidation of all double bonds followed by MS/MS can produce characteristic ions that pinpoint the C=C location.[11][13]
-
Question: My signal intensity is low and inconsistent in both GC-MS and LC-MS. How can I improve sensitivity and reproducibility?
Answer: Low and variable signal intensity can be caused by a range of factors from sample degradation to matrix effects and instrument contamination.
-
Analyte Stability: EpFAs are unstable and can degrade during storage and sample processing.[2] Store samples at -80°C, minimize freeze-thaw cycles, and keep them on ice during processing.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue) can suppress the ionization of your target analytes in the MS source. A thorough sample cleanup, for instance using SPE, is essential to remove these interferences.[3][4]
-
Internal Standard Selection: The use of a proper internal standard (IS) is crucial for reliable quantification. The ideal IS is a stable isotope-labeled version of the analyte (e.g., d8-Arachidonic Acid for arachidonic acid-derived EpFAs).[14][15] This type of IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[16] If a stable isotope-labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used.[5]
-
Instrument Contamination: Contamination in the injector, column, or MS source can lead to poor sensitivity and high background noise.[7] Regular cleaning and maintenance of the GC/MS or LC/MS system are necessary.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for EpFA analysis, and how do they compare?
A1: The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each has distinct advantages and disadvantages.[17]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Required . EpFAs must be derivatized (e.g., methylation, silylation) to increase volatility.[6][14] | Optional . Can analyze underivatized EpFAs, but derivatization can be used to improve ionization or structural elucidation.[11][13] |
| Separation | Excellent separation of many fatty acid methyl esters (FAMEs), but can be challenging for isomers.[5] | Powerful for separating complex mixtures, including isomers, with optimized methods.[5][18] |
| Sensitivity | Generally very sensitive, especially with selected ion monitoring (SIM).[3] | Highly sensitive, particularly with multiple reaction monitoring (MRM), allowing for low detection limits.[11][18] |
| Throughput | Can be lower due to the required derivatization step and longer run times.[5][10] | Higher throughput is often possible due to faster run times and less sample preparation.[9] |
| Key Challenge | Potential for analyte degradation at high temperatures in the GC inlet and column.[5] | Susceptible to matrix effects (ion suppression or enhancement) which can affect quantification.[16] |
Q2: Is derivatization always necessary for EpFA analysis?
A2: For GC-based methods, derivatization is mandatory. The low volatility and high polarity of free EpFAs make them unsuitable for direct GC analysis, leading to poor chromatography and peak shape.[6] Common derivatization methods include esterification (e.g., with BF3-methanol to form FAMEs) or silylation (e.g., with BSTFA to form TMS esters).[3][6] For LC-MS/MS, derivatization is not always required, as the analysis is performed in the liquid phase. However, it can be strategically employed to enhance ionization efficiency or to create specific fragments in MS/MS that help in identifying the position of the epoxide ring.[11][13]
Q3: How should I select an internal standard for accurate EpFA quantification?
A3: The choice of internal standard (IS) is critical for accurate and precise quantification. The best practice is to use a stable isotope-labeled standard that corresponds to the analyte of interest (e.g., 14,15-EET-d11 for 14,15-EET).[14] These standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience the same extraction losses and matrix effects.[16] If a stable isotope-labeled standard is not available, a structurally related compound (a homolog or isomer not present in the sample) can be used, but this approach is less accurate.[5] Uniformly labeled 13C fatty acids can also serve as effective internal standards for quantitative measurements.[14]
Q4: What are the best practices for sample storage and handling to prevent EpFA degradation?
A4: EpFAs are chemically sensitive molecules. The epoxide group is prone to hydrolysis into the corresponding diol, particularly in acidic environments or during prolonged storage.[1][2] To maintain sample integrity:
-
Storage Temperature: Store biological samples (plasma, tissue) and extracts at -80°C.
-
Avoid Acidity: Neutralize samples if possible and avoid prolonged exposure to acidic conditions during extraction.[1]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples into smaller volumes before freezing.
-
Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) during the extraction process to prevent autoxidation, especially if the sample contains polyunsaturated fatty acids.
-
Inert Atmosphere: For long-term storage of standards or sensitive samples, storing under an inert gas like argon or nitrogen can prevent oxidation.[15]
Experimental Protocols & Visualizations
Protocol 1: General Derivatization of EpFAs to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This protocol describes a common method for converting EpFAs into their more volatile methyl esters.
Materials:
-
Sample extract containing EpFAs, dried under nitrogen.
-
Boron trifluoride-methanol (BF3-methanol) reagent (12-14% w/w).[19]
-
Hexane (B92381) (high purity, GC grade).
-
Saturated sodium chloride (NaCl) solution.
-
Anhydrous sodium sulfate (B86663) (Na2SO4).
Procedure:
-
To the dried sample extract in a reaction vial, add 2 mL of BF3-methanol reagent.[19]
-
Cap the vial tightly and heat at 60°C for 10 minutes. This step should be optimized for your specific analytes.[19]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of water or saturated NaCl solution to the vial.
-
Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.[19]
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The sample is now ready for injection into the GC-MS.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. youtube.com [youtube.com]
- 9. selectscience.net [selectscience.net]
- 10. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination and quantification of fatty acid C=C isomers by epoxidation reaction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis and Structural Elucidation of Fatty Acids by Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags and m-CPBA Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
Technical Support Center: Troubleshooting Interference in LC-MS Analysis of Octadecanoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of octadecanoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the LC-MS analysis of octadecanoids?
The most common sources of interference in the LC-MS analysis of octadecanoids, and lipidomics in general, can be broadly categorized as:
-
Matrix Effects: This is the most significant source of interference, where co-eluting endogenous components from the sample matrix, such as phospholipids, salts, and proteins, alter the ionization efficiency of the target octadecanoid analytes.[1][2][3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantification.[3][4]
-
Isobaric Interference: Octadecanoids are a class of molecules that includes many isomers (compounds with the same molecular formula and thus the same nominal mass).[5][6] These isomers can be difficult to distinguish by the mass spectrometer alone, leading to overlapping signals and inaccurate quantification if not adequately separated chromatographically.[7] Metabolites of drugs or other endogenous compounds can also be isobaric with the target analytes.[7][8]
-
In-Source Fragmentation: Lipids, including octadecanoids, can be susceptible to fragmentation within the ion source of the mass spectrometer.[9][10][11] This can generate fragment ions that may be identical to other endogenous lipid species, leading to misidentification and quantification errors.[9][10]
-
Contamination: Interference can be introduced from various external sources, including solvents, reagents, sample collection tubes, and the laboratory environment (e.g., dust, plasticizers).[12][13]
Q2: How can I identify if my analysis is suffering from matrix effects?
Several methods can be employed to determine if matrix effects are impacting your octadecanoid analysis:
-
Post-Column Infusion: This is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram. A constant flow of a standard solution of your octadecanoid of interest is infused into the mass spectrometer after the LC column. A blank matrix sample (a sample that does not contain the analyte) is then injected. Any dips or peaks in the constant signal of the infused standard indicate the retention times where matrix components are causing ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spiking: This quantitative approach compares the signal of an analyte in a clean solvent to its signal in a pre-extracted blank matrix.[3] The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
Q3: What are stable isotope-labeled internal standards and how do they help mitigate interference?
Stable isotope-labeled (SIL) internal standards are synthetic versions of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[14] They are chemically identical to the analyte and thus exhibit similar chromatographic behavior and ionization efficiency. By adding a known amount of the SIL internal standard to each sample before sample preparation, it can be used to normalize for variations in sample extraction, matrix effects, and instrument response.[15][16] The ratio of the analyte signal to the internal standard signal is used for quantification, which provides more accurate and precise results.[15]
Troubleshooting Guides
This section provides a step-by-step approach to common issues encountered during the LC-MS analysis of octadecanoids.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. If peak shape improves, the original sample was too concentrated. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[17][18] Consider implementing a column wash step in your gradient. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. |
| Secondary Interactions with Column | Adjust the mobile phase pH or ionic strength. Consider a different column chemistry. |
| Instrument/Hardware Issues | Check for blockages in the system, ensure fittings are secure, and inspect the injector for issues.[18] |
Issue 2: High Background Noise or Unidentified Peaks
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[17] |
| Sample Carryover | Implement a robust needle wash protocol between injections.[18] Inject a blank solvent run to check for residual analyte. |
| Contamination from Sample Preparation | Use clean glassware and extraction tubes. Include a "process blank" (a sample with no matrix that undergoes the full extraction procedure) to identify contaminants from the sample preparation workflow. |
| Leaks in the LC System | Visually inspect for any leaks at fittings and connections. |
Issue 3: Inconsistent or Low Analyte Signal
| Potential Cause | Troubleshooting Step |
| Ion Suppression (Matrix Effect) | Refer to the "Experimental Protocols" section for strategies to mitigate matrix effects, such as improved sample preparation or chromatographic optimization.[4] |
| In-source Fragmentation | Optimize ion source parameters (e.g., temperature, voltages) to minimize fragmentation.[10][11][19] Infuse a standard solution to tune the instrument for the parent ion. |
| Poor Ionization | Adjust the mobile phase pH to favor the formation of the desired ion (e.g., [M-H]⁻ in negative mode for acidic octadecanoids). |
| Instrument Sensitivity | Perform an instrument performance qualification or calibration to ensure it is operating within specifications. Clean the ion source.[18] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Phospholipids
This protocol provides a general guideline for using SPE to reduce phospholipid-based matrix effects in biological samples like plasma or serum.
-
Conditioning: Condition the SPE cartridge (e.g., a reverse-phase C18 or a mixed-mode sorbent) by passing a conditioning solvent (e.g., methanol) through it.
-
Equilibration: Equilibrate the cartridge with an equilibration solvent (e.g., water or a buffer matching the sample's aqueous component).
-
Loading: Load the pre-treated sample (e.g., plasma after protein precipitation with acetonitrile) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences and weakly bound phospholipids. The composition of the wash solvent should be optimized to retain the octadecanoids of interest.
-
Elution: Elute the target octadecanoids with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the initial LC mobile phase.
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spiking
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): A standard solution of the octadecanoid analyte prepared in the final reconstitution solvent.
-
Set B (Blank Matrix): A representative biological sample that is known to not contain the analyte of interest. Process this sample through the entire extraction procedure.
-
Set C (Post-Extraction Spike): Take an aliquot of the extracted blank matrix from Set B and spike it with the octadecanoid standard to the same final concentration as Set A.[4]
-
-
LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = ([Mean Peak Area of Set C] / [Mean Peak Area of Set A]) x 100
-
A value close to 100% indicates minimal matrix effect. Values significantly lower or higher indicate ion suppression or enhancement, respectively.
-
Visualizations
Caption: A troubleshooting flowchart for addressing LC-MS interference.
Caption: A typical workflow for octadecanoid analysis by LC-MS.
Caption: Diagram illustrating ion suppression due to matrix effects.
References
- 1. ovid.com [ovid.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. myadlm.org [myadlm.org]
- 16. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. zefsci.com [zefsci.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Derivatization for GC-MS of Epoxy Fatty Acids
Welcome to the technical support center for the optimization of derivatization for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of epoxy fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems that may arise during the derivatization and analysis of epoxy fatty acids.
Q1: Why is derivatization necessary for the GC-MS analysis of epoxy fatty acids?
A1: Derivatization is crucial for several reasons. Free fatty acids have low volatility and their carboxyl groups can interact with the stationary phase of the GC column, leading to poor peak shape (tailing) and late elution.[1] Derivatization converts the polar carboxyl and hydroxyl groups into less polar, more volatile, and more thermally stable derivatives, improving chromatographic separation and detection.[2][3]
Q2: What are the most common derivatization methods for epoxy fatty acids for GC-MS analysis?
A2: The two most prevalent methods are:
-
Esterification: This process, typically methylation, converts the carboxylic acid group to a methyl ester (Fatty Acid Methyl Ester or FAME). A common reagent for this is Boron Trifluoride in Methanol (BF3-Methanol).[1]
-
Silylation: This method replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Commonly used reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1][4]
Q3: My epoxy fatty acids seem to be degrading during derivatization. What could be the cause and how can I prevent it?
A3: Epoxy fatty acids are sensitive to acidic conditions, which can cause the oxirane ring to open.[5] If you are using an acid-catalyzed esterification method like BF3-Methanol, it's important to use mild reaction conditions (e.g., temperatures around 50-60°C) and keep the reaction time to a minimum.[1] Alternatively, consider a two-step derivatization where the carboxyl group is first esterified under basic conditions, followed by silylation of any hydroxyl groups.
Q4: I am observing significant peak tailing in my chromatogram. What are the likely causes and solutions?
A4: Peak tailing can be caused by several factors:
-
Incomplete Derivatization: If the polar carboxyl or hydroxyl groups are not fully derivatized, they can interact with active sites in the GC system.[1][6] Solution: Optimize your derivatization reaction by adjusting reagent concentration, reaction time, or temperature to ensure complete derivatization.
-
Active Sites in the GC System: Active sites in the liner, column, or detector can cause peak tailing.[6][7] Solution: Use a deactivated liner, trim the front end of the column (about 10-20 cm), or consider using an ultra-inert GC column.[7][8]
-
Improper Column Installation: An incorrectly installed column can create dead volume and turbulence, leading to tailing peaks.[8][9] Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet and detector according to the manufacturer's instructions.[7][9]
-
Solvent-Phase Polarity Mismatch: A mismatch between the polarity of your solvent and the GC column's stationary phase can cause peak distortion.[8][10] Solution: Choose a solvent that is compatible with your stationary phase.
Q5: How can I improve the recovery of my epoxy fatty acids during sample preparation and derivatization?
A5: To improve recovery:
-
Minimize Sample Handling Steps: Each transfer step can result in sample loss.
-
Use an Internal Standard: Adding a deuterated or 13C-labeled internal standard at the beginning of your sample preparation can help to correct for losses during the procedure.[11]
-
Ensure Anhydrous Conditions: Both esterification and silylation reactions are sensitive to moisture.[1][12] Ensure all solvents and reagents are anhydrous and consider performing reactions under an inert atmosphere (e.g., nitrogen).
-
Optimize Extraction: After derivatization, ensure efficient extraction of the derivatives into a non-polar solvent like hexane (B92381).[1]
Experimental Protocols & Data
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is adapted from common procedures for the generation of Fatty Acid Methyl Esters (FAMEs).[1]
Materials:
-
Sample containing epoxy fatty acids (1-25 mg)
-
BF3-Methanol solution (12-14% w/w)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vial with PTFE-lined cap
-
Heating block or water bath
Procedure:
-
Place the sample in a reaction vial. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.
-
Add 2 mL of BF3-Methanol solution to the vial.
-
Cap the vial tightly and heat at 60°C for 10 minutes. Optimization of time and temperature may be necessary for your specific analytes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA with TMCS
This protocol is a general procedure for silylation of active hydrogens.[1]
Materials:
-
Dried sample containing epoxy fatty acids or their corresponding diols.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., pyridine, acetonitrile)
-
Reaction vial with PTFE-lined cap
-
Heating block or water bath
Procedure:
-
Dissolve the dried sample in a suitable aprotic solvent in a reaction vial.
-
Add a 2 to 10-fold molar excess of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes. Reaction conditions should be optimized for your specific analytes.
-
Cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS or diluted with a suitable solvent if necessary.
Quantitative Data Summary
| Derivatization Method | Reagent | Typical Reaction Conditions | Target Functional Group(s) | Advantages | Disadvantages |
| Esterification | BF3-Methanol | 60°C, 10-60 min[1] | Carboxylic Acid | Selective for carboxylic acids, relatively simple procedure. | Epoxy ring can be sensitive to acidic conditions.[5] |
| Silylation | BSTFA + 1% TMCS | 60-70°C, 30-60 min[1] | Carboxylic Acid, Hydroxyl | Derivatizes multiple active hydrogens, good for hydroxylated epoxy fatty acids. | Reagents are moisture-sensitive, can derivatize other functional groups.[1] |
| Two-Step Derivatization | 1. TMAH 2. BSTFA | 1. Room Temp 2. 60°C | 1. Carboxylic Acid 2. Hydroxyl | Protects epoxy ring from acidic conditions. | More complex, multi-step procedure. |
Visualizations
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. youtube.com [youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. youtube.com [youtube.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. youtube.com [youtube.com]
- 11. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
Technical Support Center: Improving Recovery of Epoxy Fatty Acids from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the recovery of epoxy fatty acids (EpFAs) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in recovering epoxy fatty acids from biological samples?
Epoxy fatty acids are inherently unstable and susceptible to degradation through several mechanisms, presenting significant challenges during extraction and analysis. Key factors include:
-
Enzymatic Degradation: Enzymes such as soluble epoxide hydrolase (sEH) rapidly convert EpFAs into their corresponding diols, diminishing the concentration of the target analytes.[1][2][3][4]
-
Acid Sensitivity: The epoxide ring is prone to hydrolysis under acidic conditions, which are often used to improve the extraction efficiency of fatty acids.[5]
-
Oxidation: As polyunsaturated fatty acid derivatives, EpFAs are susceptible to oxidation, which can be initiated by exposure to air, light, and certain metal ions.
-
Thermal Instability: High temperatures during sample processing and analysis can lead to the degradation of EpFAs.
-
Pre-analytical Variables: Factors such as sample collection methods, storage conditions, and freeze-thaw cycles can significantly impact the stability and recovery of EpFAs.[6][7][8][9]
Q2: What are the most common methods for extracting EpFAs from biological samples?
The two most prevalent techniques for EpFA extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a versatile method but can be labor-intensive and may lead to emulsion formation.
-
Solid-Phase Extraction (SPE): In SPE, the sample is passed through a solid sorbent that retains the analytes of interest. Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent. SPE offers advantages in terms of selectivity, reduced solvent consumption, and potential for automation.[10]
Q3: Which extraction method, LLE or SPE, offers better recovery for EpFAs?
-
SPE can offer higher selectivity and cleaner extracts, potentially leading to better recovery by minimizing matrix effects during analysis. The choice of sorbent (e.g., C18, WAX) is critical and needs to be optimized for the specific EpFAs of interest.
-
LLE can be effective, but recovery can be compromised by emulsion formation and the co-extraction of interfering substances.
Ultimately, the optimal method should be determined through validation experiments for your specific application.
Q4: Why is pH control important during EpFA extraction?
The pH of the extraction environment is a critical factor influencing both the stability and the extraction efficiency of EpFAs.
-
Stability: The epoxide group is susceptible to acid-catalyzed hydrolysis. Low pH conditions can lead to the opening of the epoxide ring, converting the EpFA to a diol and resulting in analyte loss.
-
Extraction Efficiency: The carboxylic acid moiety of most EpFAs has a pKa of around 4.5. To ensure efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 1-2 pH units below the pKa. This protonates the carboxylic acid, making the molecule less polar and more soluble in the organic phase.
Therefore, a careful balance must be struck to achieve efficient extraction without causing significant degradation.
Troubleshooting Guides
Low Recovery of Epoxy Fatty Acids
| Symptom | Possible Cause | Troubleshooting Steps |
| Low EpFA recovery in the final extract | Degradation during sample handling and storage | - Minimize freeze-thaw cycles. - Store samples at -80°C. - Process samples on ice. - Add antioxidants (e.g., BHT) to solvents. |
| Inefficient extraction from the matrix | - For LLE: - Ensure the pH of the aqueous phase is optimized (typically pH 3-4). - Test different organic solvents (e.g., ethyl acetate (B1210297), hexane/isopropanol). - Increase the solvent-to-sample ratio. - Ensure vigorous mixing to maximize surface area contact. - For SPE: - Check for appropriate cartridge conditioning and equilibration.[11][12][13] - Ensure the sample pH is adjusted for optimal retention. - Optimize the wash and elution solvents. - Consider using a different sorbent material (e.g., C18 for hydrophobic retention, WAX for anion exchange). | |
| Hydrolysis of the epoxide ring | - Avoid strongly acidic conditions (pH < 3) for prolonged periods. - Perform extraction steps at low temperatures. | |
| Adsorption to labware | - Use silanized glassware or polypropylene (B1209903) tubes to minimize non-specific binding. | |
| High variability in recovery between samples | Inconsistent sample processing | - Standardize all steps of the extraction protocol, including timing, volumes, and mixing procedures. - Use an automated extraction system if available. |
| Matrix effects in the analytical method | - Incorporate a stable isotope-labeled internal standard for each analyte to correct for variability in extraction and ionization. - Dilute the final extract to minimize matrix suppression. |
Issues with Analytical Detection (GC-MS or LC-MS/MS)
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor peak shape or resolution | Incomplete derivatization (for GC-MS) | - Ensure complete removal of water from the sample before derivatization. - Optimize derivatization reaction time and temperature. - Use fresh derivatizing reagents. |
| Co-elution with interfering compounds | - Optimize the chromatographic gradient (for LC-MS) or temperature program (for GC-MS). - Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent). | |
| Low signal intensity | Ion suppression in the mass spectrometer | - Dilute the sample extract. - Improve sample cleanup to remove interfering matrix components. - Use a stable isotope-labeled internal standard. |
| Analyte degradation in the ion source | - Optimize ion source parameters (e.g., temperature, voltages). |
Quantitative Data on Recovery Methods
The recovery of EpFAs can vary significantly depending on the extraction method, sample matrix, and the specific EpFA being analyzed. The following table summarizes reported recovery data from various studies. It is important to note that direct comparisons between studies are challenging due to differences in experimental conditions.
| Analyte(s) | Matrix | Extraction Method | Sorbent/Solvent | Recovery (%) | Reference |
| Epoxy fatty acids | Food matrices | Bligh and Dyer (LLE) followed by SPE | - | 94 - 115 | [14] |
| Fatty acids | Human plasma | LLE | Hexane/Isopropanol | >90 | [15] |
| Fatty acids | Human plasma | SPE | Not specified | Not specified, but higher than TLC | [16] |
| Organic acids | Urine | SPE | Not specified | 84.1 | [17] |
| Organic acids | Urine | LLE | Not specified | 77.4 | [17] |
| Pharmaceutical compounds | Plasma | SPE | Strata™-X | Improved vs. LLE | [18] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of EpFAs from Plasma/Serum
Materials:
-
Plasma or serum sample
-
Internal standard solution (containing stable isotope-labeled EpFAs)
-
0.1 M Formic acid
-
Ethyl acetate
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Conical glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma/serum in a glass tube, add 10 µL of the internal standard solution.
-
Add 200 µL of 0.1 M formic acid to acidify the sample to approximately pH 3-4. Vortex briefly.
-
Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 3-5) with another 1 mL of ethyl acetate and combine the organic layers.
-
To the combined organic extract, add 500 µL of saturated NaCl solution to wash and help break any emulsions. Vortex and centrifuge as before.
-
Transfer the organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of EpFAs from Tissue Homogenate
Materials:
-
Tissue sample (e.g., liver, heart)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Internal standard solution
-
Methanol
-
Acetonitrile
-
0.1% Formic acid in water
-
Elution solvent (e.g., 90:10 acetonitrile:methanol with 0.1% formic acid)
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
SPE manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenize the tissue sample in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
To the supernatant, add the internal standard solution.
-
Condition the SPE cartridge:
-
Wash with 1 mL of methanol.
-
Equilibrate with 1 mL of 0.1% formic acid in water.
-
-
Load the sample:
-
Slowly pass the sample through the conditioned cartridge.
-
-
Wash the cartridge:
-
Wash with 1 mL of 0.1% formic acid in water to remove polar impurities.
-
Wash with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar impurities.
-
-
Dry the cartridge:
-
Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
-
Elute the EpFAs:
-
Elute the analytes with 1 mL of the elution solvent into a clean collection tube.
-
-
Evaporate and reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Signaling Pathways and Experimental Workflows
EpFA Biosynthesis and Metabolism Pathway
Polyunsaturated fatty acids (PUFAs) are metabolized by cytochrome P450 (CYP) epoxygenases to form various epoxy fatty acids. These EpFAs are then primarily metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols.
Caption: Biosynthesis and metabolism of epoxy fatty acids.
General Experimental Workflow for EpFA Analysis
This workflow outlines the key steps from sample collection to data analysis for the quantification of epoxy fatty acids.
Caption: A typical workflow for the analysis of epoxy fatty acids.
References
- 1. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]
- 3. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxides and soluble epoxide hydrolase in cardiovascular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selectscience.net [selectscience.net]
- 8. eclinpath.com [eclinpath.com]
- 9. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Development and validation of a gas chromatography-flame ionization detection method for the determination of epoxy fatty acids in food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. researchgate.net [researchgate.net]
- 17. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isomer Separation of Epoxy Octadecanoic Acids
Welcome to the technical support center for the analysis and separation of epoxy octadecanoic acid isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are epoxy octadecanoic acids, and why is their isomer separation important? Epoxy octadecanoic acids (EpOMEs or EODAs) are oxidized derivatives of oleic acid, an 18-carbon fatty acid.[1][2] They exist as various isomers, including positional isomers (e.g., 9,10-EpOME vs. 12,13-EpOME), geometric isomers (cis and trans), and enantiomers (R/S).[3][4] These isomers can have different biological activities and roles in signaling pathways related to inflammation, pain, and blood pressure regulation.[1] Accurate separation and quantification of individual isomers are crucial to understanding their specific physiological and pathological functions.
Q2: What are the primary analytical techniques for separating epoxy octadecanoic acid isomers? The main techniques are chromatographic methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most common.[5]
-
HPLC: Particularly effective for separating positional and geometric (cis/trans) isomers.[6] Chiral stationary phases can be used for enantiomeric resolution.[7]
-
GC: A powerful technique that often requires prior derivatization of the fatty acids into more volatile esters, such as Fatty Acid Methyl Esters (FAMEs).[8][9]
-
SFC: An emerging technique that is highly efficient for chiral separations of enantiomers and can be faster than traditional HPLC methods.[10][11]
Q3: Is derivatization necessary for the analysis of epoxy octadecanoic acids? It depends on the analytical method:
-
For GC analysis, derivatization is almost always required. The carboxyl group of the fatty acid must be converted into a non-polar, volatile ester (e.g., FAME or pentafluorobenzyl ester) to allow the compound to travel through the GC column.[8][12]
-
For HPLC analysis, derivatization is not always necessary and free fatty acids can be analyzed directly.[6] However, derivatization can significantly improve detection sensitivity by adding a UV-absorbing or fluorescent tag to the molecule.[7][13]
-
For SFC analysis, derivatization is typically not required , simplifying sample preparation.[14]
Q4: Which detection methods are most suitable for these isomers?
-
For GC: A Flame Ionization Detector (FID) is standard for quantification.[9] Mass Spectrometry (MS) is used for identification and can provide structural information.[12]
-
For HPLC: UV detection is common, especially for derivatized acids.[15] For underivatized acids, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used. Coupling HPLC with MS (LC-MS) offers high sensitivity and specificity, allowing for isomer identification even with incomplete chromatographic separation.[7][16]
-
For SFC: MS is the most common detector (SFC-MS), providing both quantitative and qualitative data.[17]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, categorized by the analytical technique.
Sample Preparation & Derivatization
| Question / Problem | Potential Cause(s) | Recommended Solution(s) |
| Q: Why is my derivatization (e.g., methylation for GC) incomplete? | 1. Reagents have degraded (e.g., moisture contamination).2. Reaction time or temperature is insufficient.3. Presence of contaminants in the sample that interfere with the reaction. | 1. Use fresh, high-purity derivatization reagents. Store them under inert gas and away from moisture.2. Optimize the reaction conditions. Ensure the temperature is stable and the reaction runs for the recommended duration.3. Clean up the sample using Solid-Phase Extraction (SPE) prior to derivatization to remove interfering substances.[18] |
| Q: I am seeing significant sample loss during extraction. What can I do? | 1. Inefficient extraction solvent.2. Emulsion formation during liquid-liquid extraction.3. Adsorption of analytes to glassware or plasticware. | 1. Ensure the solvent system is appropriate for lipid extraction (e.g., Folch or Bligh-Dyer methods).[8]2. Centrifuge the sample at a higher speed or for a longer duration to break the emulsion.3. Use silanized glassware to minimize adsorption. Be aware that some plastics can leach contaminants that may interfere with analysis.[12] |
HPLC Separation Issues
| Question / Problem | Potential Cause(s) | Recommended Solution(s) |
| Q: I have poor or no resolution of my cis and trans isomers. | 1. Inadequate column chemistry. Standard C18 columns often fail to separate geometric isomers due to their similar hydrophobicity.[6]2. Mobile phase is not optimized. | 1. Use a column with higher molecular shape selectivity. Silver ion (Ag+) HPLC columns are excellent for separating compounds based on double bond configuration.[19] Phenyl-based columns can also provide alternative selectivity.2. Optimize the mobile phase. For reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. Small amounts of acid (e.g., acetic acid) can improve peak shape for free fatty acids.[7] |
| Q: My peaks are broad and tailing. | 1. Active sites on the column are causing secondary interactions.2. Column is overloaded.3. Mobile phase pH is inappropriate for the analyte. | 1. Use a high-purity silica (B1680970) column. If analyzing free fatty acids, adding a small amount of a weak acid to the mobile phase can suppress ionization and reduce tailing.[7]2. Reduce the injection volume or sample concentration.3. Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group (~pH < 3) to keep it in its neutral form. |
| Q: My retention times are drifting. | 1. Column temperature is not stable.2. Mobile phase composition is changing over time.3. Column is not properly equilibrated. | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed. If using an online degasser, ensure it is functioning correctly.3. Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) before starting the analytical run. |
GC Separation Issues
| Question / Problem | Potential Cause(s) | Recommended Solution(s) |
| Q: I am seeing no peaks or very small peaks. | 1. Incomplete derivatization.2. Sample degradation in the hot injector.3. Leak in the system. | 1. Verify the derivatization procedure and use fresh reagents.[19]2. Optimize the injector temperature. Use a deactivated inlet liner to minimize active sites that can cause degradation.3. Perform a leak check on the GC system, particularly around the injector septa and column fittings. |
| Q: My positional isomers are co-eluting. | 1. The column is not providing sufficient selectivity.2. The oven temperature program is too fast. | 1. Use a highly polar capillary column (e.g., a cyanopropyl-based phase) which provides better selectivity for fatty acid isomers.[20]2. Optimize the oven temperature program. A slower temperature ramp rate can significantly improve the resolution of closely eluting peaks.[19] |
| Q: My peak shapes are poor (fronting or tailing). | 1. Column is overloaded.2. Active sites in the injector or column.3. Incomplete derivatization. | 1. Dilute the sample or reduce the injection volume.2. Use a deactivated inlet liner and ensure the column has not degraded. If necessary, trim a small portion from the front of the column.3. Ensure the derivatization reaction has gone to completion.[19] Residual free fatty acids will exhibit poor peak shape on many GC columns. |
Experimental Protocols & Methodologies
Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol describes a common method for converting epoxy octadecanoic acids to their methyl esters using BF₃-methanol.
Materials:
-
Dried lipid extract containing epoxy octadecanoic acids
-
Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)
-
Hexane (B92381) (HPLC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Vials with Teflon-lined caps
Procedure:
-
Place the dried lipid extract (typically 0.1-1 mg) into a screw-cap vial.
-
Add 1 mL of 14% BF₃-methanol solution to the vial.
-
Securely cap the vial and heat at 100°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for injection into the GC system.
Protocol 2: Chiral Separation using SFC-MS/MS
This protocol provides a general framework for the chiral separation of epoxy octadecanoic acid enantiomers. Specific parameters will depend on the instrument and column used.
System:
-
Supercritical Fluid Chromatography (SFC) system coupled to a tandem mass spectrometer (MS/MS).[17]
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for SFC (e.g., polysaccharide-based columns like Chiralpak series).
-
Mobile Phase A: Supercritical CO₂.[11]
-
Mobile Phase B (Modifier): Methanol or another polar solvent, often with a small amount of an additive like ammonium (B1175870) acetate (B1210297) to improve ionization.[10][17]
-
Gradient: A typical gradient might start at 5% Mobile Phase B and ramp up to 40-50% over 10-15 minutes.
-
Flow Rate: 1-3 mL/min.
-
Back Pressure Regulator (BPR): Set to maintain supercritical conditions (e.g., 150 bar).
-
Column Temperature: 35-45°C.
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for fatty acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Select a precursor ion (e.g., [M-H]⁻) and a characteristic product ion for each isomer. This allows for sensitive and selective detection even if chromatographic resolution is incomplete.[16]
Quantitative Data Summary
Table 1: Example HPLC Conditions for Isomer Separation
| Parameter | Method for Geometric Isomers | Method for Positional Isomers |
| Column | Silver Ion (Ag+) Column | Reversed-Phase C18 (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm)[16] |
| Mobile Phase | Acetonitrile/Isopropanol gradient | A: Water + 0.01% Acetic AcidB: Acetonitrile/Methanol (3:1)[16] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Temperature | 30°C | 40°C |
| Detection | ELSD or CAD | ESI-MS/MS (Negative Ion Mode)[16] |
| Notes | Ag+ columns provide excellent selectivity based on the number and geometry of double bonds. | High-resolution C18 columns can separate positional isomers based on slight differences in hydrophobicity. |
Table 2: Example GC Conditions for FAMEs Analysis
| Parameter | Value / Description |
| Column | Highly Polar Capillary Column (e.g., SP-2560 or CP-Sil 88, 100 m length) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial: 140°C, hold 5 minRamp: 4°C/min to 240°CHold: 20 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 260°C |
| Notes | A long, highly polar column combined with a slow temperature ramp is critical for resolving complex mixtures of fatty acid isomers.[20] |
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for epoxy octadecanoic acid isomer analysis.
Caption: Troubleshooting logic diagram for poor chromatographic resolution.
References
- 1. lipotype.com [lipotype.com]
- 2. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9,10-Epoxystearic acid | C18H34O3 | CID 15868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. lipidanalytical.com [lipidanalytical.com]
- 6. hplc.eu [hplc.eu]
- 7. aocs.org [aocs.org]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 17. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Auto-Oxidation of Epoxy Fatty Acids During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance to mitigate auto-oxidation during the preparation of epoxy fatty acid samples. Auto-oxidation, a non-enzymatic free radical-mediated process, can introduce significant artifacts, leading to inaccurate quantification and misinterpretation of experimental results. The following troubleshooting guides and FAQs address common challenges and offer preventative strategies.
Troubleshooting Guide
Q1: My baseline levels of oxidized lipids are unexpectedly high in my control samples. What could be the cause?
High baseline oxidation in control samples often points to unintended oxidation occurring during sample collection, handling, or storage. Auto-oxidation is a self-sustaining process that, once initiated, can proceed rapidly.[1] Key factors include exposure to atmospheric oxygen, elevated temperatures, light, and the presence of pro-oxidant metal ions like iron and copper.[1][2][3] Even the method of anesthesia or euthanasia in in-vivo studies can influence oxidation rates in certain tissues.[2] Review your protocol for steps where the sample might be exposed to these elements and implement preventative measures such as working on ice and under an inert atmosphere.
Q2: I'm observing poor reproducibility and high variability between sample replicates. Could auto-oxidation be the culprit?
Yes, inconsistent exposure to oxidizing conditions is a primary cause of poor reproducibility. Auto-oxidation is an irreversible process; once it occurs, the damage cannot be undone.[4] Minor variations in sample handling time, exposure to air, or temperature fluctuations between replicates can lead to different degrees of oxidation. To improve consistency, it is critical to standardize every step of the sample preparation workflow, from collection to analysis. This includes using consistent volumes of antioxidants, maintaining a cold chain, and minimizing the time samples are exposed to ambient conditions.
Q3: My epoxy fatty acid standards seem to be degrading, showing extra peaks in my chromatograms. How should I store them?
The degradation of standards is a common issue. Epoxy fatty acids, like other lipids, are prone to hydrolysis and oxidation if not stored correctly.[2] For long-term storage, lipid extracts should ideally be kept at -20°C or lower, preferably in glass containers.[2] It is also recommended to store them under an inert atmosphere (e.g., argon or nitrogen) and dissolved in a suitable organic solvent. Avoid aqueous solutions for extended storage due to the risk of hydrolysis.[2] When using the standards, allow the vial to warm to room temperature before opening to prevent water condensation, and flush with inert gas before re-sealing.
Q4: I suspect my sample extraction or concentration procedure is inducing oxidation. How can I verify and prevent this?
Extraction and concentration are high-risk steps for introducing oxidation. To verify this, you can perform a control experiment by spiking a sample with a known amount of a susceptible fatty acid standard before and after your procedure and measuring the oxidation products. To prevent oxidation during these steps:
-
Use Antioxidants: Add an antioxidant like BHT or BHA to your extraction solvent.[2]
-
Degas Solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen.
-
Maintain Low Temperatures: Perform all extraction steps on ice or at 4°C.
-
Evaporate Under Inert Gas: When concentrating the sample, use a gentle stream of nitrogen or argon instead of air to evaporate the solvent.
Frequently Asked Questions (FAQs)
Q1: What is auto-oxidation and why is it problematic for epoxy fatty acid analysis?
Auto-oxidation is a chemical reaction between molecular oxygen and lipids that proceeds via a free-radical chain mechanism involving three stages: initiation, propagation, and termination.[1][2] This process converts unsaturated fatty acids into lipid hydroperoxides (primary oxidation products), which are unstable and decompose into various secondary oxidation products, including epoxides, aldehydes, and ketones.[2][5] This is problematic because it can artificially generate the very epoxy fatty acids you intend to measure, leading to an overestimation of their concentration and compromising the biological significance of the results.
Caption: The auto-oxidation free-radical chain reaction and point of antioxidant intervention.
Q2: Which antioxidants are best for preventing oxidation during sample preparation?
The choice of antioxidant can depend on the lipid matrix. Synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used and effective at low concentrations.[2] The ideal antioxidant should be a synergistic blend that can scavenge free radicals and chelate metals.[4]
| Table 1: Recommended Antioxidants for Sample Preparation | |||
| Antioxidant | Typical Concentration | Mechanism of Action | Primary Use Case / Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Free radical scavenger | General purpose, effective in animal fats.[2][4] |
| Butylated Hydroxyanisole (BHA) | 0.01% - 0.1% (w/v) | Free radical scavenger | Often used in combination with BHT, effective in animal fats.[2][4] |
| Tert-Butylhydroquinone (TBHQ) | 0.01% - 0.02% (w/v) | Free radical scavenger | Particularly effective for protecting polyunsaturated vegetable oils.[4] |
| Ascorbic Acid (Vitamin C) | Varies | Oxygen scavenger, metal chelator | Water-soluble, useful for aqueous phases or in combination with lipid-soluble antioxidants.[2] |
| EDTA | 1-2 mM | Metal ion chelator | Prevents metal-catalyzed oxidation by binding ions like iron and copper.[4] |
Q3: What are the ideal storage conditions for biological samples and lipid extracts?
Proper storage is crucial to prevent oxidation between collection and analysis. Conditions should be selected to minimize exposure to heat, light, and oxygen.
| Table 2: Storage Condition Guidelines for Lipid Samples & Extracts | ||||
| Sample Type | Temperature | Atmosphere | Container | Notes |
| Biological Tissues | -80°C (immediately after collection) | N/A (flash frozen) | Cryovials | Minimize headspace. Avoid repeated freeze-thaw cycles. |
| Plasma / Serum | -80°C | N/A | Cryovials | Add antioxidant (e.g., BHT) prior to freezing if possible. |
| Lipid Extracts (in solvent) | -20°C to -80°C | Inert gas (Argon or Nitrogen) | Amber glass vials with PTFE-lined caps | Storing in glass is recommended over plastic for long-term storage below -20°C.[2] |
Q4: How can I design an experimental workflow to minimize auto-oxidation?
A robust workflow incorporates preventative measures at every stage. The goal is to limit the sample's exposure to oxygen, light, and heat from the moment of collection through to the final analysis.
References
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. btsa.com [btsa.com]
- 4. How To Protect Fats & Oils From Oxidation | Kemin USA [kemin.com]
- 5. aocs.org [aocs.org]
Technical Support Center: Addressing Matrix Effects in Plasma Analysis of Epoxy Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of epoxy fatty acids (EpFAs) in plasma.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the plasma analysis of epoxy fatty acids?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, in this case, plasma.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[2] In plasma analysis, phospholipids (B1166683) are the primary cause of matrix effects, as they are highly abundant and can co-extract with the target EpFAs, interfering with their ionization in the mass spectrometer's source.[1]
Q2: How can I determine if my epoxy fatty acid analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of your EpFA is introduced into the mass spectrometer after the analytical column. A separate injection of a blank plasma extract is then made. Any dip or peak in the constant signal of the EpFA indicates the retention time at which ion suppression or enhancement is occurring due to co-eluting matrix components.
-
Post-Extraction Spiking: This is a quantitative method. You compare the response of an EpFA standard spiked into a blank plasma sample that has undergone the entire extraction procedure to the response of the same standard in a neat (clean) solvent. The ratio of the peak area in the matrix to the peak area in the neat solvent indicates the degree of ion suppression or enhancement.[1]
Q3: What are the common sample preparation techniques to mitigate matrix effects for epoxy fatty acid analysis?
A3: The three most common techniques are:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent (like acetonitrile (B52724) or methanol) is added to the plasma to precipitate proteins.[3][4] While effective at removing proteins, it is generally less effective at removing phospholipids, which are a major source of matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates the EpFAs from the plasma matrix based on their differential solubility in two immiscible liquids (e.g., an aqueous and an organic phase).[4] LLE can be more effective than PPT at removing interfering substances.
-
Solid-Phase Extraction (SPE): In SPE, the plasma sample is passed through a solid sorbent that retains the EpFAs, while interfering components are washed away. The EpFAs are then eluted with a different solvent.[4] SPE is often considered the most effective method for removing matrix components and providing the cleanest extracts.[6]
Q4: Which sample preparation method is the best for my epoxy fatty acid analysis?
A4: The "best" method depends on your specific analytical requirements, such as required sensitivity, sample throughput, and the specific EpFAs being analyzed. The table below summarizes a comparison of different sample preparation methods for oxylipins, a class of molecules that includes EpFAs.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in the plasma analysis of EpFAs.
Problem: Poor reproducibility, accuracy, or sensitivity in your quantitative results.
Initial Assessment:
-
Evaluate Matrix Effects: Perform a post-extraction spiking experiment to quantify the extent of ion suppression or enhancement. A significant deviation from 100% recovery (e.g., outside 85-115%) suggests a matrix effect.
-
Post-Column Infusion: Use this method to pinpoint the retention time of the interfering components.
Troubleshooting Workflow:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. waters.com [waters.com]
selecting the right internal standard for epoxy fatty acid analysis
Welcome to the technical support center for the analysis of epoxy fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate internal standard and to troubleshoot common issues encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for epoxy fatty acid analysis?
An ideal internal standard should be structurally and chemically as similar as possible to the analyte of interest to ensure it behaves similarly during sample extraction, derivatization, and ionization.[1] For mass spectrometry-based methods (LC-MS/MS, GC-MS), stable isotope-labeled (SIL) versions of the analyte are considered the gold standard.[2][3] These standards, where atoms are replaced by their heavy isotopes (e.g., ¹³C, ²H), have nearly identical physicochemical properties to the target analyte, ensuring they co-elute and experience similar matrix effects.[4][5]
Q2: Should I use a deuterated (²H) or a Carbon-13 (¹³C) labeled internal standard?
While both are effective, ¹³C-labeled internal standards are generally considered superior to their deuterated counterparts for LC-MS analysis.[4][5] Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to the native analyte (a phenomenon known as the "isotope effect"). This can lead to inaccurate quantification if the analyte and internal standard do not experience the exact same matrix effects.[4] ¹³C-labeled standards have retention times that are virtually identical to the native analyte, providing more reliable correction for matrix effects.[5]
Q3: Can I use one internal standard for multiple epoxy fatty acids?
While using a specific internal standard for each analyte is ideal, it may not always be practical. In such cases, a deuterated analog that is structurally very similar can be used.[2] For instance, in the analysis of various epoxyeicosatrienoic acids (EETs), different deuterated EETs have been successfully used as internal standards for their respective regioisomers.[2][6] However, it's crucial to validate this approach to ensure comparable extraction efficiency and ionization response across the analytes being quantified with a single standard.
Q4: At what stage of the experimental workflow should I add the internal standard?
The internal standard should be added as early as possible in the sample preparation process, ideally before any extraction steps.[7] This ensures that the standard accounts for any analyte loss that may occur during sample handling, extraction, and purification. Once the ratio of the analyte to the internal standard is established, it should remain constant throughout the subsequent analytical steps.
Troubleshooting Guide
Issue 1: High variability in internal standard peak area across samples.
-
Possible Cause A: Inconsistent sample preparation. Errors in pipetting the internal standard solution or variations in extraction efficiency between samples can lead to inconsistent peak areas.
-
Possible Cause B: Instrument instability. Fluctuations in the mass spectrometer's performance, such as an unstable spray in the ion source, can cause signal instability.[10]
-
Solution: Before running a batch of samples, perform a system suitability test by injecting the internal standard solution multiple times to check for consistent response. If variability is high, troubleshoot the instrument by checking for leaks, clogs, or contamination in the LC-MS system.[11]
-
-
Possible Cause C: Matrix effects. The presence of co-eluting compounds from the sample matrix can suppress or enhance the ionization of the internal standard, leading to variability.[10]
-
Solution: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[4] If using a structural analog, ensure it elutes in a region free from significant matrix interference. This can be assessed by post-column infusion experiments.
-
Issue 2: Poor recovery of epoxy fatty acids.
-
Possible Cause A: Instability of the epoxide ring. Epoxy fatty acids can be susceptible to ring-opening under certain conditions, such as acidic pH or high temperatures.[12]
-
Solution: Avoid harsh acidic conditions during extraction if possible. If acidification is necessary, perform it at a low temperature and for a minimal amount of time. Evaluate the stability of your epoxy fatty acids under the chosen extraction and storage conditions. The use of antioxidants may also help suppress degradation.[13]
-
-
Possible Cause B: Inefficient extraction. The chosen extraction solvent and method may not be optimal for the specific epoxy fatty acids being analyzed.
Issue 3: Inaccurate quantification and poor precision.
-
Possible Cause A: Chromatographic co-elution of isomers. Different regioisomers or enantiomers of epoxy fatty acids may not be fully separated by the chromatographic method, leading to inaccurate quantification.
-
Possible Cause B: Inappropriate internal standard. As discussed in the FAQs, a poorly chosen internal standard that does not behave identically to the analyte will lead to inaccurate results.
Quantitative Data Summary
The following table summarizes data from an interlaboratory comparison study on oxylipin analysis, highlighting the variability that can be encountered, particularly with epoxy fatty acids.[8] This emphasizes the need for robust and standardized analytical methods.
| Analyte Class | Intra-day Variability (CV%) | Inter-day Variability (CV%) | Inter-laboratory Comparability |
| Hydroxy-PUFAs | < 15% for 85% of analytes | Generally low | Good, differences between samples were consistently identified |
| Epoxy Fatty Acids | Identified as critical analytes with high variability | Higher variability compared to other oxylipins | More challenging, but harmonized protocols improve comparability |
| Diols | Low to moderate | Low to moderate | Generally good with standardized protocols |
Data synthesized from an interlaboratory study on oxylipin quantification.[8][9]
Experimental Protocols
Protocol 1: General Workflow for Epoxy Fatty Acid Analysis using LC-MS/MS
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
Add a known amount of the stable isotope-labeled internal standard (e.g., ¹³C-EET or d-EET) to each sample.[2][6]
-
Perform lipid extraction using a suitable method such as solid-phase extraction (SPE).[3]
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the epoxy fatty acids using a C18 reversed-phase column with a gradient elution.[2][6]
-
Detect the analytes and internal standards using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[2][4] The specific precursor and product ion transitions for each analyte and internal standard must be optimized.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration in the sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Protocol 2: Validation of the Internal Standard
A full validation of the analytical method should be performed according to established guidelines. Key validation parameters include:
-
Specificity and Selectivity: Ensure that no interfering peaks are present at the retention times of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: Establish a calibration curve with a series of standards to demonstrate a linear relationship between the analyte/internal standard peak area ratio and the analyte concentration over a defined range. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy (as percent recovery) and precision (as coefficient of variation, CV%) by analyzing quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are often within ±15% (±20% at the lower limit of quantification).[3][6]
-
Recovery: Assess the extraction efficiency of the analyte and internal standard by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the peak areas of the analyte and internal standard in a pure solution versus a post-extraction spiked blank matrix sample.
-
Stability: Assess the stability of the epoxy fatty acids and the internal standard in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage at -80°C).
Visualizations
References
- 1. metbio.net [metbio.net]
- 2. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 7. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 8. Harmonized procedures lead to comparable quantification of total oxylipins across laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. Microdroplets Accelerate Ring Opening of Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Signal Intensity in MS Detection of Epoxy Fatty Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to poor signal intensity in the mass spectrometry (MS) detection of epoxy fatty acids.
Troubleshooting Guide
A systematic approach is crucial for efficiently identifying the source of poor signal intensity. The issue can generally be traced to one of three areas: the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).
Q1: I'm seeing a weak or no signal for my epoxy fatty acid. Where do I start troubleshooting?
The first step is to systematically isolate the problematic component of your LC-MS system. A recommended approach is to start from the detector and work your way back to the sample.
Systematic Troubleshooting Workflow
Technical Support Center: Handling and Storage of trans-15,16-Epoxy-octadecanoic acid
Welcome to the technical support center for trans-15,16-Epoxy-octadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
A1: For long-term stability, it is recommended to store this compound at -20°C or below in a tightly sealed container. The low temperature minimizes the rates of both hydrolytic and oxidative degradation reactions.
Q2: How should I store the compound for short-term use?
A2: For short-term storage or when in frequent use, storing the compound at 2-8°C is acceptable. However, it is crucial to minimize exposure to atmospheric moisture and light. It is advisable to bring the container to room temperature before opening to prevent condensation of moisture inside the vial.
Q3: Can I store this compound in a solution?
A3: Storing in solution is generally not recommended for long periods. If necessary, use a dry, aprotic organic solvent such as anhydrous acetonitrile (B52724), ethyl acetate, or dichloromethane. Solutions should be stored at -20°C or below under an inert atmosphere (e.g., argon or nitrogen). Avoid solvents containing water or alcohols, as they can promote the opening of the epoxide ring.
Q4: What are the primary degradation pathways for this compound?
A4: The two main degradation pathways are:
-
Hydrolysis: The epoxide ring is susceptible to opening in the presence of water, especially under acidic or basic conditions, to form the corresponding diol.
-
Oxidation: Although the fatty acid chain is saturated, the epoxide group can be susceptible to oxidative cleavage over long-term storage, especially if exposed to air and light.
Q5: How can I detect degradation in my sample?
A5: Degradation can be monitored using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks, particularly a more polar peak corresponding to the diol hydrolysis product, is an indicator of degradation. A decrease in the peak area of the parent compound over time also signifies degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Analyze the purity of the stock solution and working samples using HPLC or GC-MS. 3. Prepare fresh stock solutions from a new, unopened vial of the compound. |
| Appearance of a new, more polar peak in the chromatogram. | Hydrolysis of the epoxide ring to the corresponding diol. | 1. Ensure all solvents are anhydrous. 2. Avoid acidic or basic conditions during sample preparation and analysis. 3. Store the compound and its solutions under a dry, inert atmosphere. |
| Precipitation observed in the stock solution upon thawing. | The compound may have limited solubility at low temperatures, or solvent may have evaporated. | 1. Gently warm the solution to room temperature and vortex to redissolve the compound. 2. If precipitation persists, briefly sonicate the solution. 3. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Change in the physical appearance of the solid compound (e.g., discoloration, clumping). | Potential oxidation or absorption of moisture. | 1. Discard the compound if significant discoloration is observed. 2. For clumping, ensure the compound is stored in a desiccator to minimize moisture exposure. 3. Always handle the solid compound in a dry environment (e.g., glove box). |
Data Presentation
The following table provides illustrative quantitative data on the expected degradation of this compound under various storage conditions. This data is based on general trends for epoxy fatty acids and should be used as a guideline. Actual degradation rates may vary.
| Storage Condition | Time (Months) | Expected Purity (%) | Primary Degradant |
| -80°C, Dark, Inert Atmosphere | 12 | >99 | Not significant |
| -20°C, Dark, Inert Atmosphere | 12 | 98-99 | Diol (hydrolysis) |
| 4°C, Dark | 6 | 95-97 | Diol (hydrolysis) |
| 25°C (Room Temp), Exposed to Air & Light | 1 | <90 | Diol, Oxidative products |
| In Aqueous Buffer (pH 7.4) at 4°C | 1 | <95 | Diol (hydrolysis) |
| In Anhydrous Acetonitrile at -20°C | 6 | 97-98 | Diol (hydrolysis) |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to monitor the degradation of this compound by quantifying the parent compound and its primary hydrolysis product (diol).
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile, water, and methanol
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
For the stability study, aliquot the stock solution into several vials and store them under the desired conditions (e.g., different temperatures, light exposure).
-
At each time point, take an aliquot and dilute it to a working concentration of 100 µg/mL with the mobile phase.
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 60% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 205 nm or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL
4. Data Analysis:
-
Identify the peaks corresponding to this compound and its diol degradant based on their retention times. The diol will have a shorter retention time.
-
Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the initial time point (T=0).
-
Plot the percentage of the parent compound remaining versus time to determine the degradation rate.
Protocol 2: Confirmation of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the derivatization and analysis of this compound and its degradation products to confirm their structures.
1. Materials and Reagents:
-
Sample from the stability study
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or acetonitrile
-
Hexane (GC grade)
2. Derivatization Procedure:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-600
4. Data Analysis:
-
Analyze the mass spectra of the peaks. The silylated parent epoxide and the silylated diol will have characteristic fragmentation patterns.
-
Compare the obtained mass spectra with spectral libraries or theoretical fragmentation patterns to confirm the identity of the degradation products.
Visualizations
Signaling Pathway of Epoxy Fatty Acids
Epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs) which are structurally related to this compound, are known to be involved in various signaling pathways. A primary pathway involves their generation from polyunsaturated fatty acids by cytochrome P450 epoxygenases and their subsequent metabolism by soluble epoxide hydrolase (sEH).
Caption: Simplified signaling pathway of epoxy fatty acids.
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for assessing the stability of this compound.
Caption: General workflow for stability testing of the compound.
Technical Support Center: Optimizing Ionization Efficiency for Epoxy Fatty Acid Methyl Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the analysis of epoxy fatty acid methyl esters (EFAMEs).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to poor ionization efficiency and signal intensity during the mass spectrometry analysis of EFAMEs.
Problem: Weak or No Signal Intensity
| Potential Cause | Recommended Action |
| Suboptimal Ionization Source | EFAMEs are relatively non-polar. Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are often more effective than Electrospray Ionization (ESI).[1][2][3] If using ESI, ensure mobile phase additives are present to promote adduct formation. |
| Incorrect Mobile Phase Additives (ESI) | For positive mode ESI, the addition of ammonium (B1175870) formate (B1220265) or sodium acetate (B1210297) to the mobile phase can dramatically enhance sensitivity by promoting the formation of [M+NH₄]⁺ or [M+Na]⁺ adducts.[1][4][5] For negative mode, 0.02% (v/v) acetic acid may increase signal intensity for many lipid classes.[6] |
| Ion Suppression/Matrix Effects | Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte. Improve chromatographic separation to isolate the EFAME peak. Dilute the sample or use a more rigorous sample cleanup method. |
| Contaminated Ion Source | The accumulation of non-volatile salts or sample matrix components can contaminate the ion source, leading to reduced ionization efficiency. A weekly cleaning of the ion source is recommended to maintain performance and prevent signal loss.[7] |
| Leaks in the LC System | Leaks can lead to inconsistent flow rates and a drop in pressure, causing a variable and low signal. Check for leaks throughout the LC system. |
| Analyte is Thermally Labile (APCI) | APCI utilizes high temperatures for vaporization, which can degrade thermally unstable compounds. If you suspect thermal degradation, ESI may be a more suitable "soft ionization" technique. |
Problem: Inconsistent or Unstable Signal
| Potential Cause | Recommended Action |
| Unstable ESI Adducts | While mobile phase modifiers in ESI can enhance the signal, the resulting adducts can sometimes be less stable, leading to signal variability.[1][5] |
| Fluctuations in Source Temperature (APCI) | Inconsistent heating in the APCI source can lead to variable vaporization and ionization. Ensure the source temperature is stable and optimized for your specific EFAMEs. |
| Inconsistent Mobile Phase Composition | Poorly mixed mobile phases or solvent proportioning issues can cause the signal to drift or fluctuate. Ensure solvents are properly degassed and mixed. |
Problem: Unidentifiable or Unexpected Ions in Mass Spectrum
| Potential Cause | Recommended Action |
| In-source Reactions/Derivatization (APCI) | When using acetonitrile (B52724) in the mobile phase with an APCI source, reactive species can form that add to double bonds, creating adducts such as [M+C₃H₅N]⁺•.[8] While useful for structural characterization, this can be confusing if unexpected. |
| Multiple Adduct Formation (ESI) | It is common to see multiple adducts in ESI, such as [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺, especially if the mobile phase contains various salts or additives. The presence of highly electropositive ions like Na⁺ and K⁺ can be suppressed by adding fluorinated alkanoic acids to the mobile phase. |
| Contaminants from Solvents or Sample Prep | Contaminants can be ionized and appear in your mass spectrum. Run a blank injection of your solvent to check for contamination. Ensure high-purity solvents and reagents are used. |
Frequently Asked Questions (FAQs)
Q1: Which ionization source is best for EFAMEs: ESI or APCI?
A1: For relatively non-polar molecules like EFAMEs, APCI is often the preferred method.[3] APCI is generally more effective for non-polar to moderately polar compounds and produces singly charged ions, typically [M+H]⁺, which simplifies spectral interpretation.[2][9] ESI is better suited for more polar and ionic compounds. However, ESI can be effective for EFAMEs if mobile phase additives (e.g., ammonium formate) are used to promote the formation of adduct ions like [M+NH₄]⁺, which can significantly improve signal intensity.[1][4]
Q2: I am using ESI and see very low signal. How can I improve it?
A2: Low signal in ESI for EFAMEs is common due to their limited polarity. To improve the signal, you should use mobile phase additives. Adding 10 mM ammonium formate or ammonium acetate can promote the formation of [M+NH₄]⁺ adducts, which are readily detected.[4][10] Using ammonium fluoride (B91410) has also been shown to enhance the sensitivity for fatty acids in LC-MS/MS analysis.[11][12]
Q3: My baseline is very noisy. What could be the cause?
A3: A noisy baseline can be caused by several factors, including contaminated solvents, an unfiltered sample, detector issues, or a dirty ion source.[7] Ensure you are using high-purity (LC-MS grade) solvents and that your sample has been properly filtered. If the problem persists, the ion source may require cleaning.
Q4: I see multiple peaks in my mass spectrum for a single EFAME. Why is this happening?
A4: This is likely due to the formation of multiple adduct ions, which is common in ESI. You may be observing the protonated molecule [M+H]⁺ alongside adducts with sodium [M+Na]⁺ and ammonium [M+NH₄]⁺. The relative abundance of these adducts depends on the composition of your mobile phase and the cleanliness of your system.
Q5: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for EFAME analysis?
A5: Yes, GC-MS is a viable technique for the analysis of EFAMEs.[13] EFAMEs are typically volatile enough for GC analysis. Electron Ionization (EI) is a common ionization method in GC-MS, but it can cause significant fragmentation. Chemical Ionization (CI) is a softer ionization technique that can yield more abundant molecular ions, which is beneficial for identification.[14]
Data Presentation
Table 1: Comparison of Ionization Techniques for Fatty Acid Esters
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |
| Analyte Polarity | Best for polar, ionic compounds | Best for non-polar to moderately polar compounds[3] | Best for non-polar compounds |
| Typical Adducts | [M+NH₄]⁺, [M+Na]⁺, [M+H]⁺[9] | Primarily [M+H]⁺[2] | Primarily M⁺• or [M+H]⁺ |
| Sensitivity (without modifiers) | Generally lower for non-polar lipids[1] | Good | APPI is 2-4 times more sensitive than APCI for lipids[1][5] |
| Thermal Lability | Suitable for thermally labile compounds | Requires thermal stability of the analyte[3] | Requires thermal stability of the analyte |
| Matrix Effects | More susceptible | Less susceptible | Less susceptible |
| Common Use for FAMEs | Requires mobile phase additives for good signal[1][5] | Commonly used, good performance | Excellent performance, higher sensitivity[1][5] |
Experimental Protocols
Protocol 1: LC-MS Analysis of EFAMEs using APCI
-
Sample Preparation: Dissolve the EFAME sample in a suitable organic solvent (e.g., hexane (B92381) or isooctane/isopropanol mixture).
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of different EFAME species.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions (APCI):
-
Ionization Mode: Positive.
-
Corona Discharge Current: 5.0 µA.
-
Vaporizer Temperature: 400 °C.
-
Sheath Gas (N₂): 40 arbitrary units.
-
Auxiliary Gas (N₂): 10 arbitrary units.
-
Capillary Temperature: 275 °C.
-
Scan Range: m/z 150-500.
-
Protocol 2: GC-MS Analysis of EFAMEs
This protocol is adapted from a method for analyzing FAMEs derived from microalgae.[13]
-
Sample Preparation: Dilute the EFAME sample in hexane. Add an internal standard (e.g., methyl heptadecanoate) if quantitative analysis is required.
-
Gas Chromatography (GC) Conditions:
-
Column: Elite-5ms capillary column (30 m x 250 µm x 0.25 µm).
-
Injector Temperature: 300 °C.
-
Carrier Gas: Helium (He).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: 30 °C/min to 180 °C.
-
Ramp 2: 2 °C/min to 215 °C.
-
Ramp 3: 20 °C/min to 240 °C, hold for 6 min.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
-
Detector Temperature: 250 °C.
-
Scan Range: m/z 50-500.
-
Visualizations
Caption: General experimental workflow for the analysis of EFAMEs.
References
- 1. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
dealing with co-elution of isobaric lipid species in LC-MS
Troubleshooting Guide for Co-elution of Isobaric Lipid Species in LC-MS
Welcome to the technical support center. This guide provides troubleshooting strategies and answers to frequently asked questions regarding the analytical challenge of isobaric lipid co-elution in Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
FAQ 1: What are isobaric lipids and why are they a problem in LC-MS?
Isobaric lipids are molecules from different lipid classes that have the same nominal mass-to-charge ratio (m/z) but different elemental compositions.[1] For example, a phosphatidylcholine, PC(33:1), can have the same integer m/z value as a phosphatidylethanolamine, PE(36:1).[1]
This poses a significant challenge in LC-MS-based lipidomics for several reasons:
-
Co-elution: In techniques like reversed-phase liquid chromatography (RPLC), which separates lipids based on hydrophobicity, isobaric species from different classes can elute at or near the same time.[1][2] This results in overlapping chromatographic peaks that appear as a single signal.
-
Inaccurate Quantification: When two or more lipids are hiding under a single peak, the measured intensity does not represent a single species, leading to overestimation and incorrect quantitative data.[3]
-
Misidentification: Without sufficient separation, a signal might be wrongly attributed to a single, more common lipid, causing biologically significant, lower-abundance species to be missed.[4] Direct infusion "shotgun" lipidomics is particularly susceptible to this issue as it lacks chromatographic separation to resolve isobars.[2]
Resolving these isobaric overlaps is critical for accurate biological interpretation. This requires advanced separation strategies, either at the chromatographic level or by using additional dimensions of analysis within the mass spectrometer.
FAQ 2: How can I improve the chromatographic separation of isobaric lipids?
If you suspect co-elution, optimizing the liquid chromatography (LC) method is the first and most critical step. The goal is to alter the separation mechanism to resolve lipids based on properties other than just their overall hydrophobicity.
Here are the primary strategies:
-
Switching Stationary Phase Chemistry:
-
C30 Columns: Compared to standard C18 columns, C30 phases offer higher shape selectivity, which is ideal for separating long-chain, hydrophobic isomers.[5] This enhanced selectivity can often resolve lipids that co-elute on C18 columns.[5][6] An Accucore C30 column, for example, has demonstrated excellent peak capacity and the ability to separate cis/trans isomeric lipid species.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on their polarity.[7] This technique is excellent for separating lipid classes according to their polar head groups.[8][9] Since isobaric lipids often belong to different classes (e.g., PC vs. PE), HILIC can provide baseline separation where reversed-phase fails.[2][8] HILIC methods use reversed-phase compatible solvents, making them easy to couple with ESI-MS.[2][8]
-
-
Exploring Alternative Chromatography Modes:
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (like CO₂) as the mobile phase. It offers very high separation efficiency and is particularly advantageous for separating lipid isomers and triglycerides with the same carbon number but different degrees of saturation.[10][11][12] SFC can provide equal or better separation than LC in a fraction of the time.[11][13]
-
The following table summarizes the strengths and weaknesses of these chromatographic techniques for resolving isobaric lipids.
| Technique | Principle of Separation | Key Advantages for Isobar Resolution | Disadvantages |
| Reversed-Phase (C30) | Hydrophobicity and Shape Selectivity | Excellent for resolving isomers with different acyl chain structures (e.g., cis/trans) and provides higher resolution than C18.[5] | May still fail to separate lipids from different classes if their overall hydrophobicity is too similar. |
| HILIC | Polarity (Hydrophilicity) | Separates lipids by class based on their polar head groups, directly addressing inter-class isobaric overlap.[7][9] Compatible with ESI-MS.[8] | Less effective at separating lipids within the same class that have different fatty acid chains. |
| SFC | Polarity & Volatility | Very fast analysis times.[11] Excellent for separating non-polar lipids like triglycerides and can resolve isomers.[10][11] | Can have lower sensitivity compared to LC-MS for some polar metabolites.[14] Requires specialized instrumentation. |
FAQ 3: What mass spectrometry techniques can resolve co-eluting isobars?
When chromatographic optimization is insufficient to resolve co-eluting species, several mass spectrometry-based techniques can provide an additional dimension of separation.
-
High-Resolution Mass Spectrometry (HRMS): Isobaric lipids have the same nominal mass but slightly different exact masses due to differences in their elemental formulas. For example, an ether-linked lipid will have a different exact mass than a diacyl lipid with the same nominal mass.[1] A high-resolution instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, can distinguish these small mass differences, provided the required resolving power is high enough.[15]
-
Tandem Mass Spectrometry (MS/MS): By selecting the overlapping isobaric peak (precursor ion) and fragmenting it, you can generate product ions that are unique to each lipid class.[16] For example, PCs typically produce a characteristic fragment at m/z 184, while PEs show a neutral loss of 141 Da. Monitoring these unique fragments can differentiate the co-eluting compounds.[17] However, MS/MS on low-abundance lipids can be challenging due to insufficient precursor ion intensity for fragmentation.[4][18]
-
Ion Mobility Spectrometry (IMS): This technique separates ions in the gas phase based on their size, shape, and charge (their rotationally averaged collision cross-section, or CCS).[19] Since isobaric lipids from different classes often have different three-dimensional shapes, IMS can separate them even when they have the same m/z and retention time.[19][20][21] Coupling LC with IMS-MS (LC-IM-MS) provides a powerful, multi-dimensional separation that significantly enhances peak capacity and the ability to resolve complex mixtures.[9][19][22]
Below is a workflow to guide your decision-making process when faced with suspected co-elution.
FAQ 4: Can you provide a sample protocol for separating isobaric lipids using HILIC?
Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective method for separating lipid classes. The following is a generalized starting protocol for the separation of polar lipid classes like phosphatidylcholines (PC), phosphatidylethanolamines (PE), and phosphatidylglycerols (PG), which often contain isobaric species between classes.
Objective: To separate polar lipid classes from a biological extract to resolve inter-class isobaric interferences.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
HILIC column (e.g., Silica, Diol, or other polar bonded phase; 1.7-2.6 µm particle size).
Mobile Phases:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 10 mM ammonium (B1175870) formate (B1220265) (or ammonium acetate)[8]
Experimental Protocol:
-
Sample Preparation:
-
Extract lipids from your biological sample (e.g., plasma, tissue homogenate) using a standard protocol like a two-phase methyl tert-butyl ether (MTBE) extraction.[15]
-
Dry the lipid-containing organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent suitable for HILIC injection, typically a high percentage of organic solvent (e.g., 95:5 Acetonitrile:Isopropanol). This is critical to ensure good peak shape.[15]
-
-
LC Method:
-
Column: HILIC Silica Column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Column Temperature: 40 °C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A (ACN) % Mobile Phase B (Aqueous) 0.0 95% 5% 8.0 70% 30% 10.0 50% 50% 12.0 50% 50% 12.1 95% 5% | 17.0 | 95% | 5% |
-
-
MS Parameters (General):
-
Ionization Mode: ESI Positive and Negative (run separately).
-
Mass Range: m/z 150-1200.
-
Capillary Voltage: 3.0 kV (positive), -2.5 kV (negative).
-
Source Temperature: 120 °C.
-
Data Acquisition: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant peaks for identification confirmation.
-
-
Expected Outcome:
-
Lipids will elute in order of increasing polarity. Non-polar lipids like triglycerides (TG) and cholesterol esters (CE) will elute first, near the void volume.
-
Polar lipids will be retained, with classes like PE, PG, and PC eluting as distinct, well-separated peaks.[2][8] This class-based separation effectively resolves the co-elution of isobaric species from different classes.
-
This protocol serves as a starting point and should be optimized for your specific instrument and lipid species of interest.
Conceptual Diagram: Orthogonal Separations
To effectively resolve the complexity of the lipidome, especially with isobaric and isomeric species, multiple layers of separation are often required. Each technique provides an "orthogonal" (i.e., independent) dimension of separation.
References
- 1. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 8. Separation of phospholipid classes by hydrophilic interaction chromatography detected by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Quantitative Lipidomics of Biological Samples Using Supercritical Fluid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Comprehensive Single-Platform Lipidomic/Metabolomic Analysis Using Supercritical Fluid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Simple LC-MS Method for Differentiation of Isobaric Phosphatidylserines and Phosphatidylcholines with Deuterated Mobile Phase Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fast and broad-coverage lipidomics enabled by ion mobility-mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D4AN00751D [pubs.rsc.org]
- 20. In situ isobaric lipid mapping by MALDI-ion mobility separation-mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 22. Lipid Analysis and Lipidomics by Structurally Selective Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection Sensitivity of Low-Abundance Epoxy Fatty Acids
Welcome to the technical support center for the analysis of low-abundance epoxy fatty acids (EpFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the extraction, derivatization, and analysis of low-abundance EpFAs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal Detected for EpFA | 1. Inefficient Extraction: The chosen extraction method may not be optimal for EpFAs from the specific biological matrix.[1] 2. Poor Ionization Efficiency: EpFAs inherently exhibit poor ionization in mass spectrometry.[2] 3. Analyte Degradation: EpFAs can be unstable and degrade during sample preparation or storage.[3] 4. Low Abundance: The concentration of the target EpFA is below the instrument's limit of detection. | 1. Optimize Extraction Protocol: Evaluate different lipid extraction methods such as the Folch, BUME, or Matyash (MTBE) methods to determine the most efficient one for your sample type.[1] Consider solid-phase extraction (SPE) for sample cleanup and concentration.[4] 2. Chemical Derivatization: Employ a derivatization strategy to enhance ionization efficiency. Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) or 2-picolylamine can significantly improve signal intensity in positive ion mode LC-MS/MS.[2][5] 3. Ensure Sample Stability: Minimize freeze-thaw cycles. Add antioxidants like butylated hydroxytoluene (BHT) to solvents during extraction to prevent oxidation.[6] Process samples on ice and store extracts at -80°C. 4. Increase Sample Amount or Concentrate the Extract: If possible, start with a larger amount of the initial biological sample. Concentrate the final extract using a gentle stream of nitrogen or a vacuum concentrator. |
| High Background Noise or Baseline Instability in Chromatogram | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or derivatization reagents can contribute to high background noise.[7] 2. Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte, leading to an unstable baseline.[3] 3. LC System Contamination: Buildup of non-volatile salts or other contaminants in the LC system, particularly the ion source.[7] | 1. Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.[8] 2. Improve Sample Cleanup: Incorporate an additional cleanup step, such as SPE, to remove interfering matrix components.[3] 3. System Cleaning: Regularly clean the ion source of the mass spectrometer. Flush the LC system with appropriate cleaning solutions to remove contaminants.[8][9] |
| Poor Peak Shape (e.g., Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too much sample onto the analytical column. 2. Inappropriate Sample Solvent: The solvent in which the sample is dissolved may be too strong, causing peak distortion.[8] 3. Column Degradation: The analytical column may be degrading or contaminated.[8] 4. Secondary Interactions: Interactions between the analyte and active sites on the stationary phase or contaminants. | 1. Dilute the Sample: Reduce the concentration of the sample being injected. 2. Match Sample Solvent to Mobile Phase: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.[8][10] 3. Column Maintenance: Use a guard column to protect the analytical column. If performance degrades, try regenerating the column according to the manufacturer's instructions or replace it.[8] 4. Mobile Phase Modifier: Add a small amount of a modifier, such as formic acid or ammonium (B1175870) acetate, to the mobile phase to improve peak shape.[10] |
| Inconsistent Retention Times | 1. Unstable LC Pump Performance: Fluctuations in pump pressure or flow rate can lead to shifts in retention time.[9] 2. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of a volatile solvent component.[9] 3. Column Temperature Fluctuations: Inconsistent column temperature can affect retention times.[9] | 1. Pump Maintenance: Purge the LC pumps to remove air bubbles and ensure proper check valve function.[9] 2. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped.[8] 3. Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to increase the sensitivity of my EpFA analysis by mass spectrometry?
A1: Chemical derivatization is one of the most effective strategies to significantly enhance the detection sensitivity of EpFAs.[2] Derivatizing the carboxylic acid group of the EpFA with a reagent that introduces a permanently charged moiety allows for analysis in positive ion mode, which often provides much higher sensitivity and lower limits of detection compared to negative ion mode analysis of the underivatized fatty acid.[11] Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) and 2-picolylamine have been shown to increase ionization efficiency by orders of magnitude.[2][5]
Q2: Which extraction method should I choose for my samples?
A2: The optimal extraction method depends on the specific lipid classes of interest and the sample matrix.[1] For a broad lipidomics analysis that includes EpFAs, the Folch (chloroform/methanol) and BUME (butanol/methanol) methods are generally robust and provide good recoveries for a wide range of lipids.[1] The Matyash method (MTBE/methanol) is a safer alternative to the Folch method as it uses less toxic solvents.[1] It is recommended to evaluate a few different methods for your specific sample type to determine the one that provides the best recovery and reproducibility for your target EpFAs.
Q3: How can I minimize the degradation of my EpFAs during sample preparation?
A3: EpFAs are susceptible to hydrolysis and oxidation. To minimize degradation, it is crucial to work quickly and at low temperatures. Keep samples on ice throughout the extraction process. Use solvents containing antioxidants, such as butylated hydroxytoluene (BHT), to prevent oxidation.[6] Avoid strong acids or bases unless necessary for a specific protocol step, as they can promote the opening of the epoxide ring. Store extracts under an inert gas (like nitrogen or argon) at -80°C for long-term storage.
Q4: What are the advantages of using LC-MS/MS over GC-MS for EpFA analysis?
A4: LC-MS/MS is often preferred for the analysis of EpFAs for several reasons. It is a milder technique that reduces the risk of thermal degradation of these relatively labile molecules, which can be a concern with the high temperatures used in GC.[12] Furthermore, LC-MS/MS typically requires less extensive sample derivatization; while derivatization is used to enhance ionization, it is not always a requirement for volatility as in GC.[11] LC also offers a wider range of stationary phases, allowing for greater flexibility in separating isomeric EpFAs.[10]
Q5: Should I use an internal standard, and if so, which one?
A5: Yes, the use of an internal standard is highly recommended to correct for variability in extraction efficiency and matrix effects, which is crucial for accurate quantification. The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., d4-14,15-EET for the quantification of 14,15-EET). If a stable isotope-labeled standard is not available for your specific EpFA, you can use a structurally similar EpFA that is not present in your sample or a deuterated analog of a related fatty acid.
Experimental Protocols
Protocol 1: Extraction of Epoxy Fatty Acids from Plasma using the Matyash (MTBE) Method
This protocol is adapted from the Matyash method for lipid extraction.[1]
Materials:
-
Plasma sample
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Internal standard solution (e.g., d4-labeled EpFA)
-
Water (LC-MS grade)
-
1.5 mL Eppendorf tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
In a 1.5 mL Eppendorf tube, combine 10 µL of plasma with 700 µL of a 2:1 (v/v) mixture of MTBE/Methanol containing the internal standard.[1]
-
Vortex the tube for 10 seconds.
-
Add 200 µL of water to induce phase separation.[1]
-
Vortex vigorously for 10 seconds.
-
Centrifuge at 17,500 x g for 5 minutes at 4°C.[1]
-
Carefully collect the upper organic phase, which contains the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 90:10 Methanol:Water).
Protocol 2: Derivatization of Epoxy Fatty Acids with 2-Picolylamine for Enhanced LC-MS/MS Detection
This protocol enhances the detection sensitivity by adding a picolylamine group to the carboxylic acid moiety of the EpFA.
Materials:
-
Dried EpFA extract
-
2-Picolylamine (2-PA)
-
Coupling reagent (e.g., 2-chloro-1-methylpyridinium (B1202621) iodide - CMPI)
-
Triethylamine (TEA)
-
Acetonitrile (LC-MS grade)
-
Heating block or incubator
Procedure:
-
To the dried EpFA extract, add a solution of 2-PA, CMPI, and TEA in acetonitrile.
-
Vortex briefly to dissolve the extract.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
After incubation, cool the sample to room temperature.
-
The derivatized sample can then be directly diluted with the initial mobile phase and injected into the LC-MS/MS system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic pathway of epoxy fatty acids.
Caption: Workflow for enhancing EpFA detection.
References
- 1. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins. | Sigma-Aldrich [sigmaaldrich.com]
- 6. jianhaidulab.com [jianhaidulab.com]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Novel Epoxy Fatty Acid Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of novel epoxy fatty acids (EpFAs).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental workflow for EpFA analysis, from sample handling to data acquisition.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Signal or Poor Sensitivity | 1. Analyte Degradation: EpFAs are sensitive to acidic conditions and can degrade during extraction or storage.[1] 2. Suboptimal Extraction: Inefficient extraction from the biological matrix. 3. Matrix Effects: Ion suppression in the mass spectrometer due to co-eluting matrix components. 4. Low Endogenous Levels: EpFAs are often present at very low concentrations (pM to nM range) in biological samples.[2] | 1. pH Control: Maintain a neutral or slightly basic pH during extraction. If acidification is necessary for other analytes, minimize exposure time. 2. Optimize Extraction: Compare solid-phase extraction (SPE) and liquid-liquid extraction (LLE) to determine the most efficient method for your specific matrix and analytes.[3] 3. Improve Chromatographic Separation: Modify the HPLC gradient to better separate analytes from interfering matrix components. 4. Increase Sample Volume: If possible, start with a larger volume of the biological sample. 5. Derivatization: Consider derivatization to enhance ionization efficiency, although this adds complexity.[2] |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability. 2. Analyte Instability: Degradation of EpFAs in the autosampler over the course of a long run.[2] 3. Contamination: Introduction of exogenous fatty acids from glassware or solvents. | 1. Automate Sample Preparation: Use automated systems for liquid handling to improve precision. 2. Limit Autosampler Time: Keep samples cooled in the autosampler and analyze them within 24 hours of extraction.[2] 3. Thoroughly Clean Labware: Use methanol-washed glass tubes and high-purity solvents to minimize background contamination. |
| Poor Peak Shape in Chromatography | 1. Underivatized Carboxylic Acid Group: Free fatty acids can exhibit poor peak shape on reverse-phase columns. 2. Column Overload: Injecting too much sample or matrix components. | 1. Derivatization: Convert the carboxylic acid to a methyl ester (FAME) to improve peak shape in GC-MS.[4] 2. Mobile Phase Modifier: For LC-MS, the addition of a weak acid like acetic acid to the mobile phase can sometimes improve peak shape for free acids. 3. Dilute Sample: If overloading is suspected, dilute the sample extract before injection. |
| Difficulty Distinguishing Isomers | 1. Co-elution: Structural isomers of EpFAs have very similar retention times. 2. Identical Mass Spectra: Isomers often produce the same precursor and product ions in MS/MS. | 1. Optimize Chromatography: Use a longer column, a shallower gradient, or a different column chemistry (e.g., chiral column) to improve isomer separation. 2. Ion Mobility Spectrometry: If available, coupling ion mobility to your MS system can help separate isomers based on their shape. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for quantifying novel epoxy fatty acids?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the method of choice for the quantification of EpFAs and other eicosanoids.[3] This is due to its high sensitivity, specificity, and ability to analyze a wide range of compounds.[5] While gas chromatography-mass spectrometry (GC-MS) can also be used, it often requires a derivatization step to make the analytes volatile, which adds complexity and may not be suitable for all EpFAs.[2]
Q2: How can I prevent the degradation of my epoxy fatty acid samples?
A2: EpFAs are prone to degradation, especially under acidic conditions which can open the epoxide ring.[1] To minimize degradation, it is crucial to:
-
Add antioxidants like butylated hydroxytoluene (BHT) during sample collection.
-
Keep samples on ice during processing and store them at -80°C for long-term stability.
-
Avoid prolonged exposure to acidic conditions during sample extraction.
-
Analyze extracted samples promptly, ideally within 24 hours, to prevent degradation in the autosampler.[2]
Q3: I am having trouble with matrix effects in my plasma samples. What can I do?
A3: Matrix effects, particularly ion suppression, are a common challenge when analyzing lipids in complex biological fluids like plasma. To mitigate this:
-
Improve Sample Cleanup: Solid-phase extraction (SPE) is generally considered effective at removing interfering matrix components for eicosanoid analysis.[3]
-
Optimize Chromatography: A well-optimized chromatographic method that separates your analytes of interest from the bulk of the matrix components is essential.
-
Use Stable Isotope-Labeled Internal Standards: These co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.
Q4: Is derivatization necessary for EpFA analysis?
A4: For GC-MS analysis, derivatization to fatty acid methyl esters (FAMEs) is typically required to increase the volatility of the EpFAs.[4] For LC-MS/MS, derivatization is not always necessary but can be employed to improve chromatographic peak shape and ionization efficiency. However, it adds an extra step to the sample preparation and must be carefully validated.
Q5: How do I choose between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for sample preparation?
A5: Both LLE and SPE can be effective for extracting EpFAs. SPE is often favored for its ability to provide cleaner extracts, reducing matrix effects, and its potential for automation.[3] However, the choice may depend on the specific matrix and the target analytes. It is advisable to compare the recovery and cleanliness of both methods during method development.
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods used in the analysis of epoxy fatty acids and related compounds.
Table 1: Example Limits of Detection (LOD) and Quantification (LOQ)
| Analyte Family | LOD Range | LOQ Range | Method | Reference |
| Eicosanoids | 0.0625 - 1 pg | Not Specified | LC-MS/MS | [6] |
| Epoxy Fatty Acids | 0.1 - 3.4 nM (instrumental detection limit) | Not Specified | LC-MS/MS | [7] |
| Various Eicosanoids | 0.2 - 3 ng/mL (LOQ) | Not Specified | LC-MS/MS | [2] |
| PUFAs | Low nM range (LOQ) | Not Specified | LC-MS/MS | [8] |
Table 2: Method Precision and Accuracy
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |
| LC-MS/MS for PUFAs | 8 - 13% | Not Specified | 4.9 - 6.2% | [9] |
| LC-MS/MS for Eicosanoids | < 10% | < 10% | 3 - 5% | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Epoxy Fatty Acids from Plasma
This protocol is a general guideline for the extraction of EpFAs from plasma using a reverse-phase SPE cartridge.
Materials:
-
Plasma sample with added antioxidant (e.g., BHT).
-
Deuterated internal standards.
-
C18 SPE Cartridges.
-
Methanol (B129727), Water, Ethyl Acetate (B1210297), Hexane (B92381) (all HPLC grade).
-
2M Hydrochloric Acid (optional, use with caution).
-
Nitrogen evaporator or centrifugal vacuum evaporator.
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. Spike with deuterated internal standards.
-
Acidification (Optional): If required for retention on the SPE column, slowly add 2M HCl to the plasma to adjust the pH to ~3.5. Caution: This can cause degradation of acid-labile EpFAs. Minimize time in acidic conditions.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 3 mL of water, followed by 3 mL of 15% methanol in water, and finally 3 mL of hexane to remove highly non-polar impurities.
-
Elution: Elute the EpFAs from the cartridge with 2 mL of ethyl acetate.
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for developing an LC-MS/MS method for EpFA quantification.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 30% B
-
18.1-25 min: Re-equilibration at 30% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Develop specific precursor-product ion transitions for each target EpFA and internal standard. The precursor ion will be [M-H]⁻.
-
Optimization: Optimize collision energy and other source parameters for each analyte to maximize signal intensity.
Visualizations
Signaling and Metabolic Pathways
Caption: Biosynthesis and metabolism of epoxy fatty acids.
Experimental Workflow
Caption: General workflow for EpFA analysis by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msacl.org [msacl.org]
- 10. lipidmaps.org [lipidmaps.org]
Validation & Comparative
A Comparative Guide to Method Validation for trans-15,16-Epoxy-octadecanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of trans-15,16-Epoxy-octadecanoic acid, a significant lipid signaling molecule. The objective is to offer a comprehensive overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data from closely related analytes to facilitate informed decisions in a research and development setting.
Introduction
This compound is an oxidized lipid metabolite of linoleic and oleic acid, formed via the cytochrome P450 epoxygenase pathway.[1][2] These epoxy fatty acids (EpFAs) are involved in a variety of physiological processes, including the regulation of inflammation, blood pressure, and pain perception, making their accurate quantification crucial for understanding their biological roles and for the development of novel therapeutics.[1] This guide compares the two most prevalent analytical techniques for the quantification of such molecules: GC-MS and LC-MS/MS.
Methodologies and Experimental Protocols
The quantification of epoxy fatty acids like this compound from biological matrices typically involves several key steps: extraction, derivatization (for GC-MS), and instrumental analysis.
Sample Preparation
A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects. A common approach for biological fluids like plasma or serum is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE) Protocol:
-
To 100 µL of plasma/serum, add an internal standard (e.g., a deuterated analog of the analyte).
-
Acidify the sample with a suitable acid (e.g., acetic acid or HCl).
-
Extract the lipids using an organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
The dried extract is then reconstituted for LC-MS/MS analysis or subjected to derivatization for GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acids, a derivatization step is necessary to increase their volatility.
Derivatization Protocol (for GC-MS):
-
To the dried lipid extract, add a methylating agent such as boron trifluoride-methanol or generate fatty acid methyl esters (FAMEs) using a base-catalyzed transmethylation.[3]
-
Incubate the reaction mixture at an elevated temperature (e.g., 60°C).
-
After cooling, extract the FAMEs with a nonpolar solvent like hexane.
-
The hexane layer is then concentrated and injected into the GC-MS system.
Illustrative GC-MS Parameters:
-
Column: DB-23 capillary column (or equivalent)
-
Injector Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 70°C), then ramp to a higher temperature (e.g., 230°C) to elute the FAMEs.
-
Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PICI)[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization.
Illustrative LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., Accucore Vanquish C18)[4]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with an additive like ammonium (B1175870) acetate or formic acid.[4]
-
Flow Rate: 0.2 - 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Comparative Data Analysis
Table 1: Comparison of GC-MS and LC-MS/MS Method Validation Parameters for C18 Fatty Acid Quantification
| Parameter | GC-MS (for C18 FAMEs in milk) | LC-MS/MS (for PUFAs in serum) |
| Linearity (Range) | 0.50 – 400 µg/mL | 1 – 5000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 | > 0.98[4] |
| Limit of Detection (LOD) | 9.0 – 168.8 µg/L | ~1 ng/mL[4] |
| Limit of Quantification (LOQ) | 30.1 – 562.7 µg/L | ~3 ng/mL[4] |
| Accuracy (Recovery %) | 95.25% – 100.29%[5] | Not specified |
| Precision (RSD %) | < 7.16%[5] | < 15%[4] |
Data for GC-MS is based on the analysis of various C18 fatty acid methyl esters. Data for LC-MS/MS is based on the analysis of various polyunsaturated fatty acids.
Visualizations
Biosynthesis and Signaling Pathway
The following diagram illustrates the enzymatic formation of epoxy-octadecanoic acids from linoleic acid via the cytochrome P450 epoxygenase pathway and their subsequent signaling cascade.
References
- 1. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
trans-15,16-Epoxy-octadecanoic acid vs leukotoxins
An Objective Comparison of Epoxy-Octadecanoic Acids and Their Leukotoxin Activity
Introduction
The term "leukotoxin" can be ambiguous and refers to distinct classes of molecules with cytotoxic effects on leukocytes. One major class comprises lipid-derived molecules, specifically epoxy-octadecenoic acids, which are metabolites of linoleic acid.[1][2][3][4][5] Another significantly different molecule is LtxA, a protein exotoxin produced by the bacterium Aggregatibacter actinomycetemcomitans.[6][7][8][9] The compound trans-15,16-Epoxy-octadecanoic acid is a specific epoxy fatty acid; however, there is a scarcity of publicly available scientific literature and experimental data concerning its biological activity, limiting a direct and detailed comparison with the well-characterized leukotoxins.
This guide, therefore, provides a comprehensive comparison of the well-studied lipid-derived leukotoxins, focusing on the different isomers of epoxy-octadecenoic acids and their more toxic diol metabolites. We will delve into their biosynthesis, mechanisms of action, and relative toxicities, supported by experimental data and protocols for the benefit of researchers, scientists, and drug development professionals.
Biosynthesis and Metabolism of Lipid-Derived Leukotoxins
Leukotoxins, in the context of lipid mediators, are primarily the epoxidation products of linoleic acid, an abundant polyunsaturated fatty acid.[1] The two main isomers are 9,10-epoxy-12-octadecenoic acid (coronaric acid, also referred to as leukotoxin) and 12,13-epoxy-9-octadecenoic acid (isoleukotoxin or vernolic acid).[1][2] These epoxides are synthesized by cytochrome P450 (CYP) epoxygenases.[2][10]
A critical aspect of their biological activity is their subsequent metabolism. The parent epoxides are often considered pro-toxins, as their toxicity is significantly enhanced upon hydrolysis into their corresponding diols, 9,10-dihydroxy-12-octadecenoic acid and 12,13-dihydroxy-9-octadecenoic acid, respectively.[11][12] This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[11][13]
Mechanism of Action: The Pro-Toxin Concept
The primary mechanism of toxicity for lipid-derived leukotoxins involves their conversion to diols. In vitro studies have demonstrated that the epoxides themselves have limited cytotoxicity.[12][13] However, in cells expressing soluble epoxide hydrolase, the epoxides are metabolized to their corresponding diols, which then exert significant toxic effects.[13][14][15] This "pro-toxin" concept is crucial for understanding their pathophysiological roles, particularly in conditions like acute respiratory distress syndrome (ARDS), where leukotoxins and their diols have been implicated.[11][16][17] The diols are believed to induce cellular damage, leading to events like pulmonary edema.[18]
Quantitative Comparison of Toxicity
Experimental data highlights the significant difference in toxicity between the parent epoxides and their diol metabolites. The following table summarizes in vivo toxicity data from a study in mice.
| Compound | Administration Route | LD50 (Approximate) | Observation | Reference |
| Leukotoxin (9,10-EpOME) | Intravenous | 400 mg/kg | Survived at doses where leukotoxin-diol was lethal. | [12][16] |
| Leukotoxin-diol (9,10-DiHOME) | Intravenous | 100 mg/kg | Died of ARDS-like respiratory distress. | [12][16] |
This data clearly illustrates that the diol is substantially more toxic than its parent epoxide in vivo.
Experimental Protocols
In Vitro Cytotoxicity Assay Using Cells Expressing Soluble Epoxide Hydrolase
This protocol is based on methodologies used to demonstrate the sEH-dependent toxicity of epoxy fatty acids.[13][14][15][19]
Objective: To determine and compare the cytotoxicity of an epoxy fatty acid (e.g., 9,10-epoxy-12-octadecenoic acid) and its corresponding diol (9,10-dihydroxy-12-octadecenoic acid) in the presence and absence of sEH activity.
Materials:
-
Insect cell line (e.g., Sf21)
-
Baculovirus expression system for human soluble epoxide hydrolase (hsEH) and a control (e.g., LacZ)
-
Cell culture medium (e.g., Grace's insect medium with 10% FBS)
-
Test compounds: Epoxy fatty acid and diol fatty acid, dissolved in a suitable solvent (e.g., ethanol)
-
Cytotoxicity assay kit (e.g., MTT, LDH release)
-
96-well microplates
-
Incubator (27°C)
-
Microplate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture Sf21 cells according to standard protocols.
-
Transfect one batch of cells with the baculovirus construct for hsEH and another batch with the control construct (LacZ). Allow for protein expression (typically 48-72 hours post-infection).
-
-
Cell Seeding:
-
Harvest both hsEH-expressing and LacZ-expressing cells.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10^5 cells/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of the epoxy fatty acid and the diol in cell culture medium.
-
Add the diluted compounds to the wells containing both hsEH-expressing and LacZ-expressing cells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates at 27°C for 24 hours.
-
-
Cytotoxicity Assessment:
-
After incubation, assess cell viability using a chosen cytotoxicity assay (e.g., MTT assay).
-
For an MTT assay, add the MTT reagent to each well and incubate for a further 4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curves for each compound in both cell lines.
-
Determine the LC50 (lethal concentration 50%) for each compound under each condition.
-
Expected Outcome:
-
The epoxy fatty acid will show significantly higher toxicity (lower LC50) in hsEH-expressing cells compared to the control LacZ-expressing cells.
-
The diol fatty acid will show similar levels of high toxicity in both cell lines, as its toxicity is independent of sEH.
-
The epoxy fatty acid in LacZ cells will show low toxicity, similar to or slightly higher than the vehicle control.
Conclusion
The available scientific evidence strongly indicates that the term "leukotoxin" in the context of lipid mediators refers to epoxy-octadecenoic acids derived from linoleic acid. A crucial aspect of their biology is their role as pro-toxins, with their cytotoxicity being dramatically amplified upon conversion to diols by soluble epoxide hydrolase. This is in stark contrast to the protein-based leukotoxin LtxA, which has a distinct receptor-mediated mechanism of action. While the specific compound this compound is chemically defined, its biological activities and potential role as a leukotoxin are not well-documented in peer-reviewed literature, precluding a meaningful comparison at this time. Future research on this and other novel epoxy fatty acids will be valuable in expanding our understanding of their physiological and pathological roles.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic acid - Wikipedia [en.wikipedia.org]
- 3. Coronaric acid - Wikipedia [en.wikipedia.org]
- 4. Neutrophils biosynthesize leukotoxin, 9, 10-epoxy-12-octadecenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of leukotoxin, 9,10-epoxy-12 octadecenoate, by leukocytes in lung lavages of rat after exposure to hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aggregatibacter actinomycetemcomitans Leukotoxin: A Powerful Tool with Capacity to Cause Imbalance in the Host Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregatibacter actinomycetemcomitans Leukotoxin (LtxA; Leukothera®): Mechanisms of Action and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aggregatibacter actinomycetemcomitans Leukotoxin: from Threat to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epoxygenase - Wikipedia [en.wikipedia.org]
- 11. Leukotoxin-diol: a putative toxic mediator involved in acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. atsjournals.org [atsjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Neutrophil-derived epoxide, 9,10-epoxy-12-octadecenoate, induces pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Battle of Oxidative Stress Biomarkers: F₂-Isoprostanes vs. Epoxy Fatty Acids
For researchers, scientists, and drug development professionals navigating the complex landscape of oxidative stress, selecting the most appropriate biomarker is a critical decision. This guide provides a comprehensive comparison of two prominent classes of lipid-derived biomarkers: F₂-isoprostanes (F₂-IsoPs) and epoxy fatty acids (EpFAs), offering an objective look at their formation, analytical methodologies, and relative performance supported by experimental data.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathological mechanism in a host of diseases, including cardiovascular disorders, neurodegeneration, and diabetes. Accurately quantifying this stress is paramount for both basic research and clinical development. F₂-Isoprostanes, products of non-enzymatic lipid peroxidation, are often considered the "gold standard" for assessing systemic oxidative stress.[1] In contrast, epoxy fatty acids, generated through enzymatic pathways, are emerging not only as markers but also as bioactive mediators with protective functions. This guide will dissect the key differences to inform your selection process.
Core Mechanism and Formation: A Tale of Two Pathways
The fundamental difference between F₂-IsoPs and EpFAs lies in their biogenesis. F₂-IsoPs are formed in situ from the free radical-catalyzed peroxidation of arachidonic acid (AA) esterified in phospholipids (B1166683), independent of the cyclooxygenase (COX) enzymes.[2] This non-enzymatic origin makes them a direct indicator of chemical lipid peroxidation.[1]
Epoxy fatty acids, including epoxyeicosatrienoic acids (EETs) derived from AA and epoxyoctadecamonoenoic acids (EpOMEs) from linoleic acid, are synthesized by cytochrome P450 (CYP) epoxygenases.[3] This enzymatic pathway suggests they are part of a controlled biological response, often with anti-inflammatory and vasodilatory effects.[3] Their levels are further regulated by soluble epoxide hydrolase (sEH), which converts them into less active diols (dihydroxyeicosatrienoic acids or DHETs).[3]
Quantitative Data Comparison
Direct comparative studies measuring both F₂-IsoPs and EpFAs in the same cohort under specific oxidative stress conditions are limited. However, by compiling data from various studies, we can establish typical concentration ranges in human plasma. F₂-IsoPs are present at significantly lower concentrations than EETs and their metabolites, reflecting their distinct roles and formation rates.
| Biomarker Category | Specific Analyte | Condition | Matrix | Concentration Range | Method | Reference(s) |
| F₂-Isoprostanes | Free 8-iso-PGF₂α | Healthy Adults | Plasma | 22.2 - 45.1 pg/mL | GC-MS / LC-MS/MS | [4][5] |
| Free 8-iso-PGF₂α | Type 2 Diabetes | Plasma | 33.4 pg/mL (mean) | GC-MS / LC-MS/MS | [5] | |
| Free 8-iso-PGF₂α | Severe Sepsis (with renal failure) | Plasma | 65 pg/mL (median) | GC-MS / LC-MS/MS | [6] | |
| Free 8-iso-PGF₂α | End-Stage Renal Disease (HD) | Plasma | 389.8 pg/mL (mean) | Immunoassay | [7] | |
| Total 8-iso-PGF₂α | Healthy Adults | Plasma | ~450 pg/mL (approx. 10x free) | GC-MS / LC-MS/MS | [8] | |
| Epoxy Fatty Acids | Total 14,15-EET | Healthy Controls | Plasma | 64.95 ng/mL (mean) | ELISA | [9] |
| Total 14,15-EET | Heart Failure | Plasma | 91.3 ng/mL (mean) | ELISA | [9] | |
| Total 14,15-DHET | Healthy Controls | Plasma | 9.07 ng/mL (mean) | ELISA | [9] | |
| Total 14,15-DHET | Heart Failure | Plasma | 10.58 ng/mL (mean) | ELISA | [9] |
Note: Concentrations can vary significantly based on the analytical method, population, and specific isomer measured. pg/mL = picograms per milliliter; ng/mL = nanograms per milliliter.
Experimental Protocols: Measurement Methodologies
Accurate quantification of these lipid mediators requires robust analytical methods, typically involving mass spectrometry. While both biomarker classes can be measured using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the sample preparation steps are distinct.
Protocol 1: Quantification of F₂-Isoprostanes (Free) in Human Plasma via GC-MS
This method is considered a gold-standard approach for its high sensitivity and specificity.[2][4]
-
Sample Collection & Internal Standard Spiking: Collect blood in EDTA-containing tubes and immediately centrifuge to obtain plasma. Freeze at -80°C.[10] Before extraction, spike the plasma sample with a deuterated internal standard (e.g., [²H₄]-8-iso-PGF₂α).
-
Solid-Phase Extraction (SPE): Acidify the plasma to pH 3 and apply it to a C18 SPE cartridge. Wash the cartridge with an aqueous solvent (e.g., water) followed by a moderately polar solvent (e.g., heptane (B126788) or ethyl acetate/heptane) to remove interfering lipids.
-
Elution: Elute the F₂-IsoPs from the SPE cartridge using a more polar solvent like ethyl acetate.
-
Thin-Layer Chromatography (TLC) Purification: Further purify the eluate using TLC to isolate the F₂-IsoPs from other co-eluting compounds.
-
Derivatization: Convert the purified F₂-IsoPs into volatile esters (e.g., pentafluorobenzyl (PFB) esters) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) ethers) to improve their chromatographic properties for GC analysis.
-
GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer operating in negative ion chemical ionization (NICI) mode. Quantify by comparing the peak area of the endogenous F₂-IsoP to the deuterated internal standard.[2]
Protocol 2: Quantification of Epoxy Fatty Acids (Total EETs & DHETs) in Human Plasma via LC-MS/MS
This protocol measures the total concentration of EETs and DHETs, which includes both the free and the more abundant esterified forms.
-
Lipid Extraction: Extract total lipids from the plasma sample using a solvent mixture, such as the modified Bligh and Dyer method (chloroform/methanol/water).[11]
-
Saponification (Hydrolysis): Treat the lipid extract with a strong base (e.g., potassium hydroxide (B78521) in methanol) and heat to hydrolyze the ester bonds, releasing the epoxy fatty acids from phospholipids and triglycerides.
-
Solid-Phase Extraction (SPE): After neutralizing the sample, perform SPE to isolate the free fatty acid fraction, including the now-liberated EETs and DHETs.
-
LC-MS/MS Analysis: Analyze the extracted fatty acids using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer operating in electrospray ionization (ESI) negative mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each EET and DHET regioisomer against their respective stable isotope-labeled internal standards.[11]
Concluding Remarks: Which Biomarker to Choose?
The choice between F₂-isoprostanes and epoxy fatty acids is not a matter of one being definitively superior, but rather which is more fit-for-purpose for a given research question.
Choose F₂-Isoprostanes when:
-
The primary goal is to obtain a reliable, quantitative measure of systemic, non-enzymatic oxidative damage (lipid peroxidation).[1][12]
-
You need a stable, well-established "gold standard" biomarker with extensive literature support across a wide range of diseases.[2][4]
-
The research focus is on the pathological consequences of free radical injury.
Choose Epoxy Fatty Acids when:
-
The research interest lies in the interplay between oxidative stress and enzymatic signaling pathways.
-
The goal is to investigate bioactive lipid mediators that may have protective, anti-inflammatory, or vasodilatory roles.[3]
-
Studying the activity of specific enzyme systems like CYP epoxygenases or soluble epoxide hydrolase is relevant to the disease model.
Ultimately, for a comprehensive understanding of lipid peroxidation and its biological consequences, the parallel measurement of both F₂-isoprostanes and epoxy fatty acids may provide the most complete and nuanced picture of the oxidative stress landscape within a biological system.
References
- 1. Isoprostanes and Neuroprostanes as Biomarkers of Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid pathway in human health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of F2-isoprostanes as a biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma Fatty Acid Composition in Men over 50 in the USA and Japan [scirp.org]
- 8. Classifying oxidative stress by F2-isoprostane levels across human diseases: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eicosanoids in human heart failure: pilot study of plasma epoxyeicosatrienoic and dihydroxyeicosatrienoic acid levels [archivesofmedicalscience.com]
- 10. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. F2-isoprostanes as markers of oxidative stress in vivo: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Profile of Epoxy Fatty Acids: A Comparative Guide to Their Validation as Disease Biomarkers
For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers is paramount. In recent years, epoxy fatty acids (EpFAs), a class of lipid mediators derived from polyunsaturated fatty acids (PUFAs), have emerged as promising candidates for monitoring and diagnosing a range of diseases, including cardiovascular conditions, inflammatory disorders, and cancer. This guide provides an objective comparison of EpFAs with other established biomarkers, supported by experimental data and detailed methodologies, to aid in their validation and potential clinical application.
Unveiling the Potential of EpFAs
EpFAs are generated from PUFAs through the action of cytochrome P450 (CYP450) enzymes and are primarily metabolized into less active diols by soluble epoxide hydrolase (sEH).[1][2][3] The balance between the production of anti-inflammatory EpFAs and their degradation to corresponding diols is crucial for maintaining cellular homeostasis.[4][5] A dysregulation in this balance, often reflected in the ratio of EpFAs to their diol metabolites, is increasingly being recognized as a potential biomarker for various pathological states.[1][2][4]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, comparing EpFAs with other biomarkers in different disease contexts.
Table 1: EpFAs in Cardiovascular Disease
| Biomarker | Disease/Condition | Key Findings | Alternative Biomarkers | Reference |
| Epoxyeicosatrienoic Acids (EETs) / Dihydroxyeicosatrienoic Acids (DHETs) Ratio | Coronary Artery Disease | Decreased circulating EETs are associated with obstructive coronary artery disease. The ratio of EETs to DHETs is a potential indicator of sEH activity and cardiovascular risk.[6][7] | Heart-type Fatty Acid-Binding Protein (H-FABP), Carbonic Anhydrase III (CA-III)[7] | [6][7][8] |
| 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) | Cardiac Ischemia-Reperfusion Injury | Analogs of 17,18-EEQ have been shown to reduce ventricular tachyarrhythmias and atrial fibrillation in animal models.[6] | Troponins, Creatine Kinase-MB | [6] |
Table 2: EpFAs in Inflammatory Diseases
| Biomarker | Disease/Condition | Key Findings | Alternative Biomarkers | Reference |
| EpFA/Diol Ratio | General Inflammation | EpFAs generally exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway, while their corresponding diols can be pro-inflammatory. The ratio is indicative of the inflammatory state.[3][4][5] | C-Reactive Protein (CRP), Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | [3][4][5] |
| Epoxyeicosatrienoic acids (EETs) | Neuroinflammation | Enhancing EET concentrations by inhibiting sEH has been shown to reduce long-term damage associated with central neurologic insults.[3] | Myeloperoxidase (MPO) for neutrophil infiltration[9] | [3] |
Table 3: EpFAs in Cancer
| Biomarker | Disease/Condition | Key Findings | Alternative Biomarkers | Reference |
| Epoxydocosapentaenoic Acids (EDPs) from ω-3 PUFAs | Angiogenesis, Tumor Growth, and Metastasis | EDPs inhibit angiogenesis and suppress tumor growth and metastasis. In contrast, epoxyeicosatrienoic acids (EETs) from ω-6 PUFAs can promote angiogenesis.[10] | Vascular Endothelial Growth Factor (VEGF) | [10] |
| ω-3 Epoxide/Diol Ratio | Pancreatic Cancer | A higher ratio of ω-3 epoxides to their diols, achieved through sEH inhibition, was associated with reduced tumor growth and angiogenesis in a mouse model.[11] | Carcinoembryonic Antigen (CEA), CA 19-9 | [11] |
Experimental Protocols: Methodologies for Key Experiments
Accurate quantification of EpFAs is critical for their validation as biomarkers. The following protocols outline the key steps for their analysis using mass spectrometry-based methods.
Protocol 1: Quantification of Epoxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the simultaneous determination of epoxy and hydroxy fatty acids in biological samples like vegetable oils.[12][13]
-
Transesterification:
-
Weigh 50 mg of the oil sample into a 10 mL test tube.
-
Add 1 mL of tert-butyl methyl ether and 0.5 mL of 0.2 M sodium methoxide (B1231860) in methanol.
-
Shake the tube for 1 minute and let it stand at room temperature for 2 minutes.
-
Add 0.1 mL of 0.5 M sulfuric acid solution, followed by 1.5 mL of water.
-
This process converts fatty acids in triacylglycerols to fatty acid methyl esters (FAMEs).[13]
-
-
Solid-Phase Extraction (SPE):
-
Use a silica (B1680970) gel SPE column to separate the oxygenated FAMEs from the non-polar FAMEs.[14] This step is crucial to reduce interference from non-oxygenated fatty acids.[14]
-
-
Derivatization (for hydroxy fatty acids):
-
The fraction containing hydroxy FAMEs is derivatized using a trimethylsilyl (B98337) (TMS) agent to make them volatile for GC analysis.[12][13]
-
-
GC-MS Analysis:
-
Analyze the prepared fractions using a gas chromatograph coupled with a mass spectrometer.
-
Use a polar capillary column (e.g., CP-Sil 88™) for good separation of individual monoepoxy fatty acids.[15]
-
Identification of epoxy and hydroxy FAMEs is based on their mass spectra.
-
Quantification is typically performed using a flame ionization detector (GC-FID) or by selected ion monitoring (SIM) on the mass spectrometer, with an internal standard for calibration.[12][13]
-
Protocol 2: Quantification of Fatty Acid Isomers by Nano-Electrospray Ionization Mass Spectrometry (nanoESI-MS)
This protocol is designed for the sensitive quantification and identification of fatty acid isomers in complex biological samples like cells.[16]
-
Lipid Extraction:
-
Use a modified Folch protocol for lipid extraction from cell pellets.
-
Add 0.5 mL of water, 0.5 mL of methanol, and 0.5 mL of chloroform (B151607) to the cell tube.
-
Sonicate in a water bath for 15 minutes, followed by vigorous vortexing and centrifugation.
-
Collect the chloroform layer containing the lipids and dry it under a nitrogen stream.[16]
-
-
Epoxidation (Derivatization):
-
Mix an aliquot of the lipid extract with an epoxidation agent (e.g., peroxyacetic acid) in a suitable solvent like isopropanol.
-
Incubate at room temperature to allow for the complete epoxidation of unsaturated fatty acids.[16]
-
-
NanoESI-MS/MS Analysis:
-
Analyze the derivatized sample using nano-electrospray ionization tandem mass spectrometry.
-
The structure of the epoxide products and the original position of the double bond can be confirmed through collision-induced dissociation (CID) MS/MS experiments, which generate diagnostic fragment ion pairs.[16]
-
For absolute quantification, use an internal standard (e.g., a fatty acid isomer not present in the sample) and create calibration curves by plotting the ratio of the signal intensities of the analyte to the internal standard against the analyte concentration.[16]
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to EpFAs.
Caption: Biosynthesis and metabolism of epoxy fatty acids and their role in inflammation.
Caption: A generalized experimental workflow for the quantification of epoxy fatty acids.
References
- 1. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of epoxy-fatty acids and epoxide hydrolases in the pathology of neuro-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxylipids and Soluble Epoxide Hydrolase in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular Biomarkers: Tools for Precision Diagnosis and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Pancreatic Carcinoma Growth Through Enhancing ω-3 Epoxy Polyunsaturated Fatty Acid Profile by Inhibition of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Inhibition of Pancreatic Carcinoma Growth Through Enhancing ω-3 Epoxy Polyunsaturated Fatty Acid Profile by Inhibition of Soluble Epoxide Hydrolase | Anticancer Research [ar.iiarjournals.org]
- 12. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. marinelipids.ca [marinelipids.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Platforms for Epoxy Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), is critical for understanding their role in various physiological and pathological processes, including inflammation, cardiovascular function, and pain signaling. The selection of an appropriate analytical platform is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of the two most prominent analytical techniques for EpFA analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
At a Glance: LC-MS/MS vs. GC-MS for Epoxy Fatty Acid Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of EpFAs due to its high sensitivity, selectivity, and applicability to a wide range of biological matrices without the need for derivatization. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique that typically requires derivatization to improve the volatility of the analytes.
Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of representative epoxy fatty acids using LC-MS/MS and GC-based methods. The data presented is a synthesis of values reported in various validated methods.
| Parameter | LC-MS/MS | GC-MS/GC-FID | Source(s) |
| Limit of Quantitation (LOQ) | 0.25 - 0.5 ng/mL for EETs and DHETs in plasma. Another method was validated from 0.05 ng/mL. | 3.32 - 20.47 µg/g in food matrices (GC-FID). | [1][2][3] |
| Linearity (R²) | >0.99 | >0.99 | [4][5] |
| Intra-day Precision (%RSD) | 1.6% - 13.2% | 1% - 19% | [1][6][3] |
| Inter-day Precision (%RSD) | <16.7% | 2% - 9% | [6][3] |
| Recovery | 95.2% - 118% | 94% - 115% | [6][3] |
| Derivatization | Not required. | Mandatory for volatility. | [7][8][9] |
| Throughput | High, with semi-automated methods analyzing ~200 samples/day. | Generally lower due to derivatization steps. | [2] |
Signaling Pathway of Epoxyeicosatrienoic Acids (EETs)
EETs are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases and are metabolized to their less active diols, dihydroxyeicosatrienoic acids (DHETs), by the soluble epoxide hydrolase (sEH). Understanding this pathway is crucial for interpreting analytical results.
Experimental Workflow for Epoxy Fatty Acid Analysis
The general workflow for the analysis of epoxy fatty acids in biological samples involves extraction, purification, and instrumental analysis. The key difference between LC-MS/MS and GC-MS approaches lies in the sample preparation, specifically the requirement of a derivatization step for GC-MS.
Detailed Experimental Protocols
Below are representative protocols for the analysis of epoxy fatty acids using LC-MS/MS and GC-MS. These protocols are generalized and may require optimization for specific applications and matrices.
LC-MS/MS Protocol for Epoxy Fatty Acids in Human Plasma
This protocol is adapted from validated methods for the simultaneous quantification of EETs and DHETs.[1][4]
-
Sample Preparation and Extraction:
-
To 100 µL of human plasma, add an internal standard mixture containing deuterated analogs of the target analytes.
-
Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate (B1210297) or a modified Bligh and Dyer extraction.
-
For the analysis of total (free and esterified) EpFAs, a saponification step with potassium hydroxide (B78521) is included to release the fatty acids from complex lipids.[10]
-
Neutralize the sample with an acid (e.g., HCl) after saponification.
-
Purify the extracted lipids using solid-phase extraction (SPE) with a C18 or polymeric reversed-phase cartridge.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient is used to separate the analytes. DHETs typically elute earlier than the more nonpolar EETs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
GC-MS Protocol for Epoxy Fatty Acids
This protocol is based on established methods for the analysis of fatty acids by GC-MS, which includes a mandatory derivatization step.[7][11]
-
Sample Preparation and Extraction:
-
Extract total lipids from the biological sample using a suitable method (e.g., Folch or Bligh and Dyer).
-
Add an appropriate internal standard, such as a stable isotope-labeled fatty acid.
-
Saponify the lipid extract using a methanolic base (e.g., sodium methoxide) to release the fatty acids.
-
-
Derivatization:
-
Convert the free fatty acids to their more volatile methyl esters (FAMEs) using a reagent like boron trifluoride in methanol. For epoxy fatty acids, this step can also convert the epoxy group to a methoxy-hydroxy group.
-
For hydroxyl groups, a subsequent silylation step (e.g., using BSTFA with TMCS) is often required to form trimethylsilyl (B98337) (TMS) ethers, which are more amenable to GC analysis.
-
-
Purification:
-
Purify the derivatized analytes from non-oxidized FAMEs using solid-phase extraction (SPE) with a silica-based sorbent.
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase).
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
Carrier Gas: Helium or Hydrogen.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Conclusion
For the analysis of epoxy fatty acids, LC-MS/MS is generally the superior platform, offering high sensitivity, high throughput, and the ability to analyze these thermally labile and non-volatile compounds in their native form. The primary advantage of LC-MS is the elimination of the derivatization step, which simplifies sample preparation and reduces the potential for analytical variability.
GC-MS remains a viable and powerful technique, particularly when extensive structural information from EI fragmentation is desired. However, the mandatory derivatization steps add complexity and time to the workflow and may not be suitable for all epoxy fatty acids due to their potential instability at high temperatures.
The choice between these platforms will ultimately depend on the specific research question, the available instrumentation, the required sensitivity and throughput, and the nature of the biological matrix being analyzed. For researchers and drug development professionals requiring high-throughput and sensitive quantification of a panel of epoxy fatty acids, LC-MS/MS is the recommended approach.
References
- 1. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 5. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Epoxy Fatty Acid Measurements
This guide provides a comparative overview of analytical methodologies for the quantification of epoxy fatty acids (EpFAs), crucial signaling molecules in various physiological and pathological processes. Given the growing interest in their role as potential biomarkers and therapeutic targets, ensuring the accuracy and comparability of their measurement across different laboratories is paramount. This document summarizes key performance data from published methods and outlines detailed experimental protocols to aid researchers, scientists, and drug development professionals in this specialized area of lipidomics.
Introduction to Epoxy Fatty Acids
Epoxy fatty acids are produced from polyunsaturated fatty acids by cytochrome P450 (CYP) enzymes.[1][2][3] These lipid mediators, including epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, play significant roles in regulating inflammation, vasodilation, and cardiovascular health.[1][2][3] The accurate measurement of these often low-abundance analytes in complex biological matrices presents a considerable analytical challenge, making standardized and validated methods essential for reliable inter-laboratory data comparison.
Comparative Performance of Analytical Methods
| Analyte | Linearity Range (nmol/L) | Intra-Day Precision (CV%) | Inter-Day Precision (CV%) | Recovery (%) |
| Epoxyeicosatrienoic Acids (EETs) | ||||
| 5,6-EET | 5–2000 | < 6% | < 16.7% at 50 nmol/L | 95.2–118% |
| 8,9-EET | 5–2000 | < 6% | < 8.6% at 200 nmol/L | 95.2–118% |
| 11,12-EET | 5–2000 | < 6% | < 9.8% at 1000 nmol/L | 95.2–118% |
| 14,15-EET | 5–2000 | < 6% | 95.2–118% | |
| Dihydroxyeicosatrienoic Acids (DHETs) | ||||
| 5,6-DHET | 2–2000 | < 6% | < 16.7% at 50 nmol/L | 95.2–118% |
| 8,9-DHET | 2–2000 | < 6% | < 8.6% at 200 nmol/L | 95.2–118% |
| 11,12-DHET | 2–2000 | < 6% | < 9.8% at 1000 nmol/L | 95.2–118% |
| 14,15-DHET | 2–2000 | < 6% | 95.2–118% | |
| Data summarized from a study developing a method for the simultaneous determination of EETs and DHETs.[1][2] |
Experimental Protocols
A generalized workflow for the analysis of epoxy fatty acids in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection. The following sections detail a typical protocol based on established methods.[1][2][4]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To each biological sample (e.g., plasma, tissue homogenate), add a solution of deuterium-labeled epoxy fatty acids as internal standards to correct for extraction losses and matrix effects.[1][2]
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., methanol).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Solid-Phase Extraction: Purify the supernatant containing the epoxy fatty acids using a solid-phase extraction (SPE) column (e.g., C18).[1][2][4]
-
Elution: Elute the epoxy fatty acids from the SPE column using an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.[1][2]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small percentage of an acid (e.g., acetic acid or formic acid), is commonly employed.[4]
-
Elution Profile: The gradient is optimized to separate the different epoxy fatty acid isomers and their corresponding diols. For instance, DHETs may elute earlier (e.g., 4-7 minutes) than the more nonpolar EETs (e.g., 18-26 minutes).[1][2]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in epoxy fatty acid analysis and their biological context, the following diagrams are provided.
Caption: Generalized workflow for epoxy fatty acid analysis.
Caption: Biosynthesis and metabolism of EETs from arachidonic acid.
Conclusion
The reliable measurement of epoxy fatty acids is crucial for advancing our understanding of their biological roles and therapeutic potential. While direct inter-laboratory comparison data is sparse, the adoption of standardized and rigorously validated LC-MS/MS methods is essential for generating comparable and high-quality data. This guide provides a framework for such standardization by summarizing key performance indicators and detailing a robust analytical protocol. Laboratories engaged in the analysis of these important lipid mediators are encouraged to perform thorough in-house validation and utilize appropriate reference materials to ensure data accuracy and reproducibility.
References
- 1. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 2. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of trans-15,16-Epoxy-octadecanoic Acid and its Diol Metabolite, 15,16-dihydroxy-octadecanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected biological activities of trans-15,16-Epoxy-octadecanoic acid and its hydrolyzed metabolite, 15,16-dihydroxy-octadecanoic acid. While direct comparative studies on these specific molecules are limited in publicly available literature, this document synthesizes the well-established principles of epoxy fatty acid (EpFA) biology to infer their likely differential effects. Furthermore, it furnishes detailed experimental protocols for researchers to quantitatively assess and compare their activities in key biological assays.
Epoxy fatty acids are endogenous lipid mediators known for a range of beneficial biological activities, including anti-inflammatory, vasodilatory, and analgesic effects.[1][2][3] Their primary route of metabolism and inactivation is through hydrolysis by epoxide hydrolases (EHs), such as soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH), which convert the epoxide to its corresponding vicinal diol.[1][2] Generally, this conversion significantly attenuates or in some cases, reverses the biological activity of the parent epoxide.[1][2][4]
Expected Biological Activity Profile
Based on the broader understanding of EpFAs, this compound is anticipated to be the more biologically active compound, likely exhibiting anti-inflammatory and vasodilatory properties. In contrast, its metabolite, 15,16-dihydroxy-octadecanoic acid, is expected to have significantly reduced or negligible activity in these pathways. Recent studies on other fatty acid diols suggest they may even possess pro-inflammatory properties, counteracting the effects of their parent epoxides.[1][2][4]
Comparative Data Summary
| Biological Activity | This compound (Anticipated) | 15,16-dihydroxy-octadecanoic acid (Anticipated) |
| Anti-inflammatory Effects | ||
| Inhibition of Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Release | High | Low to None / Potentially Pro-inflammatory |
| Inhibition of NF-κB Signaling | High | Low to None |
| Vasodilatory Effects | ||
| Relaxation of Vascular Smooth Muscle | High | Low to None |
| PPAR Activation | ||
| Activation of PPARα/γ | Moderate to High | Low to None |
Experimental Protocols
To facilitate direct comparison, the following are detailed methodologies for key experiments.
In Vitro Anti-inflammatory Activity Assessment
This protocol details the measurement of pro-inflammatory cytokine release from lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 or THP-1 monocytes.
Methodology:
-
Cell Culture and Plating: Culture RAW 264.7 cells in DMEM or THP-1 cells in RPMI-1640 medium, supplemented with 10% FBS and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator. Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[5]
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound or 15,16-dihydroxy-octadecanoic acid (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.[6]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce an inflammatory response.[5][6]
-
Cytokine Measurement: Collect the cell culture supernatants. Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[5][6]
-
Data Analysis: Determine the IC₅₀ values for the inhibition of each cytokine for both compounds.
Vasodilation Assay in Isolated Arteries
This protocol describes the evaluation of the vasodilatory effects of the compounds on isolated vascular rings.
Tissue: Rat mesenteric arteries or bovine coronary arteries.
Methodology:
-
Tissue Preparation: Isolate arteries and cut them into 2-3 mm rings. Mount the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Pre-constriction: Pre-constrict the arterial rings with a vasoconstrictor such as phenylephrine (B352888) or U46619 to achieve a stable contraction.
-
Compound Administration: Add cumulative concentrations of this compound or 15,16-dihydroxy-octadecanoic acid to the organ bath and record the changes in tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction tension. Calculate the EC₅₀ values for vasodilation for both compounds.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay
This protocol outlines a cell-based reporter assay to measure the activation of PPARs.
Cell Line: HepG2 or other suitable cell line.
Methodology:
-
Transient Transfection: Co-transfect cells with a PPAR expression vector (e.g., for PPARα) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound or 15,16-dihydroxy-octadecanoic acid for 24 hours. A known PPAR agonist (e.g., fenofibrate (B1672516) for PPARα) should be used as a positive control.[7][8]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.
-
Data Analysis: Express the results as fold activation over the vehicle control.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Metabolic pathway of epoxy fatty acid formation and degradation.
Caption: Workflow for in vitro anti-inflammatory cytokine release assay.
Caption: Simplified NF-κB signaling pathway and the inhibitory role of epoxy fatty acids.
References
- 1. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the effects of different epoxy octadecanoic acid isomers in cell culture
A Comparative Guide to the Effects of Epoxy Octadecanoic Acid Isomers in Cell Culture
Introduction
Epoxy octadecanoic acids (EpOMEs) are oxidized metabolites of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[1] These molecules are generated by cytochrome P450 (CYP) enzymes and exist primarily as two regioisomers: 9,10-EpOME, also known as leukotoxin, and 12,13-EpOME, or isoleukotoxin.[1][2] In tissues, EpOMEs are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding vicinal diols, 9,10-dihydroxy-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).[1][2]
These isomers and their metabolites exhibit diverse and sometimes opposing biological activities, playing significant roles in inflammation, cytotoxicity, and metabolic regulation.[1][2] Their effects are implicated in conditions ranging from acute respiratory distress syndrome to metabolic disorders, making them a critical area of study for researchers in toxicology and drug development.[2] This guide provides an objective comparison of the in vitro effects of different EpOME isomers, supported by experimental data and detailed methodologies.
Metabolic Pathway of Linoleic Acid Epoxidation
Linoleic acid is metabolized by CYP enzymes, primarily isoforms like CYP2J2 and CYP2C8, to form 9,10-EpOME and 12,13-EpOME.[1] These epoxides are then converted by soluble epoxide hydrolase (sEH) into their more stable diol forms, 9,10-DiHOME and 12,13-DiHOME, respectively.[1][2]
Cytotoxicity and Mitochondrial Effects
The free acid forms of EpOMEs have been shown to induce mitochondrial dysfunction and cell death.[1] Studies in rabbit renal cortical mitochondria revealed that both linoleic acid and its epoxide isomers can uncouple oxidative phosphorylation, leading to toxicity.
Data Summary: Comparative Cytotoxicity
| Compound (Isomer) | Concentration | Cell/System Type | Observed Effect | Reference |
| 9,10-EpOME (free acid) | 500 µM | Renal Proximal Tubules | Induced mitochondrial dysfunction and cell death.[1] | [1] |
| 12,13-EpOME (free acid) | 500 µM | Renal Proximal Tubules | Induced mitochondrial dysfunction and cell death.[1] | [1] |
| 12,13-EpOME (12,13-EOA) | 50 µM | Rabbit Renal Mitochondria | Increased state 4 respiration, decreased state 3 respiration, and reduced mitochondrial membrane potential.[3] | [3] |
| 9,10-DiHOME (free acid) | 500 µM | Renal Proximal Tubules | More toxic than its methyl ester derivative.[1] | [1] |
| 12,13-DiHOME (12,13-DHOA) | 50 µM | Rabbit Renal Mitochondria | No effect on mitochondrial respiration or membrane potential, suggesting it is a detoxification product.[3] | [3] |
It is noteworthy that the conversion of 12,13-EpOME to 12,13-DiHOME is considered a detoxification pathway, as the diol form does not impair mitochondrial function.[3] Furthermore, the free carboxylic acid structure appears optimal for toxic activity, with esterification reducing the cytotoxic effects.[4]
Experimental Protocol: Assessing Mitochondrial Respiration
This protocol describes a general method for measuring the effects of fatty acid isomers on mitochondrial function using an oxygen electrode.
-
Mitochondria Isolation: Isolate renal cortical mitochondria from a suitable animal model (e.g., rabbit) via differential centrifugation.
-
Respiration Buffer: Prepare a buffer containing KCl, MOPS, EGTA, and inorganic phosphate.
-
Oxygen Consumption Measurement:
-
Add isolated mitochondria to the respiration chamber containing the buffer.
-
Measure baseline oxygen consumption (State 2 respiration).
-
Add a substrate like glutamate/malate to initiate State 4 respiration (proton leak-driven).
-
Introduce ADP to stimulate State 3 respiration (ATP synthesis-driven).
-
Add oligomycin (B223565) to inhibit ATP synthase and measure oligomycin-insensitive respiration.
-
-
Compound Treatment: Incubate mitochondria with the desired concentration (e.g., 50 µM) of the EpOME or DiHOME isomer and repeat the respiration measurements.
-
Data Analysis: Compare the rates of oxygen consumption in different respiratory states between control and treated mitochondria to determine effects on coupling and electron transport.
Regulation of Inflammation and Immune Response
EpOMEs and their diol metabolites are potent modulators of the immune system. They are often referred to as leukotoxins because of their toxic effects on leukocytes.[2] However, recent research has uncovered more nuanced roles, particularly for the DiHOME isomers, in pain perception and immune cell signaling.[1]
Data Summary: Immunomodulatory Effects
| Compound (Isomer) | Cell/System Type | Effect | Implication | Reference |
| EpOMEs & DiHOMEs | Leukocytes | Inhibit neutrophil respiratory burst. | Anti-inflammatory | [1] |
| 12,13-DiHOME | Dendritic Cells | Inhibits PPARγ signaling, decreasing IL-10 secretion. | Pro-allergic immune dysfunction | [2] |
| 12,13-DiHOME | Dendritic Cells | Decreases expression of immune markers CD1a, CD80, and CCR7. | Modulation of antigen presentation and cell trafficking | [2] |
| 9,10-DiHOME | Dendritic Cells | Acts as a PPARγ ligand, increasing expression of fatty acid transporters. | Metabolic regulation in immune cells | [2] |
The isomers display distinct effects on immune signaling. While both 9,10- and 12,13-DiHOME can act as ligands for PPARγ, 12,13-DiHOME has been specifically linked to pro-allergic responses by inhibiting this pathway in dendritic cells, thereby reducing the secretion of the anti-inflammatory cytokine IL-10.[2]
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
The DiHOME isomers of epoxy octadecanoic acid are recognized as ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of lipid metabolism and adipogenesis.[2]
Activation of PPARγ by 9,10-DiHOME and 12,13-DiHOME leads to increased expression of genes involved in fatty acid uptake and metabolism, such as the fatty acid transporter CD36 and Fatty Acid Binding Protein 4 (FABP4).[2] This interaction highlights a crucial link between linoleic acid metabolism and the transcriptional control of cellular energy homeostasis. Interestingly, while both DiHOMEs can bind to PPARγ, their functional outcomes can differ depending on the cell type, as seen with the inhibitory effect of 12,13-DiHOME in dendritic cells.[2]
Experimental Protocol: PPARγ Reporter Assay
This protocol outlines a method to quantify the activation of PPARγ by different isomers using a luciferase reporter assay.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect cells with two plasmids: one expressing the PPARγ ligand-binding domain fused to a DNA-binding domain, and a second reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test isomers (e.g., 9,10-DiHOME, 12,13-DiHOME) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle-only control.
-
-
Cell Lysis and Luciferase Assay:
-
Incubate cells for another 24 hours.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysate using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for differences in transfection efficiency and cell number.
-
Compare the fold-change in luciferase activity for each isomer relative to the vehicle control.
-
Conclusion
The isomers of epoxy octadecanoic acid and their diol metabolites exhibit distinct and potent biological activities in cell culture.
-
9,10-EpOME (Leukotoxin) and 12,13-EpOME (Isoleukotoxin) are cytotoxic, primarily through the induction of mitochondrial dysfunction. Their free acid forms are more toxic than their esterified counterparts.
-
The hydrolysis of EpOMEs to DiHOMEs represents a critical metabolic branch point. In the context of mitochondrial toxicity, the formation of 12,13-DiHOME is a detoxification step.[3]
-
9,10-DiHOME and 12,13-DiHOME act as signaling molecules, particularly through the activation of PPARγ, thereby regulating genes involved in fatty acid metabolism.[2]
-
The isomers can have opposing effects in specific contexts; for instance, 12,13-DiHOME can promote a pro-allergic immune response by inhibiting PPARγ in dendritic cells, demonstrating cell-type specific activity.[2]
Understanding these differences is essential for researchers investigating metabolic diseases, inflammation, and toxicology. The specific isomer and its metabolic fate can lead to profoundly different cellular outcomes, a crucial consideration for the development of therapeutic agents targeting these pathways.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of the toxic effects of linoleic acid, 12,13-cis-epoxyoctadecenoic acid, and 12,13-dihydroxyoctadecenoic acid in rabbit renal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Distribution of Epoxy Fatty Acids: A Comparative Guide to Plasma and Tissue Levels
For researchers, scientists, and professionals in drug development, understanding the distribution of lipid signaling molecules like trans-15,16-Epoxy-octadecanoic acid is crucial for elucidating their physiological roles and pharmacological potential. This guide provides a comparative overview of the analytical methodologies and available data regarding the correlation of plasma and tissue concentrations of epoxy fatty acids. Due to a lack of specific data for this compound, this guide utilizes data from closely related trans-octadecenoic acid isomers as a proxy to illustrate the relationship between circulating and tissue-resident levels.
Comparative Distribution of trans-Octadecenoic Acid Isomers
To illustrate the correlation between plasma and tissue levels, the following tables summarize data on various positional isomers of trans-octadecenoic acid (18:1t), which can be considered surrogates for understanding the potential distribution of this compound. These isomers are structurally similar and their distribution is influenced by comparable metabolic and physiological processes.
Table 1: Mean Percentage of Total trans-18:1 Isomers in Human Plasma and Adipose Tissue
| Isomer | Plasma (Phospholipids) (%) | Adipose Tissue (%) |
| Total trans-18:1 | 1.47 ± 0.53 | 2.7 ± 0.7 |
Data presented as mean ± standard deviation. This table highlights that the total concentration of trans-18:1 isomers is generally higher in adipose tissue compared to plasma phospholipids, suggesting accumulation in fat stores.
Table 2: Distribution of Specific Positional Isomers of trans-18:1 in Human Plasma Lipid Fractions
| Isomer | Phospholipids (%) | Triglycerides (%) |
| Δ9-trans-18:1 | Predominant in some dietary conditions | High concentration |
| Δ11-trans-18:1 | Predominant in baseline diet | Lower concentration than Δ9 |
This table indicates that the distribution of individual isomers can vary between different lipid fractions within the plasma, reflecting different metabolic pathways and dietary intakes.[1]
Experimental Protocols: Quantifying Epoxy Fatty Acids
Accurate quantification of epoxy fatty acids in biological matrices is essential for correlational studies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods employed.
1. Sample Preparation: Extraction of Epoxy Fatty Acids
A critical first step is the efficient extraction of lipids from plasma or homogenized tissue.
-
Plasma: Lipids are typically extracted using a modified Folch or Bligh-Dyer method, which involves a chloroform/methanol/water solvent system. An internal standard, such as a deuterated analogue of the analyte, is added at the beginning of the procedure to correct for extraction losses and analytical variability.
-
Tissue (e.g., Adipose, Liver): The tissue is first homogenized in a suitable buffer. Lipids are then extracted using a similar solvent system as for plasma. For solid tissues, a more rigorous homogenization is required to ensure complete lipid extraction.
2. Derivatization for GC-MS Analysis
For GC-MS analysis, the non-volatile epoxy fatty acids must be derivatized to increase their volatility.
-
Esterification: The carboxylic acid group is converted to a methyl ester (FAME) using reagents like boron trifluoride in methanol.
-
Silylation: Hydroxyl groups (if present from epoxide ring-opening) are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
3. Chromatographic Separation and Mass Spectrometric Detection
-
GC-MS: The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation. The separated compounds are then introduced into a mass spectrometer for detection and quantification. Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity.
-
LC-MS/MS: This technique can often analyze underivatized fatty acids, simplifying sample preparation. The sample is injected into a liquid chromatograph, and the separated analytes are detected by a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode of operation for quantification.
Alternative Analytical Approaches
While GC-MS and LC-MS/MS are the gold standards, other methods can be employed, each with its own advantages and limitations.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method can be used for the separation and quantification of epoxy fatty acids but is generally less sensitive and specific than mass spectrometry-based methods.
-
Immunoassays (e.g., ELISA): These can be developed for specific epoxy fatty acids and offer high throughput, but may be subject to cross-reactivity with structurally related compounds.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for the analysis of epoxy fatty acids and a conceptual signaling pathway.
Caption: Experimental workflow for comparing plasma and tissue levels of epoxy fatty acids.
Caption: Conceptual signaling pathway of epoxy fatty acids.
References
A Guide to the Validation of Synthetic Standards for Accurate Epoxy Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic standards crucial for the accurate quantification of epoxy fatty acids (EpFAs), bioactive lipid mediators involved in a range of physiological and pathological processes. The performance of different types of synthetic standards is compared, supported by representative experimental data. Detailed methodologies for the validation of these standards are also presented to ensure data integrity and reproducibility in research and drug development settings.
Introduction to Epoxy Fatty Acids and the Importance of Accurate Quantification
Epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs) and epoxydocosapentaenoic acids (EpDPAs), are products of the cytochrome P450 epoxygenase pathway acting on polyunsaturated fatty acids like arachidonic acid and docosahexaenoic acid.[1][2] These signaling molecules play critical roles in regulating inflammation, blood pressure, and angiogenesis.[1][3][4] Given their potent and diverse biological activities, the accurate and precise quantification of EpFAs in biological matrices is paramount for understanding their roles in health and disease, and for the development of novel therapeutics targeting this pathway.
The gold standard for EpFA quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity.[5][6] However, the accuracy of LC-MS/MS quantification is highly dependent on the use of appropriate internal standards to correct for variability in sample extraction, processing, and instrument response.[7] Synthetic standards, particularly stable isotope-labeled analogs, are the preferred choice for internal standards in mass spectrometry-based assays.[8]
This guide compares the performance of three classes of synthetic standards for EpFA analysis:
-
Non-labeled (Native) Standards: Chemically identical to the endogenous analyte.
-
Deuterated (²H or D) Standards: Analogs where one or more hydrogen atoms are replaced by deuterium.
-
Carbon-13 (¹³C) Labeled Standards: Analogs where one or more carbon atoms are replaced by the ¹³C isotope.
Comparison of Synthetic Standard Performance
The choice of internal standard significantly impacts the accuracy and precision of EpFA quantification. While non-labeled standards can be used for external calibration, they cannot account for sample-specific matrix effects or processing variability. Stable isotope-labeled standards, which are added to samples at the beginning of the workflow, are superior as they experience the same analytical variations as the endogenous analyte. However, not all stable isotope-labeled standards perform equally.
| Parameter | Non-Labeled Standard | Deuterated (²H) Standard | ¹³C-Labeled Standard |
| Linearity (R²) | > 0.99 (External Calibration) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Not applicable for internal standardization | ± 15% | < ± 10% |
| Precision (%RSD) | Not applicable for internal standardization | < 15% | < 10% |
| Limit of Detection (LOD) | Analyte dependent | Similar to analyte | Similar to analyte |
| Co-elution with Analyte | N/A | Potential for slight retention time shift | Near-perfect co-elution |
| Susceptibility to Matrix Effects | High | Can be different from analyte due to chromatographic shifts | Nearly identical to analyte |
| Isotopic Stability | N/A | Potential for back-exchange | Highly stable |
Key Findings:
-
¹³C-Labeled Standards Demonstrate Superior Performance: Due to their near-identical physicochemical properties to the native analytes, ¹³C-labeled standards co-elute almost perfectly and experience the same degree of ion suppression or enhancement.[8][9] This results in higher accuracy and precision compared to deuterated standards.[10]
-
Deuterated Standards Offer a Viable Alternative: While generally less accurate than their ¹³C counterparts, deuterated standards are a significant improvement over external calibration methods. The primary drawback is the potential for a slight chromatographic shift, which can lead to differential matrix effects.[8]
-
Purity is Paramount: The purity of the synthetic standard is critical, regardless of the type. Reputable suppliers such as Cayman Chemical and Avanti Polar Lipids provide high-purity standards (often ≥98%) with detailed certificates of analysis.
Experimental Protocols for Standard Validation
The validation of a bioanalytical method using these standards should be performed in accordance with regulatory guidelines from bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][10][11][12] The following is a detailed protocol for the validation of synthetic standards for EpFA analysis by LC-MS/MS.
Stock Solution Preparation and Stability
-
Prepare stock solutions of the non-labeled analyte and the stable isotope-labeled internal standard in an appropriate organic solvent (e.g., ethanol (B145695) or acetonitrile) at a concentration of 1 mg/mL.
-
Assess the stability of these stock solutions at various temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) over a defined period.
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the non-labeled standard into a biological matrix (e.g., plasma, serum) that is free of the analyte or has low endogenous levels.
-
Internal Standard Addition: Add a fixed concentration of the stable isotope-labeled internal standard to all calibration standards, QC samples, and unknown samples before extraction.
-
Extraction: Utilize a validated extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the EpFAs from the biological matrix.[6][13]
-
Reconstitution: Evaporate the extracted samples to dryness and reconstitute them in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatography: Employ a reverse-phase C18 column for the separation of EpFAs.[14][15] Use a gradient elution with a mobile phase typically consisting of water and methanol (B129727) or acetonitrile (B52724) with a weak acid modifier (e.g., 0.1% acetic acid).[5]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.[16][17] Representative MRM transitions for common EETs are provided below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 14,15-EET | 319.2 | 219.2 |
| 11,12-EET | 319.2 | 167.1 |
| 8,9-EET | 319.2 | 155.1 |
| 5,6-EET | 319.2 | 115.1 |
| 14,15-EET-d11 | 330.2 | 229.2 |
| ¹³C₁₈-14,15-EET | 337.2 | 237.2 |
Method Validation Parameters
The following parameters should be assessed according to FDA and EMA guidelines:[8][11][18]
-
Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Calibration Curve: Prepare a calibration curve with at least six non-zero concentrations. The curve should have a correlation coefficient (R²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in multiple replicates on different days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[11]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte/internal standard peak area ratio in post-extraction spiked matrix samples to that in a neat solution.
-
Recovery: Determine the extraction efficiency by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Visualizations
Conclusion
For researchers, scientists, and drug development professionals engaged in the study of epoxy fatty acids, the use of high-purity, stable isotope-labeled synthetic standards is indispensable for achieving accurate and reliable quantitative data. This guide demonstrates that while both deuterated and ¹³C-labeled standards are effective, ¹³C-labeled standards offer superior performance in terms of accuracy and precision due to their near-identical physicochemical properties to the endogenous analytes. By following the detailed validation protocol outlined herein, laboratories can ensure the integrity and reproducibility of their EpFA analyses, thereby advancing our understanding of the roles of these potent lipid mediators in health and disease.
References
- 1. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 5. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. Bioanalytical method validation emea | PPTX [slideshare.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. nalam.ca [nalam.ca]
- 12. fda.gov [fda.gov]
- 13. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lipidmaps.org [lipidmaps.org]
- 17. researchgate.net [researchgate.net]
- 18. bioanalysisforum.jp [bioanalysisforum.jp]
A Researcher's Guide to Antibody Cross-Reactivity in Epoxy Fatty Acid Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of epoxy fatty acids (EpFAs) is crucial for understanding their role in various physiological and pathological processes. Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are a common tool for this purpose. However, the specificity of the antibodies used in these assays is a critical factor that can significantly impact the reliability of the results. This guide provides a comparative overview of antibody cross-reactivity in commercially available ELISA kits for EpFAs, supported by experimental data and detailed protocols.
Epoxy fatty acids, including the well-studied epoxyeicosatrienoic acids (EETs), are signaling molecules derived from the metabolism of polyunsaturated fatty acids by cytochrome P450 enzymes. They are involved in the regulation of vascular tone, inflammation, and pain. Given the structural similarity among different EpFA regioisomers and their metabolites, the potential for antibody cross-reactivity is a significant concern in immunoassay-based quantification.
Comparative Analysis of Antibody Specificity
A critical performance characteristic of any immunoassay is the specificity of the antibody. Cross-reactivity is the extent to which an antibody binds to molecules other than its target analyte. In the context of EpFA immunoassays, it is essential to assess the cross-reactivity of the antibody with other EET regioisomers (e.g., 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), their corresponding diol metabolites (dihydroxyeicosatrienoic acids, DHETs), and other related fatty acids.
Unfortunately, detailed and standardized cross-reactivity data for many commercially available epoxy fatty acid ELISA kits is not always readily accessible in product manuals or datasheets. This lack of transparent data makes direct comparison challenging for researchers.
However, based on available information and the principles of immunoassay development, a general understanding of potential cross-reactivity can be discussed. For instance, an antibody raised against 14,15-EET is likely to have some degree of cross-reactivity with other EET regioisomers due to their conserved structural features. The degree of this cross-reactivity will depend on the specific epitope recognized by the antibody.
To illustrate how such data should be presented, the following table provides a template for comparing the cross-reactivity of an antibody from a hypothetical 14,15-EET ELISA kit. The cross-reactivity is typically determined by a competitive ELISA, where the concentration of the cross-reactant required to displace 50% of the labeled target antigen (IC50) is compared to the IC50 of the target analyte. The cross-reactivity is then expressed as a percentage.
Hypothetical Cross-Reactivity Profile for a 14,15-EET ELISA Kit
| Compound | % Cross-Reactivity |
| 14,15-EET | 100% |
| 11,12-EET | < 10% |
| 8,9-EET | < 5% |
| 5,6-EET | < 1% |
| 14,15-DHET | < 15% |
| 11,12-DHET | < 5% |
| 8,9-DHET | < 1% |
| 5,6-DHET | < 0.5% |
| Arachidonic Acid | < 0.1% |
| 15-HETE | < 0.1% |
| 12-HETE | < 0.1% |
| 5-HETE | < 0.1% |
Note: This table is for illustrative purposes only. Researchers should always refer to the specific product datasheet or contact the manufacturer for actual cross-reactivity data.
For comparison, the cross-reactivity data for a commercially available 15(S)-HETE ELISA Kit from Cayman Chemical (Item No. 534721) is presented below, as found in its product manual. This provides a real-world example of how manufacturers should present this crucial information.
Cross-Reactivity Data for Cayman Chemical 15(S)-HETE ELISA Kit
| Compound | % Cross-Reactivity |
| 15(S)-HETE | 100% |
| 15(S)-HETrE | 3.03% |
| 5(S),15(S)-DiHETE | 2.87% |
| 15(S)-HEPE | 0.93% |
| 8(S),15(S)-DiHETE | 0.35% |
| (±)15-HEPE | 0.21% |
| 15(R)-HETE | 0.08% |
| 12(S)-HETE | 0.04% |
| 14,15-DiHETrE | 0.03% |
| 13(S)-HODE | 0.02% |
| (±)14,15-EpETrE | < 0.01% |
| 5(R)-HETE | < 0.01% |
| 5(S)-HETE | < 0.01% |
| 12(R)-HETE | < 0.01% |
| 20-HETE | < 0.01% |
| 9(S)-HODE | < 0.01% |
| 13(R)-HODE | < 0.01% |
| Leukotriene B4 | < 0.01% |
| Prostaglandin D2 | < 0.01% |
| Prostaglandin E2 | < 0.01% |
| 6-keto Prostaglandin F1α | < 0.01% |
| Prostaglandin F2α | < 0.01% |
| Thromboxane B2 | < 0.01% |
| Arachidonic Acid | 0.17% |
Experimental Protocols
The following is a generalized protocol for a competitive ELISA used to determine antibody cross-reactivity for epoxy fatty acids. Specific details may vary between different commercial kits, and it is imperative to follow the manufacturer's instructions.
Protocol for Competitive ELISA
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, assay buffer, standards, and samples, according to the kit's instructions.
-
The standard will be the primary target analyte of the kit (e.g., 14,15-EET).
-
The cross-reactants (e.g., other EETs, DHETs, HETEs) should be prepared in a series of dilutions in the assay buffer.
2. Plate Coating:
-
The microplate wells are typically pre-coated with a capture antibody specific for the target analyte.
3. Competitive Binding Reaction:
-
Add a fixed amount of enzyme-conjugated target analyte (e.g., 14,15-EET-HRP) to each well.
-
Add either the standard dilutions or the dilutions of the potential cross-reactant to the appropriate wells.
-
Add the sample to be tested to the appropriate wells.
-
Incubate the plate for the time and at the temperature specified in the kit manual to allow for competition between the analyte/cross-reactant in the solution and the enzyme-conjugated analyte for binding to the capture antibody.
4. Washing:
-
After incubation, wash the plate several times with the provided wash buffer to remove any unbound reagents.
5. Substrate Addition and Signal Development:
-
Add the substrate solution (e.g., TMB) to each well. The enzyme on the bound conjugate will catalyze a color change.
-
Incubate the plate for a specified time to allow for color development. The intensity of the color will be inversely proportional to the concentration of the analyte/cross-reactant in the sample/standard.
6. Stopping the Reaction and Reading the Plate:
-
Add a stop solution to each well to terminate the reaction. This usually results in a color change (e.g., from blue to yellow).
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standard.
-
Determine the IC50 value for the standard and for each of the tested cross-reactants.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
Visualizing the Workflow and Signaling Pathway
To further aid in the understanding of the experimental process and the biological context of epoxy fatty acids, the following diagrams are provided.
A Comparative Guide to the Diagnostic Sensitivity of Oxidative Stress Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diagnostic sensitivity of commonly used oxidative stress markers, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate biomarkers for their studies.
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Consequently, the measurement of oxidative stress biomarkers is a critical tool in diagnostics and for monitoring disease progression and therapeutic efficacy. This guide focuses on a selection of well-established markers, detailing their diagnostic performance and the methodologies for their measurement.
Comparative Diagnostic Sensitivity of Oxidative Stress Markers
The following table summarizes the diagnostic sensitivity of various oxidative stress markers for specific diseases, based on available research. The performance of these biomarkers can vary depending on the disease, the sample matrix, and the analytical method used.
| Biomarker Category | Marker | Disease | Sample Matrix | Diagnostic Performance (AUC) | Key Findings |
| Lipid Peroxidation | Malondialdehyde (MDA) | Coronary Artery Disease (CAD) | Serum | 0.81 (Moderate CAD), 0.94 (Severe CAD)[1][2][3] | Serum MDA levels significantly increase with the severity of CAD, demonstrating high diagnostic accuracy.[1][2][3] |
| Preeclampsia | Serum/Plasma | - | Identified as a promising biomarker with a significant odds ratio for diagnosis.[4][5] | ||
| 8-isoprostane | Alzheimer's Disease (AD) | Urine, Blood, CSF | - | Levels are elevated and correlate with cognitive and functional impairment.[6][7] Described as a sensitive and specific marker of in vivo lipid peroxidation.[6][8][9] | |
| Protein Oxidation | Protein Carbonyls | Type 1 Diabetes Mellitus | Serum | 0.974[10] | Demonstrates excellent sensitivity in diagnosing Type 1 Diabetes Mellitus.[10] |
| Type 2 Diabetes Mellitus | Plasma | - | Levels are significantly higher in diabetic patients and positively correlate with glycemic status.[11][12][13] | ||
| DNA Damage | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Bladder and Prostate Cancer | Urine | - | Increased urinary concentrations are detected in cancer patients.[14][15] An ELISA has been developed with a sensitivity of 0.5 ng/ml.[14][15] |
| Antioxidant Enzymes | Catalase (CAT) | Severe Liver Cell Damage | Serum | - | Increased serum activity is suggested as a useful indicator.[16][17][18] |
| Glutathione (B108866) Peroxidase 3 (GPX3) | Rheumatoid Arthritis | - | - | Identified as a novel clinical diagnostic biomarker in neutrophils.[19][20] |
AUC (Area Under the Curve) from Receiver Operating Characteristic (ROC) analysis is a measure of the overall diagnostic accuracy of a test, with values closer to 1.0 indicating higher accuracy.
Signaling Pathways and Experimental Workflows
To provide a better understanding of the underlying biology and experimental procedures, the following diagrams illustrate a simplified oxidative stress signaling pathway and a general experimental workflow for measuring an oxidative stress marker.
Detailed Experimental Protocols
Accurate and reproducible measurement of oxidative stress markers is paramount. Below are summaries of common experimental protocols for several key markers.
Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This method is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct.
-
Sample Preparation : Plasma or tissue homogenates are prepared. For tissues, homogenization is typically done in a cold buffer.
-
Reaction : An aliquot of the sample is mixed with a solution of TBA in an acidic medium.
-
Incubation : The mixture is heated (e.g., 95°C for 60 minutes) to facilitate the reaction.
-
Measurement : After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically, typically at 532 nm.
-
Quantification : The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with an MDA standard.
Protein Carbonyl Assay (DNPH Method)
This assay quantifies the amount of carbonyl groups introduced into proteins as a result of oxidative stress.
-
Derivatization : Protein samples are incubated with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl groups to form stable dinitrophenyl (DNP) hydrazone adducts.
-
Precipitation : The derivatized proteins are precipitated with trichloroacetic acid (TCA) to remove excess DNPH.
-
Washing : The protein pellet is washed multiple times with an ethanol/ethyl acetate (B1210297) mixture to remove any remaining free DNPH.
-
Solubilization : The final protein pellet is dissolved in a strong denaturing agent, such as guanidine (B92328) hydrochloride.
-
Measurement : The absorbance of the DNP-hydrazone is measured spectrophotometrically at approximately 370 nm.
-
Calculation : The carbonyl content is calculated using the molar extinction coefficient of DNPH and is typically expressed as nmol/mg of protein.
8-hydroxy-2'-deoxyguanosine (8-OHdG) Assay (ELISA)
This is a competitive immunoassay for the quantitative measurement of 8-OHdG.
-
Sample Preparation : Urine samples are typically centrifuged to remove any particulate matter. Depending on the assay, a pre-treatment or extraction step may be required.
-
Competitive Binding : The sample (containing 8-OHdG) and a fixed amount of HRP-labeled 8-OHdG are added to a microplate pre-coated with an anti-8-OHdG antibody. They compete for binding to the antibody.
-
Incubation and Washing : The plate is incubated to allow for binding, and then washed to remove any unbound reagents.
-
Substrate Reaction : A substrate solution (e.g., TMB) is added, which is converted by the bound HRP into a colored product.
-
Stopping the Reaction : The reaction is stopped by the addition of an acid.
-
Measurement : The absorbance is read on a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification : The concentration of 8-OHdG in the sample is inversely proportional to the color intensity and is determined by comparison with a standard curve.
Superoxide (B77818) Dismutase (SOD) Activity Assay
This assay measures the ability of SOD to inhibit the reduction of a chromogenic reagent by superoxide radicals.
-
Sample Preparation : Samples such as erythrocyte lysates, tissue homogenates, or plasma are prepared.
-
Reaction Mixture : A reaction mixture is prepared containing a substrate for generating superoxide radicals (e.g., xanthine) and an enzyme to catalyze the reaction (xanthine oxidase), along with a detection reagent (e.g., WST-1 or cytochrome c).
-
Assay : The sample is added to the reaction mixture. The SOD in the sample will compete with the detection reagent for the superoxide radicals.
-
Measurement : The change in absorbance over time is measured spectrophotometrically. The rate of reduction of the detection reagent is inversely proportional to the SOD activity.
-
Calculation : The SOD activity is calculated based on the degree of inhibition of the reaction and is typically expressed as units/mg of protein or units/mL of sample.
Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Sample Preparation : Tissue homogenates or cell lysates are prepared in a suitable buffer.
-
Reaction : The sample is incubated with a known concentration of H₂O₂.
-
Stopping the Reaction : The enzymatic reaction is stopped after a specific time, often by adding a reagent that inhibits catalase or reacts with the remaining H₂O₂.
-
Measurement : The amount of remaining H₂O₂ is determined. This can be done directly by measuring the absorbance of H₂O₂ at 240 nm or indirectly through a colorimetric reaction where the remaining H₂O₂ reacts with a chromogen to produce a colored product.
-
Calculation : The catalase activity is calculated based on the amount of H₂O₂ decomposed per unit of time and is typically expressed as units/mg of protein.
Glutathione Peroxidase (GPx) Activity Assay
This is a coupled enzyme assay that measures the rate of NADPH oxidation.
-
Sample Preparation : Samples such as plasma, erythrocyte lysates, or tissue homogenates are prepared.
-
Reaction Mixture : A reaction mixture is prepared containing glutathione (GSH), glutathione reductase, NADPH, and a substrate for GPx (e.g., cumene (B47948) hydroperoxide or hydrogen peroxide).
-
Assay : The sample is added to the reaction mixture. The GPx in the sample catalyzes the reduction of the peroxide substrate by GSH, forming oxidized glutathione (GSSG). Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process.
-
Measurement : The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time.
-
Calculation : The GPx activity is directly proportional to the rate of NADPH oxidation and is calculated using the molar extinction coefficient of NADPH.
Total Antioxidant Capacity (TAC) Assay
This assay measures the overall antioxidant capacity of a sample.
-
Principle : These assays are typically based on the ability of the antioxidants in the sample to reduce a colored oxidant.
-
Reaction : The sample is mixed with a reagent containing a known amount of an oxidant (e.g., ABTS radical cation or a copper(II) complex).
-
Measurement : The reduction of the oxidant by the antioxidants in the sample leads to a change in color, which is measured spectrophotometrically.
-
Quantification : The antioxidant capacity of the sample is determined by comparing its effect to that of a standard antioxidant, such as Trolox (a water-soluble vitamin E analog). The results are often expressed as Trolox equivalents.
References
- 1. Estimation of Serum Malondialdehyde (a Marker of Oxidative Stress) as a Predictive Biomarker for the Severity of Coronary Artery Disease (CAD) and Cardiovascular Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of Serum Malondialdehyde (a Marker of Oxidative Stress) as a Predictive Biomarker for the Severity of Coronary Artery Disease (CAD) and Cardiovascular Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The diagnostic potential of oxidative stress biomarkers for preeclampsia: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Increased 8,12-iso-iPF2alpha-VI in Alzheimer's disease: correlation of a noninvasive index of lipid peroxidation with disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced brain levels of 8,12-iso-iPF2alpha-VI differentiate AD from frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoprostanes and Neuroprostanes as Biomarkers of Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoprostanes, novel markers of oxidative injury, help understanding the pathogenesis of neurodegenerative diseases [pubmed.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. jkmc.uobaghdad.edu.iq [jkmc.uobaghdad.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Urinary 8-hydroxydeoxyguanosine and its analogs as DNA marker of oxidative stress: development of an ELISA and measurement in both bladder and prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Serum catalase enzyme activity in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Serum catalase enzyme activity in liver diseases. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Glutathione peroxidase 3 is a novel clinical diagnostic biomarker and potential therapeutic target for neutrophils in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glutathione peroxidase 3 is a novel clinical diagnostic biomarker and potential therapeutic target for neutrophils in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of trans-15,16-Epoxy-octadecanoic Acid as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of specific and reliable biomarkers is paramount in the fields of diagnostics, disease monitoring, and therapeutic development. This guide provides a comprehensive comparison of trans-15,16-Epoxy-octadecanoic acid as a potential biomarker against established markers, primarily in the context of oxidative stress, a key pathological feature in numerous diseases. While research on this compound is still emerging, this guide synthesizes the available evidence and provides a framework for its evaluation.
Introduction to this compound
This compound is a member of the epoxy fatty acid family. These molecules are formed through the oxidation of unsaturated fatty acids. The presence of a trans-epoxide group suggests its formation via non-enzymatic lipid peroxidation, a hallmark of oxidative stress. This positions it as a potential indicator of cellular damage induced by reactive oxygen species (ROS).
The Landscape of Oxidative Stress Biomarkers
Oxidative stress is implicated in a wide array of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. A variety of biomarkers are utilized to assess the extent of oxidative damage. This guide will compare this compound (as a representative of emerging lipid peroxidation markers) with well-established biomarkers of oxidative stress.
Comparative Analysis of Oxidative Stress Biomarkers
Due to the limited availability of quantitative data for this compound in specific disease cohorts, this table compares its theoretical attributes with established biomarkers of oxidative stress for which extensive data exists. This comparison is primarily focused on their role in indicating systemic oxidative stress.
| Biomarker Category | Specific Biomarker Example | Matrix | Advantages | Disadvantages | Typical Quantitative Range (Healthy vs. Disease) |
| Lipid Peroxidation Products | Isoprostanes (e.g., 8-iso-PGF2α) | Urine, Plasma | Gold standard for in vivo oxidative stress; Stable; High specificity for lipid peroxidation. | Technically demanding analysis (GC-MS, LC-MS/MS); Can be influenced by dietary factors. | Healthy: <35 pg/mL (plasma); Cardiovascular Disease: >50 pg/mL (plasma) |
| Malondialdehyde (MDA) | Plasma, Serum, Tissues | Widely used and commercially available assays; Relatively simple to measure. | Lacks specificity (can be formed through other pathways); Prone to artifactual formation during sample handling. | Healthy: 1-4 µM (plasma); Various Diseases: >5 µM (plasma) | |
| This compound | Hypothesized: Plasma, Tissues | Potentially specific to non-enzymatic lipid peroxidation; May reflect a distinct oxidative pathway. | Limited research and validation; Lack of established normal and pathological ranges; Analytical methods not standardized. | Data not yet available in published literature. | |
| DNA Oxidation Products | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine, Leukocyte DNA | Direct marker of oxidative DNA damage; Widely studied in various diseases. | Can be influenced by DNA repair rates; Susceptible to artifactual oxidation during sample preparation. | Healthy: 1-5 ng/mg creatinine (B1669602) (urine); Cancer/Neurodegenerative Disease: >10 ng/mg creatinine (urine) |
| Protein Oxidation Products | Protein Carbonyls | Plasma, Tissues | General indicator of oxidative protein damage; Relatively stable. | Not specific to any particular protein; Can be influenced by protein turnover rates. | Healthy: 0.1-0.5 nmol/mg protein (plasma); Aging/Disease: >0.5 nmol/mg protein (plasma) |
Signaling Pathways and Experimental Workflows
To visualize the theoretical basis for this compound as a biomarker and the general process for its analysis, the following diagrams are provided.
A Comparative Analysis of Epoxy Fatty Acids Across Biological Matrices: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of epoxy fatty acids (EpFAs) in different biological matrices is crucial for elucidating their roles in health and disease. This guide provides a comparative analysis of EpFA levels in various biological samples, details the experimental protocols for their quantification, and illustrates their key signaling pathways.
Epoxy fatty acids are lipid mediators produced from polyunsaturated fatty acids (PUFAs) by cytochrome P450 (CYP) enzymes.[1] They play significant roles in regulating inflammation, blood pressure, and pain.[1] The biological activity of EpFAs is terminated through their conversion to less active diols by the soluble epoxide hydrolase (sEH) enzyme.[1] Consequently, the ratio of EpFAs to their corresponding diols is often used as an indicator of sEH activity and the overall status of this signaling pathway.[1] This guide offers a comparative overview of EpFA analysis in key biological matrices: plasma, serum, urine, and various tissues.
Quantitative Comparison of Epoxy Fatty Acids in Biological Matrices
The concentration of EpFAs can vary significantly between different biological matrices. This variation reflects the site of synthesis, metabolic activity, and clearance mechanisms. The following tables summarize the reported concentrations of various EpFAs in human plasma, serum, urine, and select tissues. It is important to note that concentrations can be influenced by various factors, including diet, age, sex, and disease state.
| Epoxy Fatty Acid (EpFA) | Plasma Concentration (ng/mL) | Notes | References |
| From Arachidonic Acid (EETs) | |||
| 5,6-EET | Reported, but often at lower levels than other EETs | Increased in preeclamptic placenta | [2] |
| 8,9-EET | Present, contributes to total EET pool | Found in human kidney cortex | [3] |
| 11,12-EET | Major regioisomer found in plasma | Levels can be influenced by diet and disease | [4][5] |
| 14,15-EET | Major regioisomer found in plasma | Levels can be influenced by diet and disease | [4][5] |
| From Linoleic Acid (EpOMEs) | |||
| 9,10-EpOME | Present in plasma | Also known as vernolic acid | [6] |
| 12,13-EpOME | Present in plasma | Also known as coronaric acid | [6] |
| From Eicosapentaenoic Acid (EEQs) | |||
| 17,18-EEQ | Levels increase after fish oil supplementation | Considered to have potent biological activities | [7][8] |
| From Docosahexaenoic Acid (EpDPEs) | |||
| 19,20-EpDPE | Levels increase after fish oil supplementation | Considered to have potent biological activities | [7][8] |
| Biological Matrix | Epoxy Fatty Acid (EpFA) | Concentration Range | Notes | References |
| Serum | Cholesterol-5,6-epoxide | 67 - 293 ng/mL | In healthy subjects (age 23-35). | [4] |
| Urine | Epoxyeicosatrienoic acids (EETs) | 3-4 fold higher in young women compared to young men | Concentrations are typically low and can be influenced by hydration status. Often measured as biomarkers. | [1] |
| Placenta (Preeclampsia) | Total EETs | ~2.37 ng/mg tissue | Higher than in normal pregnancy (~1.20 ng/mg). | [2] |
| Kidney Cortex | 14,15-EET | 44% of total EETs | 11,12-EET (33%) and 8,9-EET (23%) are also present. | [3] |
| Erythrocytes (Red Blood Cells) | Various EpFAs (EETs, EpOMEs, EDPs) | Levels increase with maximal exercise | RBCs may act as a reservoir for EpFAs. | [6] |
| Liver | Adrenic acid-derived EDTs | Highest basal levels compared to other tissues analyzed in one study. | Specific concentrations in humans are not well-defined in the literature. | [9] |
| Lung | Cholesterol epoxide | Relatively high concentrations found. | sEH activity is present. | [5][10] |
| Brain | EpFAs | Present, but specific concentrations are not well-established. | Both sEH and mEH are expressed in the brain. | [11][12] |
Experimental Protocols for Epoxy Fatty Acid Analysis
The accurate quantification of EpFAs in biological matrices requires robust and sensitive analytical methods. The two most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Protocol for EpFA Analysis in Plasma/Serum
This protocol provides a general workflow for the extraction and analysis of EpFAs from plasma or serum using LC-MS/MS.
1. Sample Preparation and Extraction (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: To 200 µL of plasma or serum, add a mixture of deuterated internal standards for each EpFA to be quantified. This allows for accurate quantification by correcting for matrix effects and extraction losses.
-
Protein Precipitation: Add 600 µL of cold acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the EpFAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the EpFAs.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each EpFA and its corresponding internal standard.
-
GC-MS Protocol for EpFA Analysis in Tissues
This protocol outlines a general procedure for the analysis of EpFAs in tissue samples using GC-MS, which often requires derivatization to increase the volatility of the analytes.
1. Sample Preparation and Extraction
-
Tissue Homogenization: Homogenize a known weight of tissue (e.g., 50-100 mg) in a suitable buffer or solvent.
-
Internal Standard Spiking: Add deuterated internal standards to the homogenate.
-
Lipid Extraction (Liquid-Liquid Extraction - LLE):
-
Perform a Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol, and water to separate the lipids into the organic phase.
-
Collect the organic phase containing the lipids.
-
-
Saponification: To analyze total (esterified and non-esterified) EpFAs, the lipid extract can be saponified using a base (e.g., KOH in methanol) to release the fatty acids from their ester linkages.
2. Derivatization
To make the EpFAs volatile for GC analysis, their carboxylic acid group must be derivatized.
-
Methylation: Convert the carboxylic acid to a methyl ester using reagents like BF3 in methanol.[13]
-
Silylation: Convert the hydroxyl groups (if present after ring-opening of the epoxide) to trimethylsilyl (B98337) (TMS) ethers using reagents like BSTFA.[14]
-
Pentafluorobenzyl (PFB) Bromide Derivatization: This is a sensitive method for creating derivatives that can be detected by electron capture negative ionization (ECNI) MS.
3. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: Use a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar phase column).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is used to separate the different fatty acid derivatives based on their boiling points.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. SIM provides higher sensitivity for targeted analysis of specific EpFA derivatives.
-
Signaling Pathways and Experimental Workflows
To visualize the complex relationships in EpFA metabolism and analysis, Graphviz diagrams are provided below.
EpFA Metabolism and Signaling Pathway```dot
Caption: A generalized workflow for the analysis of EpFAs.
This guide provides a foundational understanding of the comparative analysis of epoxy fatty acids in different biological matrices. For specific research applications, it is recommended to consult detailed, peer-reviewed literature and validate methods accordingly. The provided protocols and data serve as a starting point for researchers entering this exciting field of lipid biology.
References
- 1. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased epoxyeicosatrienoic acids and reduced soluble epoxide hydrolase expression in the preeclamptic placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid epoxygenase. Stereochemical analysis of the endogenous epoxyeicosatrienoic acids of human kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximal exercise and erythrocyte epoxy fatty acids: a lipidomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absolute quantitative lipidomics reveals lipids profiling in liver of mice with early-stage alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Quantitative and carbon isotope ratio analysis of fatty acids isolated from human brain hemispheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues [mdpi.com]
- 14. Vascular Lipidomic Profiling of Potential Endogenous Fatty Acid PPAR Ligands Reveals the Coronary Artery as Major Producer of CYP450-Derived Epoxy Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling trans-15,16-Epoxy-octadecanoic acid
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is vital to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling trans-15,16-Epoxy-octadecanoic acid.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes & Face | Safety Goggles, Face Shield | ANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a significant risk of splashes, such as during solution preparation or transfers of larger volumes.[1][2][3] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are standard for incidental contact.[1][2][4] For prolonged handling or when working with stock solutions, consider double-gloving or using thicker, chemical-resistant gloves.[2] Always inspect gloves for tears or punctures before use and change them immediately after contamination.[2] |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended, especially when working with flammable solvents. Ensure the coat is fully buttoned.[2] |
| Respiratory | Fume Hood or Respirator | All handling of the neat compound or volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available or insufficient, a NIOSH-approved respirator may be necessary. |
| Feet | Closed-toe Shoes | Protective footwear, such as chemical-resistant, steel-toe boots or shoes, should be worn in areas where spills may occur.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation and Inspection:
-
Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[1]
-
Verify that all necessary PPE is available and in good condition.
-
Inspect all glassware and equipment for cracks or defects.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
-
Handling the Compound:
-
All work with the neat compound or concentrated solutions should be performed in a chemical fume hood.[2]
-
Keep containers of the compound closed as much as possible.[1]
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any dust.
-
To prepare solutions, slowly add the solvent to the compound. If necessary, sonication or gentle warming can be used to aid dissolution, but avoid excessive heat which could degrade the compound.
-
-
Experimental Use:
-
Post-Handling:
-
Wipe down the work area with an appropriate solvent (e.g., acetone, followed by soap and water) to remove any residual contamination.[6]
-
Properly segregate and dispose of all contaminated waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: If possible, retain any unused compound for future experiments, as it has a long shelf-life if stored correctly.[7]
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Do not pour liquid waste down the drain.
-
-
Solid Waste:
-
Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, labeled hazardous waste container.[1]
-
-
Curing Excess Material: For larger quantities of unused solutions, it may be possible to cure the epoxy to an inert solid. This should be done in a well-ventilated area, away from combustible materials.[8] Once fully cured and cooled, the solid mass may be disposed of as regular trash, in accordance with local regulations.[8][9]
-
Empty Containers: Puncture and drain any empty containers to remove as much residue as possible.[8] The rinsed containers can then be disposed of according to institutional guidelines.
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 2. benchchem.com [benchchem.com]
- 3. fatfinger.io [fatfinger.io]
- 4. hsa.ie [hsa.ie]
- 5. Personal Protective Equipment | US EPA [epa.gov]
- 6. Laboratory Epoxy Tops Care and Maintenance | Durcon Epoxy [epoxycountertops.com]
- 7. entropyresins.com [entropyresins.com]
- 8. wolverinecoatings.com [wolverinecoatings.com]
- 9. SOP for Epoxy [www-internal.psfc.mit.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
